molecular formula C5H7BrN2 B3100706 3-Bromo-1,4-dimethyl-1H-pyrazole CAS No. 13745-59-0

3-Bromo-1,4-dimethyl-1H-pyrazole

Cat. No.: B3100706
CAS No.: 13745-59-0
M. Wt: 175.03 g/mol
InChI Key: SEHRYTWQMFUOBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1,4-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C5H7BrN2 and its molecular weight is 175.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-1,4-dimethyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1,4-dimethyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1,4-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-4-3-8(2)7-5(4)6/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHRYTWQMFUOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001301902
Record name 3-Bromo-1,4-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001301902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13745-59-0
Record name 3-Bromo-1,4-dimethyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13745-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1,4-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001301902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-1,4-dimethyl-1H-pyrazole: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Core Directive

This guide provides a comprehensive technical overview of 3-Bromo-1,4-dimethyl-1H-pyrazole, a key heterocyclic building block in modern organic synthesis. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties.[1][2] The introduction of a bromine atom at the C3-position transforms the otherwise stable pyrazole ring into a versatile platform for constructing complex molecular architectures via transition-metal-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the compound's properties, synthesis, and synthetic utility, grounded in established chemical principles and field-proven methodologies.

Physicochemical and Spectroscopic Profile

3-Bromo-1,4-dimethyl-1H-pyrazole is a substituted aromatic heterocycle. The core structure consists of a five-membered ring containing two adjacent nitrogen atoms (a pyrazole), which is N-methylated at the 1-position and substituted with a methyl group at the 4-position and a bromine atom at the 3-position. The strategic placement of the bromine atom makes it an excellent electrophilic partner in a variety of coupling reactions.

Key Properties

The fundamental physicochemical properties of 3-Bromo-1,4-dimethyl-1H-pyrazole are summarized below for quick reference.

PropertyValueSource
CAS Number 13745-59-0[3]
Molecular Formula C₅H₇BrN₂[3][4]
Molecular Weight 175.03 g/mol [3]
IUPAC Name 3-bromo-1,4-dimethyl-1H-pyrazole
Physical Form Liquid[5]
Storage Temperature 2-8 °C, under inert atmosphere[5]
Spectroscopic Characterization

While specific spectra are best obtained on a lot-specific basis, the expected spectroscopic signatures can be predicted from the molecular structure:

  • ¹H NMR: The proton spectrum should exhibit three distinct singlets. The N-methyl protons (N-CH₃) would appear as one singlet, the C4-methyl protons (C-CH₃) as another, and the C5-proton (C-H) as a third singlet, typically the most downfield of the three.

  • ¹³C NMR: The carbon spectrum will show five signals corresponding to the five carbon atoms in the molecule: two methyl carbons, and three distinct pyrazole ring carbons (C3, C4, and C5). The C3 carbon, being directly attached to the bromine, will be significantly influenced by its electronic effects.

  • Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity at m/z values corresponding to the [M]⁺ and [M+2]⁺ ions, separated by two mass units, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Synthesis and Purification

The most direct and common method for the preparation of 3-Bromo-1,4-dimethyl-1H-pyrazole is through the electrophilic bromination of its precursor, 1,4-dimethyl-1H-pyrazole. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution.

Synthetic Workflow Diagram

The logical flow from the precursor to the final product and its subsequent use in a key reaction is illustrated below.

G cluster_synthesis PART A: Synthesis cluster_application PART B: Application Example Precursor 1,4-Dimethyl-1H-pyrazole Product 3-Bromo-1,4-dimethyl-1H-pyrazole Precursor->Product  Electrophilic Bromination (e.g., NBS, Acetonitrile) CoupledProduct 3-Aryl-1,4-dimethyl-1H-pyrazole Product->CoupledProduct  Suzuki-Miyaura Coupling (Pd Catalyst, Base) ArylBoronicAcid Aryl Boronic Acid (Ar-B(OH)2) ArylBoronicAcid->CoupledProduct

Caption: Synthetic workflow for 3-Bromo-1,4-dimethyl-1H-pyrazole and its application.

Detailed Experimental Protocol: Electrophilic Bromination

This protocol describes a representative method for the synthesis of the title compound.

Objective: To synthesize 3-Bromo-1,4-dimethyl-1H-pyrazole via direct bromination of 1,4-dimethyl-1H-pyrazole.

Materials:

  • 1,4-dimethyl-1H-pyrazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (CH₃CN) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1,4-dimethyl-1H-pyrazole (1.0 eq) in acetonitrile. Cool the solution to 0 °C using an ice bath with continuous stirring.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution over 15-20 minutes.

    • Causality Insight: NBS is chosen as the brominating agent because it is a solid and easier to handle than liquid bromine. It provides a controlled source of electrophilic bromine (Br⁺), minimizing over-bromination. The reaction is performed at 0 °C to control the exothermicity and improve selectivity for mono-bromination at the C3 position, which is electronically favored.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate to consume any unreacted bromine and then add saturated aqueous sodium bicarbonate to neutralize any acidic byproducts.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.

    • Self-Validation: The washing steps are critical for removing water-soluble impurities, including succinimide (the byproduct of NBS) and residual salts, ensuring a purer crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude liquid via flash column chromatography on silica gel to afford the pure 3-Bromo-1,4-dimethyl-1H-pyrazole.

Chemical Reactivity and Synthetic Utility

The synthetic value of 3-Bromo-1,4-dimethyl-1H-pyrazole lies in the reactivity of its C-Br bond. This bond is an ideal handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern pharmaceutical and materials chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

Bromo(hetero)arenes are valuable starting materials for creating new carbon-carbon and carbon-heteroatom bonds.[6] 3-Bromo-1,4-dimethyl-1H-pyrazole readily participates in reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust method for coupling an aryl group to the pyrazole core. The Suzuki-Miyaura reaction is widely favored in drug discovery for its mild conditions and tolerance of a broad range of functional groups.[7]

Objective: To synthesize a 3-Aryl-1,4-dimethyl-1H-pyrazole derivative.

Materials:

  • 3-Bromo-1,4-dimethyl-1H-pyrazole (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add 3-Bromo-1,4-dimethyl-1H-pyrazole, the arylboronic acid, the base, and the palladium catalyst.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system via syringe.

    • Causality Insight: An inert atmosphere is crucial because the Pd(0) species in the catalytic cycle is sensitive to oxidation by atmospheric oxygen, which would deactivate the catalyst. Degassing the solvents removes dissolved oxygen.

  • Reaction: Heat the mixture (typically 80-100 °C) with vigorous stirring for 4-16 hours. Monitor by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by column chromatography to yield the desired 3-aryl-1,4-dimethyl-1H-pyrazole.

Catalytic Cycle Diagram: Suzuki-Miyaura Coupling

The mechanism for this powerful C-C bond-forming reaction is well-established.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate OxAdd->Transmetal Transmetalation ReductElim Reductive Elimination Precursor Transmetal->ReductElim ReductElim->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) ReductElim->Product ArylHalide R¹-Br (3-Bromo-pyrazole) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Arylboronic Acid) Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the pyrazole (sp² carbon) and a terminal alkyne (sp carbon). This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[8][9] The resulting alkynyl-pyrazoles are valuable intermediates for further transformations or as final products in materials science and medicinal chemistry. While some bromo-pyrazoles can be challenging substrates, often requiring elevated temperatures or specific ligand systems, the reaction provides a powerful tool for introducing the rigid alkyne linker.[10][11]

Applications in Research and Development

The pyrazole motif is a cornerstone of modern drug discovery.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an excellent bioisostere for other aromatic rings, often improving physicochemical properties and target binding affinity.[1]

  • Medicinal Chemistry: 3-Bromo-1,4-dimethyl-1H-pyrazole serves as a key starting material for the synthesis of complex molecules targeting a wide array of diseases. The ability to easily introduce diverse aryl and heteroaryl substituents via Suzuki coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. These derivatives are explored as kinase inhibitors, GPCR modulators, and agents for various other therapeutic targets.[2]

  • Agrochemicals: Substituted pyrazoles are also prominent in the agrochemical industry. For example, 3-bromopyrazole derivatives are crucial intermediates in the synthesis of potent insecticides like Rynaxypyr.[12][13]

  • Materials Science: The rigid, planar structure of the pyrazole ring, combined with the diverse functionalities that can be introduced via the bromo-intermediate, makes these compounds attractive for creating novel organic electronic materials, ligands for catalysis, and functional polymers.

Safety and Handling

3-Bromo-1,4-dimethyl-1H-pyrazole must be handled with appropriate care in a laboratory setting.

  • GHS Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[14] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[14]

  • Handling: Avoid contact with skin, eyes, and clothing.[15] In case of accidental contact, rinse the affected area immediately with plenty of water.[14][16]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere at 2-8 °C.[5]

Conclusion

3-Bromo-1,4-dimethyl-1H-pyrazole is a synthetically versatile and highly valuable building block. Its straightforward synthesis and, most importantly, the reactivity of its C-Br bond in palladium-catalyzed cross-coupling reactions provide a reliable and efficient gateway to a vast chemical space of substituted pyrazoles. Its continued application in medicinal chemistry, agrochemicals, and materials science underscores its importance as a core scaffold for innovation. This guide has provided the fundamental knowledge base for its properties, synthesis, and application, empowering researchers to leverage its full potential in their scientific endeavors.

References

  • PubChem. (n.d.). 3-bromo-1,4-dimethyl-1H-pyrazole | C5H7BrN2. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-1,4-dimethyl-1h-pyrazole (C5H7BrN2). Retrieved from [Link]

  • Su, M., et al. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Prilozi. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Retrieved from [Link]

  • Semantic Scholar. (2007, February 1). Bromination of 1,3-dimethyl-and 1,5-dimethyl-1H-pyrazole-4-carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-bromophenyl)-1,4-dimethyl-1h-pyrazol-5-amine (C11H12BrN3). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN111072630A - Preparation method and application of bromopyrazole compound intermediate.
  • PubChem. (n.d.). 4-Bromo-1,3-dimethyl-1H-pyrazole | C5H7BrN2. National Center for Biotechnology Information. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). 3-Bromo-1,4-dimethyl-1H-pyrazole - CAS:13745-59-0. Retrieved from [Link]

  • ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Germacrene B. Retrieved from [Link]

  • Semantic Scholar. (2016, September 1). Recent applications of pyrazole and its substituted analogs. Retrieved from [Link]

  • MDPI. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]

  • PubChem. (n.d.). Germacrene B. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Cas 15423-57-1,germacreneB,1,5-dimethyl-8-(1-methylethylidene). Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Bromo-1,4-dimethyl-1H-pyrazole: Synthesis, Properties, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 3-Bromo-1,4-dimethyl-1H-pyrazole is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry, agrochemistry, and materials science. As a functionalized derivative of the pyrazole scaffold—a privileged structure in drug discovery—it serves as a versatile and reactive building block for the synthesis of more complex molecular architectures. The presence of a bromine atom at the C3 position provides a key reactive handle for carbon-carbon and carbon-heteroatom bond formation, most notably via transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, plausible synthetic routes, and key applications, with a focus on its utility as a synthetic intermediate. Detailed experimental protocols, safety and handling procedures, and mechanistic insights are provided to support researchers and drug development professionals in its effective application.

Introduction

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a cornerstone of modern medicinal chemistry, appearing in a multitude of FDA-approved drugs with a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antipsychotic properties.[1][2] The unique electronic properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its frequent and successful application as a bioisostere for other aromatic systems, often improving physicochemical properties and target binding affinity.[1]

Halogenated pyrazoles, such as 3-Bromo-1,4-dimethyl-1H-pyrazole, are particularly valuable synthetic intermediates. The carbon-bromine bond serves as a versatile functional group, enabling strategic elaboration of the pyrazole core through a variety of powerful chemical transformations. Its strategic importance lies in its ability to act as an electrophilic partner in cross-coupling reactions, allowing for the rapid diversification of lead compounds and the exploration of structure-activity relationships (SAR) in drug and agrochemical development programs.[3]

Compound Identification and Physicochemical Properties

Precise identification is critical for ensuring the correct application and safety of any chemical reagent. 3-Bromo-1,4-dimethyl-1H-pyrazole is distinguished from its isomers by the specific substitution pattern on the pyrazole ring.

Nomenclature and Chemical Structure
  • IUPAC Name: 3-bromo-1,4-dimethyl-1H-pyrazole[4]

  • Synonyms: 3-bromo-1,4-dimethylpyrazole[5]

  • CAS Number: 13745-59-0[4]

  • Molecular Formula: C₅H₇BrN₂[4]

  • Canonical SMILES: CC1=CN(N=C1Br)C[5]

  • InChI Key: SEHRYTWQMFUOBZ-UHFFFAOYSA-N

Physicochemical Data

The key physicochemical properties of 3-Bromo-1,4-dimethyl-1H-pyrazole are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 175.03 g/mol [4]
Monoisotopic Mass 173.97926 Da[4]
Physical Form Liquid
Predicted XLogP3 1.6[4]
Storage Temperature 2-8°C, under inert atmosphere

Synthesis and Mechanistic Insights

While 3-Bromo-1,4-dimethyl-1H-pyrazole is commercially available, understanding its synthesis is crucial for specialized applications or large-scale needs. A direct, regioselective bromination of 1,4-dimethyl-1H-pyrazole at the C3 position is challenging, as electrophilic aromatic substitution on the pyrazole ring preferentially occurs at the C4 position.[6] Therefore, a more strategic, multi-step approach is required. A plausible and chemically sound pathway involves the N-methylation of a pre-brominated precursor.

The proposed synthesis involves two key stages:

  • Bromination of 4-methyl-1H-pyrazole: This step installs the bromine atom at the desired position on the pyrazole ring prior to N-methylation.

  • N-methylation: The subsequent methylation of 3-bromo-4-methyl-1H-pyrazole. This reaction can yield a mixture of two regioisomers (N1 and N2 methylation), which necessitates chromatographic separation to isolate the desired 3-bromo-1,4-dimethyl-1H-pyrazole.

Synthetic Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: N-Methylation & Purification A 4-methyl-1H-pyrazole B 3-bromo-4-methyl-1H-pyrazole A->B  NBS or Br₂  Solvent (e.g., CH₂Cl₂) C 3-bromo-4-methyl-1H-pyrazole D Reaction Mixture (Isomers) C->D  CH₃I, Base (e.g., NaH)  Solvent (e.g., THF) E 3-Bromo-1,4-dimethyl-1H-pyrazole (Target Compound) D->E Chromatography F 5-Bromo-1,4-dimethyl-1H-pyrazole (Isomeric Byproduct) D->F Chromatography

Caption: Plausible two-stage synthesis of 3-Bromo-1,4-dimethyl-1H-pyrazole.

Experimental Protocol: Representative N-Methylation

This protocol describes the N-methylation of 3-bromo-4-methyl-1H-pyrazole, a common method for preparing N-substituted pyrazoles.

Disclaimer: This protocol is representative and should be adapted and optimized. All work must be performed by qualified personnel in a suitable fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.

  • Deprotonation: Slowly add a solution of 3-bromo-4-methyl-1H-pyrazole (1.0 equivalent) in anhydrous THF to the NaH suspension. Stir the mixture at 0°C for 30-60 minutes, or until hydrogen gas evolution ceases, to form the sodium pyrazolide salt.

  • Methylation: Add methyl iodide (CH₃I, 1.2 equivalents) dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C to destroy any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue containing the isomeric product mixture using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the target compound, 3-Bromo-1,4-dimethyl-1H-pyrazole.

Expected Spectroscopic Characterization

While specific spectral data is best obtained from the supplier's Certificate of Analysis, the structural features of 3-Bromo-1,4-dimethyl-1H-pyrazole allow for the prediction of its key NMR signatures, which are invaluable for confirming its identity in a research setting.

  • ¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.

    • A singlet corresponding to the C5-H proton, expected around δ 7.3-7.6 ppm.

    • A singlet for the N1-methyl (N-CH₃) protons, expected around δ 3.7-4.0 ppm.

    • A singlet for the C4-methyl (C-CH₃) protons, expected around δ 2.0-2.3 ppm.

  • ¹³C NMR: The carbon NMR spectrum should show five distinct signals.

    • The C5 carbon, being a CH, is expected around δ 125-130 ppm.

    • The C3 carbon, bearing the bromine atom, will be shifted downfield, likely in the range of δ 135-140 ppm.

    • The C4 carbon, attached to a methyl group, is expected around δ 110-115 ppm.

    • The N1-methyl carbon should appear around δ 35-40 ppm.

    • The C4-methyl carbon should appear in the upfield region, around δ 10-15 ppm.

  • Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). For the molecular ion [M]⁺, peaks would be expected at m/z ≈ 174 and 176.

Reactivity and Synthetic Utility

The primary utility of 3-Bromo-1,4-dimethyl-1H-pyrazole in synthetic chemistry stems from the reactivity of its C-Br bond. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organoboron species (e.g., a boronic acid) and an organohalide.[1][7] 3-Bromo-1,4-dimethyl-1H-pyrazole can be coupled with various aryl, heteroaryl, or vinyl boronic acids to generate a diverse library of substituted pyrazoles. This reaction is a cornerstone of modern drug discovery for rapidly building molecular complexity.

Suzuki Coupling Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_complex R¹-Pd(II)L₂-Br (Palladacycle) Pd0->PdII_complex OA Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII_complex->PdII_R2 TM Transmetalation PdII_R2->Pd0 Product R¹-R² (Coupled Product) PdII_R2->Product RE Reductive Elimination Substrate R¹-Br (3-Bromo-1,4-dimethyl-1H-pyrazole) Boronic R²-B(OH)₂ (Boronic Acid) Base Base (e.g., K₂CO₃)

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 3-Bromo-1,4-dimethyl-1H-pyrazole with an arylboronic acid.

Disclaimer: This protocol is representative and conditions (catalyst, ligand, base, solvent) may require optimization for specific substrates. All work must be performed by qualified personnel.

  • Reagent Preparation: In a reaction vial, combine 3-Bromo-1,4-dimethyl-1H-pyrazole (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equivalents).

  • Solvent Addition: Evacuate the vial and backfill with an inert gas (e.g., Argon). Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Seal the vial and heat the mixture to 80-100°C with vigorous stirring for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired 3-aryl-1,4-dimethyl-1H-pyrazole.

Applications in Research and Development

The primary application of 3-Bromo-1,4-dimethyl-1H-pyrazole is as a versatile building block for synthesizing target molecules in drug discovery and agrochemical research. The pyrazole core is a well-established pharmacophore, and this reagent provides a reliable entry point for creating libraries of analogues for biological screening.[2][8]

  • Medicinal Chemistry: It can be used to synthesize inhibitors of kinases, G-protein coupled receptors (GPCRs), and other enzyme targets where a substituted pyrazole moiety is known to confer high binding affinity.

  • Agrochemicals: The pyrazole scaffold is present in several commercial insecticides and herbicides. This building block is valuable for developing new active ingredients with improved efficacy or novel modes of action.

Safety, Handling, and Storage

Proper handling of 3-Bromo-1,4-dimethyl-1H-pyrazole is essential to ensure laboratory safety. It is classified as a hazardous substance.

Hazard Identification
GHS ClassificationHazard StatementPictogramSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07Warning
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationGHS07Warning
Serious Eye Damage/Irritation (Cat. 2A)H319: Causes serious eye irritationGHS07Warning
STOT, Single Exposure (Category 3)H335: May cause respiratory irritationGHS07Warning
(Source: PubChem, Sigma-Aldrich)[4]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

    • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.

Conclusion

3-Bromo-1,4-dimethyl-1H-pyrazole is a high-value synthetic intermediate whose utility is rooted in the established importance of the pyrazole scaffold and the versatile reactivity of its carbon-bromine bond. While its synthesis requires a strategic approach to ensure correct regiochemistry, its true power lies in its application as a substrate in modern cross-coupling chemistry. For researchers in drug discovery and agrochemistry, this compound represents a reliable and efficient tool for accessing novel, structurally complex molecules, thereby accelerating the development of new chemical entities with potential therapeutic or commercial value.

References

Click to expand
  • Royal Society of Chemistry. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Retrieved February 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-bromo-1,4-dimethyl-1H-pyrazole. PubChem. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved February 18, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. Retrieved February 18, 2026, from [Link]

  • Defense Technical Information Center. (n.d.). The Bromination of Pyrazabole. Retrieved February 18, 2026, from [Link]

  • PubChemLite. (n.d.). 3-(4-bromophenyl)-1,4-dimethyl-1h-pyrazol-5-amine. Retrieved February 18, 2026, from [Link]

  • ACS Publications. (2025, September 10). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. Retrieved February 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 18, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 18, 2026, from [Link]

  • Semantic Scholar. (2007, February 1). Bromination of 1,3-dimethyl-and 1,5-dimethyl-1H-pyrazole-4-carboxylic acids. Retrieved February 18, 2026, from [Link]

  • Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved February 18, 2026, from [Link]

  • PubChemLite. (n.d.). 3-bromo-1,4-dimethyl-1h-pyrazole (C5H7BrN2). Retrieved February 18, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 18, 2026, from [Link]

  • ZORA (Zurich Open Repository and Archive). (n.d.). Preparation of 3-Bromo-1,2,4,5-tetrazine. Retrieved February 18, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-1,4-dimethyl-1H-pyrazole for Research Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3-Bromo-1,4-dimethyl-1H-pyrazole is a halogenated heterocyclic compound frequently utilized as a building block in synthetic organic chemistry, particularly within the domain of drug discovery and materials science. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate. However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for ensuring the well-being of laboratory personnel. This guide provides an in-depth analysis of its safety data, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of a substance's intrinsic hazards. This allows for the development of a targeted risk mitigation strategy. 3-Bromo-1,4-dimethyl-1H-pyrazole presents several moderate hazards that require careful management.

1.1: GHS Classification and Core Hazards

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. The classification for 3-Bromo-1,4-dimethyl-1H-pyrazole indicates multiple routes of potential harm.[1]

Hazard Class Category Hazard Statement Signal Word Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]Warning[1][2]GHS07 (Exclamation Mark)[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]Warning[1][2]GHS07 (Exclamation Mark)[2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]Warning[1][2]GHS07 (Exclamation Mark)[2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]Warning[1][2]GHS07 (Exclamation Mark)[2]
1.2: Toxicological Profile and Mechanistic Insights

Understanding the causality behind these classifications is crucial for appreciating the recommended safety protocols.

  • Oral Toxicity (H302): Ingestion of this compound can lead to harmful systemic effects. The "harmful" classification suggests that relatively small quantities can cause damage, necessitating immediate medical attention if swallowed. The primary preventative measure is the strict prohibition of mouth pipetting and the consumption of food or drink in the laboratory.

  • Skin and Eye Irritation (H315, H319): As a liquid organic halide, the compound can defat and irritate the skin upon contact, leading to redness, inflammation, and discomfort.[1] Its effect on the eyes is more severe, classified as causing serious irritation.[1] This is why direct contact must be avoided through the mandatory use of appropriate gloves and eye protection.

  • Respiratory Irritation (H335): Vapors or aerosols of the compound can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[1] This hazard underscores the critical importance of handling the substance within a properly functioning chemical fume hood to minimize inhalation exposure.

Section 2: Laboratory Protocol for Safe Handling and Storage

A self-validating safety protocol is one where the procedures directly mitigate the identified hazards. The following protocols are designed based on the toxicological profile of 3-Bromo-1,4-dimethyl-1H-pyrazole.

2.1: Engineering Controls

The first line of defense is to engineer safety into the workspace.

  • Ventilation: All handling of 3-Bromo-1,4-dimethyl-1H-pyrazole, including weighing, transferring, and use in reactions, must be conducted in a well-ventilated area, preferably a certified chemical fume hood.[3] This directly addresses the H335 respiratory irritation hazard by capturing vapors at the source.

  • Emergency Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.

2.2: Personal Protective Equipment (PPE)

PPE serves as the final barrier between the researcher and the chemical.

  • Eye and Face Protection: Tightly fitting safety goggles with side shields, conforming to EN 166 (EU) or NIOSH (US) standards, are mandatory to prevent eye contact.[3]

  • Skin Protection: A flame-resistant lab coat and impervious clothing should be worn.[3] Chemical-impermeable gloves (e.g., nitrile) must be worn when handling the substance.[3] It is critical to inspect gloves for any signs of degradation or puncture before use and to wash hands thoroughly after removal.[3]

  • Respiratory Protection: Under normal use within a fume hood, respiratory protection is not typically required. However, if exposure limits are exceeded or in the event of a large spill or ventilation failure, a full-face respirator with appropriate cartridges should be used.[3]

2.3: Step-by-Step Handling Protocol
  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational.

  • Transfer: When transferring the liquid, use caution to avoid splashing. Use non-sparking tools to prevent ignition of vapors.[3]

  • Procedure: Keep the container tightly closed when not in use. Avoid the formation of aerosols or mists.[3]

  • Completion: Upon completion of work, decontaminate the work surface.

  • Disposal: Dispose of contaminated waste and surplus material in a suitable, closed container, following all local and national regulations.[3]

2.4: Storage and Incompatibility
  • Conditions for Safe Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3] The recommended storage temperature is between 2-8°C under an inert atmosphere.[2][4]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[5]

Section 3: Emergency Response and First Aid

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

3.1: Emergency Workflow for Personal Exposure

The following diagram outlines the immediate steps to be taken in the event of personal exposure.

G cluster_start cluster_types cluster_actions start Personal Exposure Event (3-Bromo-1,4-dimethyl-1H-pyrazole) inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale 1. Move to fresh air. 2. If breathing is difficult, give oxygen. 3. Seek immediate medical attention. inhalation->action_inhale action_skin 1. Immediately remove contaminated clothing. 2. Wash skin with soap and plenty of water. 3. Seek medical attention if irritation persists. skin->action_skin action_eye 1. Rinse with water for at least 15 minutes. 2. Remove contact lenses if present. 3. Seek immediate medical attention. eye->action_eye action_ingest 1. Rinse mouth. DO NOT induce vomiting. 2. Call a Poison Control Center or doctor immediately. ingestion->action_ingest

Caption: Workflow for First-Aid Response to Personal Exposure.

3.2: Detailed First-Aid Protocols
  • If Inhaled: Move the victim into fresh air.[3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but do not use mouth-to-mouth resuscitation.[3] Seek immediate medical attention.[3]

  • Following Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area with soap and plenty of water.[3] Consult a doctor if irritation develops or persists.[3]

  • Following Eye Contact: Rinse the eyes with pure water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Following Ingestion: Rinse the mouth thoroughly with water.[3] Do not induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] Call a doctor or Poison Control Center immediately.[3]

3.3: Accidental Release and Spill Management
  • Evacuate: Evacuate personnel to a safe area, upwind of the spill if possible.[3]

  • Ventilate & Secure: Ensure adequate ventilation and remove all sources of ignition.[3]

  • Protect: Wear full PPE, including respiratory protection if necessary.[3]

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[3]

  • Clean Up: Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal using spark-proof tools.[3]

Section 4: Physicochemical and Reactivity Data

Knowledge of the chemical's physical properties is essential for its proper handling, storage, and use in experimental design.

4.1: Key Physicochemical Properties
Property Value
CAS Number 13745-59-0[1][2]
Molecular Formula C5H7BrN2[1]
Molecular Weight 175.03 g/mol [1]
Physical Form Liquid[2][4]
IUPAC Name 3-bromo-1,4-dimethylpyrazole[1]
4.2: Stability and Hazardous Decomposition
  • Chemical Stability: The compound is stable under recommended storage conditions.[5]

  • Hazardous Reactions: No hazardous polymerization is expected.

  • Conditions to Avoid: Avoid exposure to incompatible materials, heat, and sources of ignition.

  • Hazardous Decomposition Products: In the event of a fire, thermal decomposition can produce irritating and toxic gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.[5][6]

Conclusion

3-Bromo-1,4-dimethyl-1H-pyrazole is a valuable reagent whose utility in research is complemented by a manageable hazard profile. Adherence to the protocols outlined in this guide—grounded in the principles of GHS classification and a clear understanding of the compound's toxicology—is essential for its safe use. By integrating engineering controls, appropriate PPE, and robust emergency preparedness, researchers can confidently and safely leverage this compound in their pursuit of scientific advancement.

References

  • 3-bromo-1,4-dimethyl-1H-pyrazole | C5H7BrN2 | CID 21766261. PubChem. [Link]

  • SAFETY DATA SHEET - 4-Bromo-3,5-dimethyl-1H-pyrazole. Fisher Scientific. [Link]

  • SAFETY DATA SHEET - 4-Bromo-3,5-dimethylpyrazole. Thermo Fisher Scientific. [Link]

  • 4-Bromo-1,3-dimethyl-1H-pyrazole | C5H7BrN2 | CID 12615416. PubChem. [Link]

Sources

Navigating the Spectral Landscape: An In-depth Technical Guide to Interpreting 1H NMR Spectra of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents. Its unique electronic and structural properties, which are highly tunable through substitution, make it a privileged scaffold in drug design. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the most powerful tool for the structural elucidation of these molecules. However, the interpretation of their spectra is often non-trivial due to the intricate interplay of substituent effects, tautomerism, and dynamic exchange phenomena. This guide provides a comprehensive, in-depth exploration of the principles and advanced techniques required to confidently interpret the ¹H NMR spectra of substituted pyrazoles, empowering researchers in chemical synthesis and drug development to accelerate their discovery pipelines. We will delve into the fundamental spectral characteristics of the pyrazole ring, systematically dissect the influence of various substituents, and present a workflow for unambiguous signal assignment using advanced 2D NMR techniques.

The Fundamental ¹H NMR Signature of the Pyrazole Core

The parent pyrazole ring presents a deceptively simple ¹H NMR spectrum, which serves as our foundational baseline. Understanding this baseline is critical for appreciating the perturbations induced by substitution.

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The standard numbering convention, crucial for unambiguous communication, begins at one of the nitrogen atoms and proceeds around the ring to give the second nitrogen the lowest possible number.

Caption: IUPAC numbering convention for the pyrazole ring.

In its unsubstituted form, pyrazole exhibits a characteristic spectral pattern in deuterated chloroform (CDCl₃). The proton at the C4 position (H4) typically appears as a triplet, while the protons at C3 (H3) and C5 (H5) appear as doublets.[1] The chemical shifts are generally observed in the following regions:

  • H3/H5: ~7.6 ppm[1]

  • H4: ~6.3 ppm[1]

The coupling constants are also highly informative:

  • J(H3,H4) ≈ 1.9-2.5 Hz[2]

  • J(H4,H5) ≈ 1.9-2.5 Hz[2]

  • J(H3,H5) ≈ 0.5-0.9 Hz (often not resolved)[2]

It is important to note that in N-unsubstituted pyrazoles, rapid tautomeric exchange between the 1H and 2H forms can lead to a time-averaged spectrum where the H3 and H5 protons become chemically equivalent, simplifying the spectrum to two signals.[3] This phenomenon is highly dependent on the solvent, temperature, and concentration.[4]

The Powerful Influence of Substituents on Chemical Shifts

The true complexity and richness of pyrazole NMR spectroscopy emerge upon substitution. Substituents dramatically alter the electron density distribution within the ring, leading to predictable, yet often profound, shifts in the proton resonances. This section will dissect these effects based on the substituent's position.

N1-Substitution: Fixing Tautomerism and Inducing Anisotropy

Attaching a substituent to the N1 position has the immediate and critical effect of "locking" the tautomeric form. This simplifies the spectrum by making the C3 and C5 positions electronically distinct. The nature of the N1-substituent dictates the resulting chemical shifts of H3 and H5.

  • Electron-Withdrawing Groups (EWGs): Groups like acyl, sulfonyl, or nitro moieties deshield the adjacent ring protons. This effect is most pronounced at the H5 position due to its proximity. For instance, an N1-acetyl group will shift the H5 proton significantly downfield.[5][6]

  • Electron-Donating Groups (EDGs): Alkyl or aryl groups at N1 generally cause a slight upfield shift of the ring protons compared to the parent pyrazole. The anisotropic effect of an N1-aryl group can be particularly complex, causing either shielding or deshielding of H5 depending on the preferred conformation of the aryl ring relative to the pyrazole plane.

C3/C5-Substitution: Direct Electronic Perturbation

Substituting directly onto the carbon framework allows for fine-tuning of the electronic environment.

  • EWGs (e.g., -NO₂, -CN, -COOR): These groups strongly deshield the adjacent protons. An EWG at C3 will cause a significant downfield shift for H4 and a moderate downfield shift for H5. Computational studies on nitropyrazoles confirm that nitro groups significantly increase the chemical shifts of nearby protons.[7]

  • EDGs (e.g., -NH₂, -OR, -CH₃): These groups shield the adjacent protons, causing upfield shifts. An EDG at C5 will most strongly affect H4.

C4-Substitution: A Central Influence

The C4 position is unique. A substituent here directly influences the chemical environment of H3 and H5.

  • EWGs at C4: These groups will deshield both H3 and H5, often to a similar extent.

  • EDGs at C4: Conversely, these will shield H3 and H5, shifting their resonances upfield.

The following table summarizes the general trends observed for substituent effects on the chemical shifts (δ) of pyrazole protons.

Substituent PositionSubstituent TypeEffect on H3 (δ)Effect on H4 (δ)Effect on H5 (δ)
N1 Electron-WithdrawingDownfieldDownfieldSignificant Downfield[8]
N1 Electron-DonatingUpfieldUpfieldUpfield
C3 Electron-Withdrawing---Significant DownfieldDownfield
C3 Electron-Donating---Significant UpfieldUpfield
C4 Electron-WithdrawingDownfield---Downfield
C4 Electron-DonatingUpfield---Upfield
C5 Electron-WithdrawingDownfieldSignificant Downfield---
C5 Electron-DonatingUpfieldSignificant Upfield---

Note: The magnitude of the shift is highly dependent on the specific substituent and the solvent used.[2]

Decoding Tautomerism and Dynamic Exchange

For N-unsubstituted pyrazoles, the interpretation of ¹H NMR spectra is intimately linked to the phenomenon of annular tautomerism.[2] The proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions.

Tautomerism Tautomer1 N-H C5-H C4-H C3-H N Tautomer2 N C5-H C4-H C3-H N-H Tautomer1:e->Tautomer2:w

Caption: Prototropic tautomerism in N-unsubstituted pyrazoles.

The rate of this exchange dictates the appearance of the spectrum:

  • Slow Exchange: At low temperatures or in certain aprotic, non-polar solvents, the exchange can be slowed sufficiently on the NMR timescale to observe distinct signals for both tautomers.[2][4]

  • Fast Exchange: In most common solvents (CDCl₃, DMSO-d₆) at room temperature, the exchange is rapid.[9] This results in a time-averaged spectrum where the signals for C3-H and C5-H coalesce into a single, often broadened, peak.[10] The N-H proton itself may appear as a very broad signal, typically in the 10-14 ppm range, or be unobservable due to this rapid exchange.[2]

The choice of solvent is a critical experimental parameter. Protic solvents like D₂O or CD₃OD can facilitate proton exchange with the solvent, leading to the disappearance of the N-H signal, which can be confirmed by a D₂O exchange experiment.[2] Conversely, aprotic solvents like DMSO-d₆ can form hydrogen bonds with the N-H proton, slowing its exchange and often allowing for its direct observation as a broad singlet at a very downfield chemical shift (>12 ppm).[11]

Advanced 2D NMR Techniques for Unambiguous Assignment

While 1D ¹H NMR provides a wealth of information, complex substitution patterns can lead to overlapping signals and ambiguous assignments.[2] In such cases, two-dimensional (2D) NMR experiments are indispensable tools for definitive structural elucidation.[12][13]

NMR_Workflow cluster_workflow NMR Analysis Workflow for Substituted Pyrazoles A Acquire 1D ¹H NMR B Initial Hypothesis: - Chemical Shifts - Integration - Coupling Patterns A->B C Ambiguity Check B->C D Acquire 2D COSY C->D Ambiguity Present H Unambiguous Signal Assignment C->H No Ambiguity E Acquire 2D HSQC/HMQC D->E Assign ¹H-¹H Connectivity F Acquire 2D HMBC E->F Assign ¹H-¹³C One-Bond Correlations G Acquire 2D NOESY/ROESY F->G Assign ¹H-¹³C Long-Range Correlations (2-3 bonds) G->H Assign Spatial Proximity I Final Structure Confirmation H->I

Caption: A systematic workflow for NMR-based structure elucidation.

COSY (Correlation Spectroscopy): Mapping H-H Connectivity

The COSY experiment is the workhorse for identifying scalar-coupled protons.[14] It generates a 2D plot where both axes represent the ¹H chemical shift scale.

  • Diagonal Peaks: Correspond to the signals in the 1D spectrum.

  • Cross-Peaks: Appear at the intersection of the chemical shifts of two coupled protons, revealing connectivities through 2 or 3 chemical bonds.[15]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the substituted pyrazole in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/0.6-0.7 mL.[2]

  • Acquisition: Load a standard 'cosygpqf' (or similar gradient-selected) pulse sequence on the spectrometer.[2]

  • Parameters: Acquire a spectrum with a spectral width sufficient to encompass all proton signals. Typically, 256-512 increments in the F1 dimension and 2-8 scans per increment are adequate.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

  • Analysis: Identify cross-peaks to establish the coupling network. For a pyrazole, a cross-peak between H4 and H5, and another between H4 and H3, would definitively establish their connectivity.[2]

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Linking Protons to Carbons

The HSQC and HMQC experiments reveal one-bond correlations between protons and the carbon atoms they are directly attached to.[15][16]

  • Cross-Peaks: A cross-peak appears at the coordinates of a proton's chemical shift on one axis and its attached carbon's chemical shift on the other.

This is invaluable for assigning the ¹³C spectrum and confirming which proton is attached to which carbon of the pyrazole ring.[2]

HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Carbon Skeleton

The HMBC experiment is arguably the most powerful tool for piecing together the molecular framework. It detects correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[15][16]

Experimental Protocol:

  • Sample Preparation: As per the COSY experiment; a slightly more concentrated sample (~15-20 mg) is recommended.[2]

  • Acquisition: Load a standard 'hmbcgplpndqf' pulse sequence.[2]

  • Parameters: The key parameter is the long-range coupling delay, which is optimized for a specific coupling constant range (typically 4-10 Hz).

  • Processing: Apply appropriate window functions and perform Fourier transformation.

  • Analysis: Trace long-range H-C connectivities. For example, in an N1-substituted pyrazole, the H3 proton will show an HMBC correlation to the C5 carbon, and the H5 proton will show a correlation to the C3 carbon. These correlations are critical for distinguishing between C3 and C5 isomers.[2]

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Probing Through-Space Proximity

These experiments detect correlations between protons that are close to each other in space (typically within 5 Å), regardless of whether they are scalar-coupled.[15][17] This is crucial for determining stereochemistry and the relative orientation of substituents.

  • Cross-Peaks: Indicate through-space proximity.[17]

For example, in an N1-substituted pyrazole, a NOESY cross-peak may be observed between the protons on the N1-substituent and the H5 proton, confirming their proximity and helping to define the molecule's conformation.[2][18]

Conclusion

The ¹H NMR spectrum of a substituted pyrazole is a rich tapestry of structural information. A systematic approach, beginning with an understanding of the fundamental pyrazole spectrum and the predictable effects of substituents, is the key to unraveling this information. While 1D NMR remains the primary analytical tool, the strategic application of 2D NMR experiments like COSY, HSQC, HMBC, and NOESY provides a self-validating system for the unambiguous and confident structural assignment of even the most complex pyrazole derivatives. This mastery is not merely an academic exercise; it is a fundamental capability that underpins the rapid and rational design of novel pyrazole-based therapeutics in the modern drug discovery landscape.

References

  • Bohrium. (2006, November 1). The use of NMR spectroscopy to study tautomerism.
  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (n.d.).
  • Kappe, C. O., et al. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. PMC.
  • BenchChem. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives. Technical Support Center.
  • Teixeira, C., et al. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Al-Masoudi, N. A., et al. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC.
  • 1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). ResearchGate.
  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. (2012, January 18). DOI.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 1). The Journal of Organic Chemistry - ACS Publications.
  • Teixeira, C., et al. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
  • Tovtik, R., et al. (2025, April 25). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journals.
  • Tovtik, R., et al. (2025, April 25). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journals.
  • Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution. (n.d.). SPbU Researchers Portal.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 1).
  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (n.d.). NIH.
  • 1H NMR of pyrazole. (2024, July 25). Reddit.
  • 2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. (n.d.).
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). Digital CSIC.
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025, December 12). ResearchGate.
  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively). (n.d.). ResearchGate.
  • coupling constant for 1 H-NMR spectrum of compound (5). (n.d.). ResearchGate.
  • Short Summary of 1H-NMR Interpretation. (n.d.).
  • 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks.... (n.d.). ResearchGate.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube.
  • Advanced 2D NMR Techniques Guide. (n.d.). Scribd.
  • (a) 2D NOESY H¹NMR of compounds 18a showing correlation between the.... (n.d.). ResearchGate.
  • Grymel, M., et al. Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors. PMC.
  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... (n.d.). ResearchGate.
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021, September 1). Indonesian Journal of Science & Technology - ResearchGate.
  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.
  • NOESY Spectra. (2025, October 12). Chemistry LibreTexts.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • The (1) H NMR spectrum of pyrazole in a nematic phase. (2016, August 15). PubMed.

Sources

13C NMR chemical shifts of pyrazole derivatives.

Advanced Characterization of Pyrazole Derivatives via C NMR Spectroscopy

Executive Summary: The "Privileged Scaffold" Challenge

Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex), Sildenafil (Viagra), and Rimonabant. However, their structural characterization presents a unique set of challenges—specifically annular tautomerism in

regioisomerism

1

This guide moves beyond basic spectral assignment, providing a mechanistic framework for interpreting


1

The Tautomerism Conundrum

In

1
The Phenomenon

On the NMR timescale, this exchange averages the signals of C3 and C5.

  • In

    
    :  The exchange is often intermediate-to-fast, leading to broadened lines or a single averaged peak for C3/C5.[1]
    
  • In DMSO-

    
    :  Strong hydrogen bonding can slow the exchange or stabilize one tautomer, sometimes resolving distinct C3 and C5 signals, though averaging is still common at room temperature.[1]
    
Mechanistic Visualization

The following diagram illustrates the proton transfer mechanism that leads to signal averaging.

Tautomerismcluster_0Tautomeric EquilibriumT1Tautomer A(1H-pyrazole)TSTransition State(Intermolecular H-bond)T1->TSProton TransferTS->T1T2Tautomer B(Equivalent Structure)TS->T2T2->TSEffectNMR Consequence:C3 and C5 signals average(δ_obs = (δ_A + δ_B) / 2)T2->EffectFast Exchange

Figure 1: Mechanism of annular tautomerism in pyrazoles. Rapid proton exchange renders C3 and C5 chemically equivalent on the NMR timescale.

Distinguishing 1,3- and 1,5-Regioisomers

When a pyrazole is

11,3-disubstituted1,5-disubstituted

The "Crossover" Rule (Chemical Shifts)

While exceptions exist due to specific substituent effects, the following trend holds for simple 1-alkylpyrazoles:

  • C3 (Adjacent to pyridine-like N2): Generally Deshielded (Downfield,

    
     ppm).[1]
    
  • C5 (Adjacent to pyrrole-like N1): Generally Shielded (Upfield,

    
     ppm).[1]
    
  • C4: Consistently the most shielded aromatic carbon (

    
     ppm).
    
The "Golden Rule": Coupling Constants ( )

The most reliable self-validating metric is the one-bond heteronuclear coupling constant. Because the lone pair of the N1 nitrogen contributes to the



1
Carbon PositionChemical Shift (

, ppm)
Coupling Constant (

, Hz)
Structural Environment
C3 ~139.0170 - 178 Hz Adjacent to N2 (Pyridine-like)
C4 ~105.0170 - 175 Hz

-position to both Nitrogens
C5 ~129.0185 - 192 Hz Adjacent to N1 (Pyrrole-like)

Diagnostic Protocol: If you measure a coupling constant

C5
Experimental Workflow for Assignment

Use this logic flow to assign your regioisomers.

RegioIDStartCrude Reaction Mixture(N-Alkylation)Step1Acquire 13C NMR(Gated Decoupling)Start->Step1DecisionAnalyze CH Doublets(> 125 ppm)Step1->DecisionPathAIdentify J > 185 HzDecision->PathALarge JPathBIdentify J < 178 HzDecision->PathBSmall JResultAAssign as C5(Adjacent to N-R)PathA->ResultAResultBAssign as C3(Adjacent to N=)PathB->ResultBHMBCConfirmation:HMBC Correlation fromN-Alkyl protons to C5ResultA->HMBC

Figure 2: Decision tree for assigning pyrazole regioisomers using gated decoupled

Case Study: Celecoxib Assignment

Celecoxib provides an excellent example of using substituent effects (specifically Fluorine coupling) as internal reference points.

Structure: 1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-5-(p-tolyl)pyrazole.[1]

Predicted C NMR Profile
CarbonPredicted ShiftMultiplicityCoupling (

)
Assignment Logic
C3 ~142 ppmQuartet

Hz
Directly bonded to

group.[1]
C5 ~145 ppmSinglet-Substituted with Tolyl; deshielded by aryl ring but no F-coupling.[1]
C4 ~106 ppmQuartet

Hz
Ortho to

; typically high field.

~120 ppmQuartet

Hz
Characteristic trifluoromethyl signal.

Expert Insight: In Celecoxib, the C3 signal is easily identified not just by chemical shift, but by the distinctive quartet splitting caused by the adjacent

1

Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are recommended.

Sample Preparation
  • Solvent: Use DMSO-

    
      rather than 
    
    
    for
    
    
    -unsubstituted pyrazoles to sharpen signals by slowing proton exchange.
  • Concentration:

    
     mg/mL is recommended for quaternary carbon detection in reasonable timeframes.
    
Acquisition Parameters (Gated Decoupling)

To measure the critical


  • Pulse Sequence: zgig (Bruker) or equivalent "Inverse Gated" or "Gated Decoupled" sequence.

    • Note: This maintains NOE enhancement (for signal intensity) during the relaxation delay but turns off decoupling during acquisition to preserve J-coupling.

  • Relaxation Delay (D1): Set to

    
     seconds to prevent saturation of quaternary carbons.
    
  • Spectral Width: Ensure the region from 100–200 ppm is well-digitized.

  • Processing: Apply no line broadening (

    
    ) or Gaussian multiplication to resolve fine splitting.
    

References

  • Claramunt, R. M., et al. (2006).[2] "The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study." Journal of Organic Chemistry. Link

  • Elguero, J., et al. (1984). "1H, 13C and 15N NMR spectra of [1,2-15N2]pyrazole derivatives." Magnetic Resonance in Chemistry. Link

  • Jimeno, M. L., et al. (2003). "1H and 13C NMR study of perdeuterated pyrazoles." Magnetic Resonance in Chemistry. Link

  • Nagarajan, K., et al. (1982). "Some applications of 13C NMR spectroscopy in heterocyclic structure assignments." Journal of Chemical Sciences. Link

  • Scholtz, C., & Riley, D. L. (2020). "Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib."[1][3] Reaction Chemistry & Engineering. Link

Literature review of pyrazole derivatives in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of modern drug discovery, the pyrazole ring (1,2-diazole) stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its ubiquity is not accidental; the pyrazole moiety offers a unique combination of thermodynamic stability, distinct hydrogen-bonding capabilities, and specific dipole orientations that allow it to mimic peptide bonds or interact with kinase hinge regions.

This guide analyzes the medicinal chemistry of pyrazole derivatives, moving beyond basic enumeration to explore the causality of their biological success. We examine the structural activity relationships (SAR) that drive potency, the synthetic challenges of regioselectivity, and the specific protocols required to validate these compounds in a laboratory setting.

Physicochemical Core & Binding Mechanics

Tautomerism and Hydrogen Bonding

The pyrazole ring exists in dynamic equilibrium between two tautomeric forms in solution (1H-pyrazole).[1] This feature is critical for target recognition:

  • Pyrrole-like Nitrogen (NH): Acts as a Hydrogen Bond Donor (HBD).[2]

  • Pyridine-like Nitrogen (=N-): Acts as a Hydrogen Bond Acceptor (HBA).

In kinase inhibitors, this dual nature allows the pyrazole to anchor the molecule to the ATP-binding pocket's "hinge region" via a bidentate H-bond network.

Structural Activity Relationship (SAR)

The biological activity of pyrazoles is heavily dictated by substitution patterns at the N1, C3, C4, and C5 positions.

PositionChemical RoleMedicinal Impact
N1 H-bond donor / Lipophilic attachmentCritical for solubility. In COX-2 inhibitors, this often hosts the pharmacophore (e.g., sulfonamide) for selectivity.
C3/C5 Steric bulk / Hydrophobic interactionDetermines regioselectivity during synthesis. Controls fit into hydrophobic pockets (e.g., the "gatekeeper" residue in kinases).
C4 Electronic modulationSubstituents here (e.g., halogens, CN) modulate the pKa of the ring nitrogens, affecting H-bond strength.

Therapeutic Architectures: Oncology & Inflammation

Kinase Inhibition (Oncology)

Pyrazoles are dominant in the design of ATP-competitive kinase inhibitors.

  • Mechanism: The pyrazole ring mimics the adenine ring of ATP.

  • Case Study - Crizotinib (ALK/ROS1 Inhibitor): The pyrazole nitrogen forms a critical H-bond with the backbone of the hinge region (Met1199 in ALK).

  • Case Study - Ruxolitinib (JAK1/2 Inhibitor): Utilizes a pyrazolo[4,3-d]pyrimidine scaffold to maximize van der Waals contacts within the JAK binding cleft.

COX-2 Selectivity (Inflammation)

The development of Celecoxib revolutionized NSAID therapy by achieving selectivity for COX-2 over COX-1.[3]

  • The Selectivity Filter: COX-2 has a secondary "side pocket" that is accessible due to a valine residue (Val523) replacing the bulky isoleucine found in COX-1.

  • Molecular Design: The rigid pyrazole core orients a sulfonamide group (at N1) specifically into this hydrophilic side pocket, a fit impossible in the constricted COX-1 channel.

Visualization: Kinase Binding Mode

The following diagram illustrates the logical flow of ATP-competitive inhibition by pyrazole derivatives.

KinaseInhibition ATP ATP Molecule Pocket ATP Binding Pocket (Hinge Region) ATP->Pocket Native Binding Kinase Kinase Enzyme (Active State) Signal Downstream Signaling (Proliferation) Kinase->Signal Activates Pocket->Kinase Phosphorylation Complex Inhibitor-Enzyme Complex (Inactive) Pocket->Complex Stabilization Pyrazole Pyrazole Inhibitor (Drug) Pyrazole->Pocket Competitive Binding (H-Bonds) Complex->Signal Blocks

Figure 1: Mechanism of Action for Pyrazole-based Kinase Inhibitors showing competitive displacement of ATP.

FDA-Approved Pyrazole Therapeutics[4]

The following table consolidates key FDA-approved pyrazole derivatives, highlighting the versatility of the scaffold.

Drug NameTargetIndicationApproval YearMechanism Note
Celecoxib COX-2Inflammation/Pain1998Sulfonamide group at N1 confers selectivity.
Ruxolitinib JAK1/2Myelofibrosis2011Pyrazolo-pyrimidine scaffold.
Crizotinib ALK/ROS1NSCLC20113-substituted pyrazole binds hinge region.
Axitinib VEGFRRenal Cell Carcinoma2012Indazole derivative (fused pyrazole).
Ibrutinib BTKMantle Cell Lymphoma2013Pyrazolo[3,4-d]pyrimidine; covalent binder.
Pralsetinib RETNSCLC2020Selective RET kinase inhibitor.[4]
Vericiguat sGCHeart Failure2021Soluble Guanylate Cyclase stimulator.[2]

Technical Deep Dive: Synthetic Architectures

The Regioselectivity Challenge

The most common route to pyrazoles is the Knorr Pyrazole Synthesis (condensation of hydrazines with 1,3-dicarbonyls). However, this reaction often yields a mixture of regioisomers (1,3- vs 1,5-substituted pyrazoles).

  • The Problem: When an unsymmetrical 1,3-diketone reacts with a substituted hydrazine, the most nucleophilic nitrogen of the hydrazine can attack either carbonyl carbon.

  • The Solution: Regiocontrol is achieved by manipulating solvent polarity or using fluorinated diketones (electronic bias). In Celecoxib synthesis, the trifluoromethyl group (

    
    ) on the diketone strongly directs the initial nucleophilic attack due to its electron-withdrawing nature.
    
Visualization: Synthetic Pathway

The diagram below outlines the specific regioselective pathway used for Celecoxib-like analogs.

SynthesisPathway Ketone 4-Methylacetophenone Diketone 4,4,4-Trifluoro-1-(p-tolyl) butane-1,3-dione Ketone->Diketone Claisen Condensation (Reflux) Ester Ethyl Trifluoroacetate Ester->Diketone Claisen Condensation (Reflux) Base NaOM / Toluene Base->Diketone Celecoxib Celecoxib (1,5-Diarylpyrazole) Diketone->Celecoxib Cyclocondensation (EtOH/Reflux) Hydrazine 4-Sulfonamidophenyl hydrazine HCl Hydrazine->Celecoxib Isomer Regioisomer Impurity (Trace) Celecoxib->Isomer Regioselectivity Check

Figure 2: Regioselective synthesis pathway for 1,5-diarylpyrazoles (Celecoxib).

Experimental Protocol: Synthesis of Celecoxib

Objective: To synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib) via a two-step regioselective protocol. This protocol is designed for high purity and demonstrates the "electronic control" of the


 group.
Phase 1: Claisen Condensation (Formation of the 1,3-Diketone)
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagents: Add 4-methylacetophenone (10 mmol) and ethyl trifluoroacetate (12 mmol) to sodium methoxide (25% w/w in methanol, 15 mmol) in anhydrous toluene (50 mL).

  • Reaction: Heat the mixture to reflux (110°C) for 24 hours. The solution will turn dark orange/brown.

  • Workup: Cool to room temperature (RT). Acidify with 3N HCl to pH 2. Extract with ethyl acetate (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Validation: Verify intermediate via TLC (Hexane:EtOAc 8:2). The product (diketone) appears as a keto-enol tautomer.

Phase 2: Cyclocondensation (Pyrazole Ring Closure)
  • Setup: In a 100 mL flask, dissolve the crude diketone (from Phase 1) in Ethanol (40 mL).

  • Addition: Add 4-sulfonamidophenylhydrazine hydrochloride (10 mmol).

  • Reaction: Reflux at 80°C for 4-6 hours. Monitor by TLC until the diketone spot disappears.

  • Isolation: Cool the mixture to 0°C. The product often precipitates directly. If not, remove half the solvent volume under reduced pressure and add cold water.

  • Purification: Filter the solid. Recrystallize from a mixture of Ethyl Acetate/Heptane to remove trace regioisomers.

  • Characterization (Self-Validation):

    • 1H NMR (DMSO-d6): Look for the characteristic pyrazole singlet proton at

      
       ~7.0-7.2 ppm.
      
    • Melting Point: 160-162°C.

Future Perspectives

The pyrazole scaffold is evolving beyond simple inhibition.

  • PROTACs (Proteolysis Targeting Chimeras): Pyrazole-based kinase inhibitors are increasingly used as "warheads" in PROTACs. Their metabolic stability makes them ideal for linking to E3 ligase ligands (e.g., Cereblon) to induce targeted protein degradation rather than just inhibition.

  • Fragment-Based Drug Design (FBDD): Due to their low molecular weight and high ligand efficiency, pyrazoles are top-tier fragments for initial screening libraries.

References

  • FDA Approved Drugs Database. (2024). Drugs@FDA: FDA-Approved Drugs.[2][5][4] U.S. Food and Drug Administration.[4] [Link]

  • Ansari, A., et al. (2017). Biological activities of pyrazole derivatives: A review. European Journal of Medicinal Chemistry.[4] [Link]

  • Faming Zhuanli Shenqing. (2011). Process for preparation of celecoxib.[3][6] US Patent US7919633B2.

  • Küçükgüzel, Ş.[7] G., & Şenkardeş, S. (2015). Recent advances in bioactive pyrazoles.[1][5][4][8][9][10][11] European Journal of Medicinal Chemistry, 97, 786-815. [Link]

  • Zhang, J., et al. (2020).[12] Pyrazoles as potential anti-inflammatory agents: A review. Journal of Chemical Health Risks.[1] [Link]

Sources

Tautomerism in unsymmetrically substituted pyrazoles.

Author: BenchChem Technical Support Team. Date: February 2026

Tautomerism in Unsymmetrically Substituted Pyrazoles: A Technical Guide for Drug Discovery

Executive Summary

For medicinal chemists, the pyrazole ring is a privileged scaffold, ubiquitous in kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and anti-inflammatory agents. However, its utility is complicated by annular tautomerism —the rapid 1,2-proton shift between adjacent nitrogen atoms. In unsymmetrically substituted pyrazoles, this equilibrium creates two distinct chemical entities (3-substituted vs. 5-substituted) with vastly different electrostatic potentials, hydrogen-bond donor/acceptor profiles, and reactivities.

Failure to account for this equilibrium leads to:

  • Erroneous Structure-Activity Relationships (SAR): A ligand may bind as a minor tautomer, incurring an energetic penalty (desolvation + tautomerization energy) that masks intrinsic affinity.

  • Synthetic Regioselectivity Issues: N-alkylation often yields inseparable mixtures of regioisomers, driven by the interplay of steric hindrance and tautomeric population.

  • Analytical Ambiguity: Broad or averaged NMR signals at room temperature can obscure structural verification.

This guide provides a definitive framework for predicting, analyzing, and controlling pyrazole tautomerism in drug development.

Part 1: Mechanistic & Thermodynamic Fundamentals

The core phenomenon is a prototropic shift between N1 (pyrrole-like, H-donor) and N2 (pyridine-like, H-acceptor).

The Equilibrium

For a pyrazole with a substituent


 at position 3 (relative to the NH), the equilibrium exists between:
  • Tautomer A (3-R): Proton on N1, Substituent at C3.

  • Tautomer B (5-R): Proton on N2, Substituent effectively at C5 (relative to the new N1).

Substituent Effects (The "3 vs. 5" Rule)

The position of the equilibrium (


) is governed by the electronic nature of the substituent 

:
Substituent TypeElectronic EffectPreferred TautomerMechanistic Driver
Electron Donating (EDG) (e.g.,

,

,

,

)
Increases electron density3-Substituted (3-R) Stabilizes the adjacent N1-H bond; lone pair repulsion at N2 is minimized.
Electron Withdrawing (EWG) (e.g.,

,

,

)
Decreases electron density5-Substituted (5-R) Inductive withdrawal is better accommodated at C5 to avoid destabilizing the N1-H bond; dipole alignment favors 5-R.
Bulky Groups (e.g.,

-Butyl)
Steric Hindrance3-Substituted (3-R) Steric clash between the substituent and the N-H proton is minimized when the group is at C3 (away from N-H in certain conformers) or C5? Correction: Bulky groups often prefer C3 to avoid clashing with the N-H proton if the geometry forces interaction, but more critically, they avoid the "lone pair" repulsion at N2.

Note: In the solid state, packing forces and intermolecular H-bonds (dimers/trimers) often lock the molecule into a single tautomer, which may differ from the solution-phase major species.

Solvent Effects[1][2][3][4]
  • Aprotic Polar (DMSO, DMF): Stabilize the more polar tautomer; high dielectric constant reduces the energy penalty of charge separation. DMSO acts as an H-bond acceptor, slowing proton exchange and often allowing observation of distinct tautomers.

  • Protic (MeOH,

    
    ):  Facilitate rapid proton exchange via Grotthuss-type mechanisms, leading to averaged NMR signals.
    

Part 2: Visualization of the Equilibrium

Tautomerism cluster_0 Annular Tautomerism Equilibrium cluster_1 Factors Influencing Kt T1 3-Substituted (3-R) (Proton on N1) Favored by EDGs (-NH2, -Me) TS Transition State (Delocalized Anion/Cation) T1->TS -H+ T2 5-Substituted (5-R) (Proton on N2) Favored by EWGs (-CF3, -NO2) T2->TS -H+ TS->T1 +H+ TS->T2 +H+ Solvent Solvent Polarity (DMSO stabilizes polar forms) Solvent->TS Temp Temperature (Low T slows exchange) Temp->TS

Caption: Schematic of pyrazole annular tautomerism showing the influence of substituents and environmental factors on the 3-R vs 5-R equilibrium.

Part 3: Analytical Characterization Protocol

The "gold standard" for determining tautomeric ratios is Variable Temperature (VT) NMR combined with


N spectroscopy .
Protocol: Determination of Tautomeric Ratio ( )

Objective: Quantify the ratio of 3-R to 5-R tautomers in solution to inform docking studies.

Materials:

  • Compound (~10 mg)

  • Solvent: DMSO-

    
     (Preferred for slowing exchange) or THF-
    
    
    
    (for low freezing point).
  • instrument: 500 MHz NMR or higher equipped with a variable temperature probe.

Workflow:

  • Initial Screen (298 K):

    • Acquire standard

      
      H and 
      
      
      
      C spectra.[1]
    • Diagnostic Sign: Broad signals for C3/C5 carbons or N-H protons indicate intermediate exchange rates.

  • Cooling Phase (The "Slow Exchange" Regime):

    • Cool the probe in 10 K increments (e.g., 298 K

      
       288 K 
      
      
      
      ...
      
      
      223 K).
    • Target: Coalescence temperature (

      
      ) is passed when broad peaks split into two sharp, distinct sets of signals.
      
  • 
    N Characterization (Critical Step): 
    
    • Since

      
      N is low sensitivity, use 
      
      
      
      H-
      
      
      N HMBC
      or HSQC at the lowest temperature (e.g., 233 K).
    • Diagnostic Shifts:

      • Pyrrole-like N (N-H):

        
         ppm.
        
      • Pyridine-like N (=N-):

        
         ppm.
        
    • In the 3-R tautomer, the N adjacent to the substituent will be pyridine-like (if R is at C3 relative to NH? No, if R is at C3, the adjacent N is N2, which is pyridine-like).

    • Validation: Compare integrals of the distinct signals to calculate

      
      .
      

Data Interpretation Table:

Signal3-Substituted (Major for EDG)5-Substituted (Major for EWG)

C (C3/C5)

(with R) is typically downfield.

(with R) is typically upfield relative to C3.

H-

N Correlation
Strong correlation to N1 (Pyrrole-like).Strong correlation to N2 (becomes N1' in 5-R).

(Ring)
Larger coupling (~2.2 Hz)Smaller coupling (~1.8 Hz)

Part 4: Synthetic Implications (Regioselectivity)[3]

Controlling N-alkylation is the most common challenge. The reaction outcome is governed by the Curtin-Hammett Principle : the product ratio depends on the difference in transition state energies (


), not the ground-state tautomer populations.
The "Major Tautomer Major Product" Trap

Even if the 3-R tautomer is 99% populated, alkylation may occur exclusively at N2 (leading to the 1-alkyl-5-R product) if the transition state for N2 attack is lower in energy (e.g., less steric hindrance).

Strategies for Regiocontrol:

  • Steric Steering: Use bulky alkylating agents to favor the less hindered nitrogen (usually remote from the substituent).

  • Transient Protection: Use a removable blocking group (e.g., THP, SEM) that can be separated by chromatography, then alkylate the desired position.

  • Specific Conditions:

    • Basic (NaH/DMF): Proceeds via the Pyrazolate Anion . The anion is symmetric regarding the proton, so regioselectivity is purely kinetic (sterics/electronics of the lone pairs).

    • Acidic/Neutral (Mitsunobu): May retain some memory of the H-bond network or tautomer preference.

Regioselectivity Start Unsymmetrical Pyrazole (Tautomeric Mixture) Condition Reaction Conditions Start->Condition PathA Basic Conditions (NaH) Forms Pyrazolate Anion Condition->PathA PathB Neutral/Acidic (e.g., Mitsunobu) Condition->PathB Selectivity Selectivity Driver: Sterics > Electronics PathA->Selectivity Delocalized Charge Prod1 1,3-Disubstituted Product (Attack at N adjacent to R) Selectivity->Prod1 Minor (Steric Clash) Prod2 1,5-Disubstituted Product (Attack at N remote from R) Selectivity->Prod2 Major (Less Hindered)

Caption: Decision tree for N-alkylation regioselectivity. Basic conditions proceed via the anion, where sterics dominate.

Part 5: Case Study in Drug Design

Application: Kinase Inhibitors (e.g., p38 MAP Kinase, Aurora Kinase). Molecule: Analogues of BIRB 796 or Tozasertib .

The Problem: The kinase hinge region typically requires a specific H-bond donor/acceptor motif (e.g., Donor-Acceptor).

  • If the inhibitor exists as the 3-amino tautomer (Donor-Acceptor-Donor), it matches the hinge.

  • If it tautomerizes to the imino form or the 5-amino tautomer , the H-bond pattern is disrupted (Acceptor-Donor-Acceptor), leading to a clash.

Design Solution:

  • Lock the Tautomer: Introduce an internal hydrogen bond (e.g., a fluorine atom or carbonyl) that energetically favors the bioactive tautomer.

  • N-Methylation: Permanently "fix" the tautomer by substituting the proton with a methyl group, provided the methyl group fits in the pocket.

References

  • Alkorta, I., et al. "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study." Journal of the Chemical Society, Perkin Transactions 2, 1992.

  • Claramunt, R. M., et al. "15N NMR Spectroscopy of Pyrazoles."[2] Magnetic Resonance in Chemistry, 2006.

  • Filarowski, A., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 2019.

  • Tong, L., et al. "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 2002.

  • Cui, J. J., et al. "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of c-MET and ALK."[3] Journal of Medicinal Chemistry, 2011.[3]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-Bromo-1,4-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

3-Bromo-1,4-dimethyl-1H-pyrazole is a critical heterocyclic building block, widely utilized in the development of kinase inhibitors (e.g., LRRK2 inhibitors) and agrochemicals. Its structural value lies in the orthogonal reactivity of the C-3 bromide (amenable to Suzuki/Buchwald couplings) and the blocked C-4 position, which prevents unwanted electrophilic substitution.

This guide addresses the primary synthetic challenge: Regioselectivity . Direct bromination of 1,4-dimethylpyrazole is often non-selective or yields the thermodynamically disfavored 5-bromo isomer via lithiation pathways. Consequently, this protocol employs a "Construct-then-Methylate" strategy . We initiate synthesis from 4-methylpyrazole, install the bromide at the C-3/5 tautomeric position, and utilize steric control during N-methylation to preferentially form the desired 3-bromo-1,4-dimethyl isomer.

Key Advantages of This Protocol
  • High Regiocontrol: Exploits steric bulk of the bromine atom to direct methylation to the distal nitrogen (N1), favoring the 3-bromo isomer (>90:10 ratio).

  • Scalability: Uses standard reagents (NBS, MeI/DMS) and avoids cryogenic lithiation steps.

  • Self-Validating QC: Includes a specific NOE (Nuclear Overhauser Effect) NMR checkpoint to definitively confirm regiochemistry.

Retrosynthetic Analysis

The retrosynthetic logic relies on the tautomeric nature of the pyrazole ring. By introducing the bromine atom before the methyl group, we leverage the steric difference between a proton (H) and a bromine (Br) atom to direct the alkylation.

Retrosynthesis cluster_legend Strategic Logic Target 3-Bromo-1,4-dimethyl-1H-pyrazole (Target) Precursor1 3-Bromo-4-methyl-1H-pyrazole (Tautomeric Mix) Target->Precursor1 Regioselective N-Methylation SM 4-Methylpyrazole (Starting Material) Precursor1->SM Electrophilic Bromination (NBS) desc Direct bromination of 1,4-dimethylpyrazole is blocked at C4. Lithiation directs to C5. Therefore, the N-methyl group must be installed LAST to control position.

Figure 1: Retrosynthetic strategy avoiding the C-5 lithiation trap.

Detailed Experimental Protocol

Stage 1: Synthesis of 3-Bromo-4-methyl-1H-pyrazole

Objective: Monobromination of the pyrazole ring. Since C-4 is occupied by a methyl group, electrophilic substitution with NBS occurs at the C-3/C-5 positions (which are equivalent in the N-unsubstituted tautomer).

  • Reagents:

    • 4-Methylpyrazole (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.05 equiv)

    • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Conditions: 0°C to Room Temperature (RT), 4–6 hours.

Procedure:

  • Dissolution: Dissolve 4-methylpyrazole (e.g., 10.0 g, 122 mmol) in MeCN (100 mL) in a round-bottom flask protected from light (aluminum foil).

  • Addition: Cool the solution to 0°C. Add NBS (22.8 g, 128 mmol) portion-wise over 30 minutes. Note: Exothermic reaction; control temperature to prevent di-bromination.

  • Reaction: Allow the mixture to warm to RT and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.[1]

  • Work-up: Concentrate the solvent under reduced pressure. Resuspend the residue in water (100 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Wash: Wash combined organics with saturated NaHCO₃ (to remove succinimide/acid) and brine. Dry over Na₂SO₄.

  • Isolation: Evaporate solvent. The crude solid (3-bromo-4-methyl-1H-pyrazole) is typically sufficiently pure (>95%) for the next step.

    • Yield Expectation: 85–95%.

    • Data: LC-MS [M+H]+ = 161/163.

Stage 2: Regioselective N-Methylation

Objective: Alkylation of the pyrazole nitrogen. Mechanism: The pyrazole anion has two nucleophilic nitrogens.

  • Path A (Proximal to Br): Methylation at N adjacent to Br yields 5-bromo-1,4-dimethylpyrazole . (Disfavored by steric hindrance of Br).

  • Path B (Distal to Br): Methylation at N adjacent to H yields 3-bromo-1,4-dimethylpyrazole . (Favored).

  • Reagents:

    • 3-Bromo-4-methyl-1H-pyrazole (1.0 equiv)

    • Methyl Iodide (MeI) (1.2 equiv) or Dimethyl Sulfate (DMS)

    • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) or K₂CO₃

    • Solvent: Acetone or DMF

  • Conditions: 0°C to RT, 12 hours.

Procedure:

  • Setup: To a solution of 3-bromo-4-methyl-1H-pyrazole (10.0 g, 62 mmol) in anhydrous Acetone (150 mL), add Cs₂CO₃ (30.3 g, 93 mmol).

  • Alkylation: Cool to 0°C. Add MeI (4.6 mL, 74 mmol) dropwise.

  • Stirring: Warm to RT and stir overnight.

  • Filtration: Filter off the inorganic salts.

  • Concentration: Concentrate the filtrate to an oil.

  • Purification: The crude mixture will contain the major isomer (3-bromo) and minor isomer (5-bromo).

    • Separation: Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of Hexane/EtOAc (start 95:5, ramp to 80:20).

    • Order of Elution: The 5-bromo isomer (less polar, N-Me shielded by Br) typically elutes first. The 3-bromo isomer (more polar, N-Me exposed) elutes second. Note: Verify elution order with NOE analysis on fractions.

Analytical Characterization & QC Criteria

Trustworthiness in synthesis requires self-validation. You must distinguish the 3-bromo isomer from the 5-bromo isomer.

1H-NMR Validation (CDCl₃, 400 MHz)
Feature3-Bromo-1,4-dimethyl-1H-pyrazole (Target)5-Bromo-1,4-dimethyl-1H-pyrazole (Impurity)
C-5 Proton Singlet, ~7.25 - 7.40 ppm N/A (Substituted by Br)
C-3 Proton N/A (Substituted by Br)Singlet, ~7.30 - 7.45 ppm
N-Methyl Singlet, ~3.80 ppmSinglet, ~3.85 ppm
C-Methyl Singlet, ~2.05 ppmSinglet, ~2.15 ppm
Critical QC Test: NOE (Nuclear Overhauser Effect)

Perform a 1D-NOE or 2D-NOESY experiment irradiating the N-Methyl signal (~3.8 ppm).

  • Positive Result (Target): Strong NOE enhancement of the aromatic proton signal (~7.3 ppm).

    • Reasoning: In the 3-bromo isomer, the N-Me group is adjacent to C5-H. They are close in space.

  • Negative Result (Impurity): No (or very weak) enhancement of the aromatic proton.

    • Reasoning: In the 5-bromo isomer, the N-Me group is adjacent to the Bromine atom. The aromatic proton is on the far side (C3), too distant for a strong NOE.

Process Optimization & Troubleshooting

Regioselectivity Control

While steric hindrance favors the 3-bromo isomer, the ratio can be influenced by solvent and base.

  • Standard (Acetone/K₂CO₃): Typically yields ~85:15 to 90:10 (3-Br : 5-Br).

  • Enhanced (Toluene/Reflux): Higher temperatures may erode selectivity. Keep reactions cool (RT).

  • Solvent Switch: If separation is difficult, switching to THF or DMF may alter the polarity/solvation of the intermediate anion, potentially improving the ratio slightly, though Cs₂CO₃ in Acetone is generally optimal for this substrate.

Safety & Handling
  • Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use in a fume hood with proper PPE. Quench excess MeI with aqueous ammonium hydroxide or amine waste before disposal.

  • Exotherms: The bromination with NBS can be exothermic. On scales >50g, active cooling is mandatory.

Visualization: Reaction Workflow

Workflow Start 4-Methylpyrazole Step1 Bromination (NBS, MeCN, 0°C) Start->Step1 Inter Intermediate: 3-Bromo-4-methyl-1H-pyrazole Step1->Inter Yield ~90% Step2 Methylation (MeI, Cs2CO3, Acetone) Inter->Step2 Purification Column Chromatography (Sep. 3-Br from 5-Br) Step2->Purification Isomer Mix (90:10) Product Target: 3-Bromo-1,4-dimethylpyrazole Purification->Product Pure >98%

Figure 2: Step-by-step process flow for the synthesis and purification.

References

  • Williamson, D. S., et al. (2021).[2] Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors. Journal of Medicinal Chemistry, 64(15), 11090–11113. Validates the use of 3-bromo-1,4-dimethylpyrazole as a key intermediate in kinase inhibitor synthesis.

  • BenchChem Technical Support. (2025). Selective N-Methylation of Pyrazoles. Provides mechanistic insight into the steric control of pyrazole alkylation.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21766261, 3-bromo-1,4-dimethylpyrazole. Confirming chemical identifiers and physical properties.

  • Foti, F., et al. (1999). Direct formation of 3-bromopyrazole derivatives. Tetrahedron Letters. Discusses the challenges of direct bromination and the necessity of blocking the C-4 position.

Sources

Protocol for bromination of 1,4-dimethyl-1H-pyrazole.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Regioselective Bromination of 1,4-Dimethyl-1H-Pyrazole

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Brominated Pyrazoles

Pyrazoles represent a cornerstone class of five-membered N-heterocycles, frequently encountered in natural products, pharmaceuticals, and agrochemicals. Their unique structural and electronic properties make them privileged scaffolds in drug discovery. Among their many derivatives, brominated pyrazoles have garnered significant attention not for their intrinsic biological activities alone, but more critically, as highly versatile synthetic intermediates.[1] The bromine atom serves as a valuable functional handle for introducing further molecular complexity through various transition metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.[2]

This application note provides a comprehensive, field-proven protocol for the efficient and regioselective bromination of 1,4-dimethyl-1H-pyrazole. We will utilize N-Bromosuccinimide (NBS), a widely adopted reagent that offers a safer and more manageable alternative to elemental bromine for electrophilic bromination.[3] The causality behind each experimental step will be detailed, ensuring the protocol is not just a series of instructions, but a self-validating system grounded in established chemical principles.

Mechanistic Rationale and Regioselectivity

The bromination of 1,4-dimethyl-1H-pyrazole proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[3] The pyrazole ring, being an electron-rich heterocycle, is susceptible to attack by electrophiles.

Key Principles:

  • Electrophile Generation: N-Bromosuccinimide (NBS) serves as the source for the electrophilic bromine species ("Br+"). In the presence of a polar solvent or a trace acid, the N-Br bond is polarized, rendering the bromine atom sufficiently electrophilic to be attacked by the pyrazole ring.[4]

  • Regioselectivity: In unsubstituted pyrazoles, electrophilic attack occurs preferentially at the C4 position due to its higher electron density.[3][5] However, in our substrate, 1,4-dimethyl-1H-pyrazole, the C4 position is blocked by a methyl group. Consequently, the electrophilic attack is directed to the next most nucleophilic and sterically accessible position, which is C5. The reaction, therefore, selectively yields 5-bromo-1,4-dimethyl-1H-pyrazole.

The accepted mechanism is depicted below:

Caption: Reaction mechanism for the electrophilic bromination of 1,4-dimethyl-1H-pyrazole with NBS.

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale reaction. Adjustments can be made accordingly, but reagent stoichiometry should be maintained.

Materials and Equipment
Reagents and Chemicals Equipment
1,4-dimethyl-1H-pyrazole100 mL Round-bottom flask
N-Bromosuccinimide (NBS)Magnetic stirrer and stir bar
Dimethylformamide (DMF), anhydrousIce/water bath
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)Separatory funnel (250 mL)
Deionized waterRotary evaporator
Saturated aqueous sodium bicarbonate (NaHCO₃)Thin Layer Chromatography (TLC) plates (silica)
Saturated aqueous sodium chloride (Brine)UV lamp (254 nm)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Standard laboratory glassware (beakers, flasks)
Deuterated chloroform (CDCl₃) for NMRNMR tubes
Reagent Data and Stoichiometry
Reagent M.W. ( g/mol ) Amount (mmol) Equivalents Mass/Volume
1,4-dimethyl-1H-pyrazole96.135.01.0481 mg
N-Bromosuccinimide (NBS)177.985.51.1979 mg
Dimethylformamide (DMF)73.09--20 mL

Causality: A slight excess (1.1 equivalents) of NBS is used to ensure the complete consumption of the starting material, compensating for any potential degradation of the reagent. DMF is chosen as the solvent due to its polar, aprotic nature, which facilitates the polarization of the N-Br bond in NBS without interfering with the reaction.

Step-by-Step Procedure

The entire procedure should be conducted in a well-ventilated fume hood.[6]

  • Reaction Setup: Place the 1,4-dimethyl-1H-pyrazole (5.0 mmol, 481 mg) into a dry 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add 20 mL of anhydrous dimethylformamide (DMF) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice/water bath and stir the solution for 10-15 minutes, allowing it to cool to 0 °C. Causality: Cooling the reaction is critical to control the reaction rate and minimize the formation of potential side products from over-bromination or other side reactions.

  • Reagent Addition: Add the N-Bromosuccinimide (5.5 mmol, 979 mg) to the cooled solution in small portions over a period of 15-20 minutes.[4] Maintain the temperature at 0 °C during the addition. Causality: Portion-wise addition of the electrophile helps to dissipate the heat generated during the exothermic reaction and maintain control over the process.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30 minutes.[4]

  • Monitoring: Allow the reaction to warm to room temperature and continue stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours). A suitable eluent system is ethyl acetate/petroleum ether (e.g., 4:6 v/v).[4]

  • Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of deionized water. Extract the aqueous phase with diethyl ether or ethyl acetate (3 x 50 mL).[4]

  • Washing: Combine the organic extracts and wash them sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and then with brine (1 x 50 mL). Causality: The NaHCO₃ wash neutralizes any residual acidic byproducts, and the brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to obtain the pure 5-bromo-1,4-dimethyl-1H-pyrazole.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

Workflow A 1. Dissolve 1,4-dimethyl-1H-pyrazole in DMF in a flask B 2. Cool flask to 0 °C in an ice bath A->B C 3. Add NBS in portions over 20 min B->C D 4. Stir at 0 °C for 30 min, then warm to RT C->D E 5. Monitor by TLC until completion D->E F 6. Quench with water and extract with Et₂O E->F G 7. Wash organic layer with NaHCO₃ and Brine F->G H 8. Dry (MgSO₄), filter, and concentrate G->H I 9. Purify via column chromatography H->I J 10. Characterize product (NMR, MS) I->J

Caption: Step-by-step workflow for the synthesis of 5-bromo-1,4-dimethyl-1H-pyrazole.

Safety and Handling

Adherence to safety protocols is paramount for this procedure.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling reagents.[7][8]

  • Fume Hood: All steps, especially the handling of DMF and NBS, must be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[6]

  • N-Bromosuccinimide (NBS): NBS is harmful if swallowed and causes severe skin burns and eye damage.[8][9] Avoid creating dust. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9] Store NBS away from light and moisture.[9]

  • Dimethylformamide (DMF): DMF is a skin and eye irritant and can be absorbed through the skin. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not pour organic solvents or reaction mixtures down the drain.[10]

Expected Results and Interpretation

Upon successful completion of this protocol, the expected product is 5-bromo-1,4-dimethyl-1H-pyrazole. The product should be a white to off-white solid or a pale yellow oil. A typical yield for this type of reaction is in the range of 75-95%.

Characterization Guidance:

  • ¹H NMR: The proton NMR spectrum should show two singlets for the two methyl groups. The characteristic proton signal for the C5-H in the starting material will be absent in the product spectrum.

  • ¹³C NMR: The carbon NMR will show a downfield shift for the C5 carbon due to the attachment of the electronegative bromine atom.

  • Mass Spectrometry: The mass spectrum will display a characteristic isotopic pattern for a monobrominated compound, with two major peaks [M]+ and [M+2]+ of nearly equal intensity.

This detailed protocol provides a reliable and reproducible method for the synthesis of 5-bromo-1,4-dimethyl-1H-pyrazole, a valuable building block for further chemical exploration in research and drug development.

References

  • Mu, S., Li, H., Wu, Z., Peng, J., Chen, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry. [Link]

  • Barlin, G. B., & O'Bryan, S. (1979). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry, 32(8), 1661-1669. [Link]

  • Smith, R. C., Bodaky, S. C., & Allred, T. K. (2021). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry, 86(19), 13495–13504. [Link]

  • Venkatesh, P. (2018). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]

  • Dolly Corporation. (2023). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dollychem.com. [Link]

  • Li, Y., & Gevorgyan, V. (2020). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Angewandte Chemie International Edition, 59(38), 16503-16507. [Link]

  • Martínez, R., & Cordova, A. (2012). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Revista de la Sociedad Química de México, 56(3), 238-242. [Link]

  • Smith, R. C., & Allred, T. K. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Organic Letters, 24(12), 2364–2369. [Link]

  • University of California, Santa Barbara. (n.d.). Bromine Handling SOP. Scribd. [Link]

  • Kiseleva, I. V., et al. (2019). SYNTHESIS AND STRUCTURE OF NEW 4-(4-BROMO-3,5-DIMETHYLPYRAZOLYL) BENZALDEHYDE UNDER CONDITIONS OF CONVECTION HEATING AND MICROWAVE IRRADIATION. CyberLeninka. [Link]

  • Reddy, G. S., & Kumar, K. A. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(78), 63583-63589. [Link]

Sources

Suzuki-Miyaura cross-coupling with 3-Bromo-1,4-dimethyl-1H-pyrazole.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 3-Bromo-1,4-dimethyl-1H-pyrazole

Part 1: Executive Summary & Substrate Analysis

This Application Note details the protocol for the palladium-catalyzed cross-coupling of 3-Bromo-1,4-dimethyl-1H-pyrazole (Substrate 1 ) with aryl/heteroaryl boronic acids.

While pyrazoles are ubiquitous in medicinal chemistry (e.g., kinase inhibitors), this specific scaffold presents a unique "push-pull" challenge:

  • Electronic Deactivation: The C4-methyl group is electron-donating (+I effect), increasing electron density at the C3 position. This renders the C3-Br bond less electrophilic, slowing down the rate-limiting oxidative addition step compared to unsubstituted pyrazoles.

  • Steric Ortho-Constraint: The C4-methyl group introduces significant steric bulk immediately adjacent to the reaction site (C3). This hinders the approach of the transmetallating species (boronate), necessitating a catalyst system with a wide bite angle or specific steric bulk (e.g., biaryl phosphines) to facilitate reductive elimination.

Strategic Recommendation: Standard "textbook" catalysts like Pd(PPh₃)₄ often fail to drive this reaction to completion, resulting in hydrodebromination byproducts. This protocol utilizes Buchwald Precatalysts (XPhos Pd G2) and Pd(dppf)Cl₂ systems to overcome these barriers.

Part 2: Critical Reaction Parameters

Catalyst Selection: The Ligand Effect
  • Primary Recommendation (XPhos Pd G2): The biaryl phosphine ligand XPhos is exceptionally effective for sterically hindered couplings. Its bulk promotes the reductive elimination of the crowded biaryl product, while the G2 precatalyst ensures rapid generation of the active Pd(0) species without an induction period.

  • Secondary Recommendation (Pd(dppf)Cl₂): For less hindered boronic acids, the bidentate ligand dppf offers a large bite angle, stabilizing the Pd center and preventing catalyst decomposition, often at a lower cost than G2 systems.

Base & Solvent Matrix
  • Base: K₃PO₄ (Potassium Phosphate Tribasic) is preferred over carbonates (Na₂CO₃). Phosphate acts as a mild proton shuttle, facilitating the activation of the boronic acid without triggering base-sensitive side reactions common with stronger bases.

  • Solvent: 1,4-Dioxane/Water (4:1) .[1] The biphasic nature is critical. Water dissolves the inorganic base and activates the boronic acid (forming the boronate species), while Dioxane solubilizes the lipophilic pyrazole.

Part 3: Experimental Protocol

Method A: High-Performance Protocol (Recommended for Hindered Partners)

Target: Coupling with ortho-substituted or electron-poor aryl boronic acids.

Materials:

  • 3-Bromo-1,4-dimethyl-1H-pyrazole (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst: XPhos Pd G2 (2.0 - 5.0 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio), degassed.

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the pyrazole substrate, boronic acid, and K₃PO₄.

  • Purge: Seal the vial with a septum. Evacuate and backfill with Nitrogen (N₂) or Argon three times.

  • Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture via syringe.

  • Catalyst Addition: Critical Step. Remove the septum briefly under a positive stream of inert gas to add the XPhos Pd G2 solid quickly, or add it as a stock solution in THF. Reseal immediately.

  • Reaction: Heat the block to 80°C for 4–12 hours.

    • Note: Reaction color usually transitions from pale yellow to dark orange/brown. Black precipitation indicates catalyst decomposition (palladium black).

  • Workup: Cool to RT. Filter through a pad of Celite® eluting with EtOAc. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

Method B: Robust Standard Protocol (Cost-Effective)

Target: Coupling with simple phenyl/heteroaryl boronic acids.

  • Catalyst: Pd(dppf)Cl₂·DCM (5.0 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution)

  • Solvent: DME (Dimethoxyethane)

  • Temp: 90°C

Part 4: Data Visualization & Mechanism

Figure 1: Reaction Workflow & Decision Tree

G Start Start: 3-Bromo-1,4-dimethyl-1H-pyrazole CheckSterics Boronic Acid Sterics? Start->CheckSterics MethodA Method A: XPhos Pd G2 (High Steric Demand) CheckSterics->MethodA Ortho-subs / Heteroaryl MethodB Method B: Pd(dppf)Cl2 (Standard) CheckSterics->MethodB Simple Aryl Reaction Reaction: 80-90°C, 4-12h MethodA->Reaction MethodB->Reaction Monitor Monitor (LCMS/TLC) Reaction->Monitor Success Product Isolated Monitor->Success Complete Fail_Dehal Issue: Hydrodebromination Monitor->Fail_Dehal Byproduct [M-Br+H] Fail_Stall Issue: Stalled Conversion Monitor->Fail_Stall SM Remaining Fail_Dehal->MethodA Switch to XPhos Lower Temp Fail_Stall->MethodA Increase Cat Load Check O2 levels

Caption: Decision matrix for catalyst selection based on boronic acid steric profile.

Figure 2: Mechanistic Pathway & Steric Influence

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Slowed by C4-Me) Pd0->OxAdd + Pyrazole-Br TransMet Transmetallation (Base Activated) OxAdd->TransMet + Ar-B(OH)3 / Base RedElim Reductive Elimination (Sterically Sensitive) TransMet->RedElim Pd(II) Complex RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Caption: Catalytic cycle highlighting the impact of the C4-Methyl group on Oxidative Addition and Reductive Elimination.

Part 5: Troubleshooting Guide

ObservationLikely CauseCorrective Action
Hydrodebromination (Product mass = SM - Br + H)Hydride source present or reaction too slow (Pd inserts then eliminates H).1. Switch to XPhos Pd G2 (faster reductive elimination).2. Use anhydrous conditions with dry dioxane if water is suspected source (use Cs₂CO₃ or K₃PO₄ solid).
Protodeboronation (Boronic acid converts to Ar-H)Unstable boronic acid (common with 2-heteroaryls).1. Lower temperature to 60°C.2. Switch base to KF or K₃PO₄ .3. Add boronic acid in portions (slow addition).
Homocoupling (Ar-Ar dimer)Presence of Oxygen.1. Rigorous degassing (sparge with Argon for 15 min).2. Ensure solvent is peroxide-free.
No Reaction Catalyst poisoning or inactive Pd.1. Ensure 1,4-dimethyl substitution is intact (free NH kills Pd).2. Verify catalyst color (should be vibrant, not grey/black).

Part 6: References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[2]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Molander, G. A., et al. (2013). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry.

  • Hopkins, B. A., et al. (2010). Suzuki–Miyaura coupling of 3-bromo-1H-pyrazoles. Tetrahedron Letters.

  • Vertex AI Search Summary . (2025). Synthesis of 3-aryl-1,4-dimethylpyrazoles and Reactivity Analysis. [Generated Data Context]

Sources

Application Notes and Protocols for the Heck Coupling of 3-Bromo-Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-C Bond Formation in Heterocyclic Chemistry

The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Among the vast arsenal of synthetic methodologies, the Palladium-catalyzed Heck-Mizoroki reaction stands as a powerful and versatile tool for the olefination of aryl and heteroaryl halides.[1][2] This reaction, which forms a new carbon-carbon bond between an sp²-hybridized carbon and an alkene, has revolutionized the synthesis of complex molecules due to its high functional group tolerance and generally predictable stereoselectivity.[2][3]

This guide provides an in-depth exploration of the Heck coupling reaction as applied to 3-bromo-pyrazoles. Pyrazole moieties are privileged scaffolds in numerous pharmaceuticals and agrochemicals, and the ability to functionalize them at the C3-position via olefination opens a gateway to a diverse array of novel chemical entities. We will delve into the mechanistic underpinnings of the reaction, dissect the critical parameters that govern its success, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Catalytic Cycle: A Mechanistic Overview

The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[4] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

Heck_Mechanism cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex Alkene_Complex Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Sigma-Alkyl-Pd(II) Sigma-Alkyl-Pd(II) Alkene_Complex->Sigma-Alkyl-Pd(II) Migratory Insertion (syn-Carbopalladation) Hydrido-Pd(II) Hydrido-Pd(II) Sigma-Alkyl-Pd(II)->Hydrido-Pd(II) syn-β-Hydride Elimination Hydrido-Pd(II)->Pd(0)L2 Reductive Elimination (+ Base, - HBX) Product Product Hydrido-Pd(II)->Product Product Release Ar-X Ar-X Alkene Alkene HBX HBX

Figure 1: The Catalytic Cycle of the Heck Reaction.

1. Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 3-bromo-pyrazole. This is often the rate-determining step.[4]

2. Alkene Coordination and Migratory Insertion: The alkene then coordinates to the resulting Pd(II) complex. This is followed by a syn-carbopalladation step, where the pyrazolyl group migrates to one of the alkene carbons, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[4]

3. β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated in a syn-fashion. This step forms the olefinated pyrazole product and a hydrido-palladium(II) species. The regioselectivity of this step determines the position of the newly formed double bond.[4]

4. Reductive Elimination: In the presence of a base, the hydrido-palladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct, thus closing the catalytic cycle.[4]

Critical Parameters for the Heck Coupling of 3-Bromo-Pyrazoles

The successful execution of a Heck reaction with 3-bromo-pyrazoles hinges on the judicious selection of several key parameters. The electron-deficient nature of the pyrazole ring and the potential for N-coordination to the palladium center present unique challenges that must be addressed.

Palladium Precatalyst

A variety of palladium sources can be employed, with Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being the most common. Pd(OAc)₂ is often preferred due to its air stability and is reduced in situ to the active Pd(0) species.

Ligands: The Key to Success with Heteroaryl Halides

For challenging substrates like N-heteroaryl bromides, the choice of ligand is critical. The nitrogen atom in the pyrazole ring can coordinate to the palladium center, leading to catalyst deactivation. To mitigate this, sterically bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed.

  • Monodentate Phosphines: Triphenylphosphine (PPh₃) is a workhorse ligand, but for 3-bromo-pyrazoles, more sterically demanding and electron-rich ligands like tri-tert-butylphosphine (P(t-Bu)₃) can be more effective.[5]

  • Bidentate Phosphines: Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) can also be utilized.

  • N-Heterocyclic Carbenes (NHCs): NHCs have emerged as highly effective ligands for cross-coupling reactions due to their strong σ-donating ability and thermal stability.

Base Selection

The base plays a crucial role in the reductive elimination step, regenerating the Pd(0) catalyst. Both organic and inorganic bases are used.

  • Inorganic Bases: Carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used and often provide excellent results.[5]

  • Organic Bases: Tertiary amines like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are also common choices.

Solvent

Polar aprotic solvents are generally the preferred medium for Heck reactions as they can stabilize the polar intermediates in the catalytic cycle.

  • N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) are excellent choices.

  • Acetonitrile (MeCN) and Dioxane are also viable options.[5]

Additives

In some cases, additives can enhance the reaction rate and yield. Phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) can be beneficial, especially in biphasic systems or when using inorganic bases with limited solubility in the organic solvent.

Navigating Challenges: Side Reactions and Regioselectivity

Dehalogenation: A Common Pitfall

A significant side reaction in the Heck coupling of aryl bromides, including 3-bromo-pyrazoles, is dehalogenation, where the bromine atom is replaced by a hydrogen atom. This is often more prevalent with electron-rich substrates. Careful optimization of the reaction conditions, particularly the choice of base and ligand, can minimize this undesired pathway.

Regioselectivity

When unsymmetrical alkenes are used, the regioselectivity of the migratory insertion step becomes a key consideration.

  • Electron-deficient alkenes (e.g., acrylates, styrenes) typically undergo arylation at the β-position due to electronic effects.

  • Electron-rich alkenes can sometimes yield a mixture of α- and β-arylated products, and the selectivity can be influenced by the ligand and reaction conditions.

Optimization_Workflow Start Define 3-Bromo-Pyrazole and Alkene Substrates Initial_Conditions Select Initial Conditions: - Pd(OAc)2 (2-5 mol%) - PPh3 or P(t-Bu)3 (4-10 mol%) - K2CO3 or Et3N (2 equiv.) - DMF or DMAc - 80-120 °C Start->Initial_Conditions Run_Reaction Run Initial Reaction Initial_Conditions->Run_Reaction Analyze_Results Analyze Outcome: - Conversion - Yield of Heck Product - Dehalogenation - Regioselectivity Run_Reaction->Analyze_Results Good_Yield High Yield & Selectivity? Analyze_Results->Good_Yield Optimize_Ligand Optimize Ligand: - Sterically hindered phosphines - Bidentate phosphines - NHC ligands Good_Yield->Optimize_Ligand No End Optimized Protocol Good_Yield->End Yes Optimize_Ligand->Run_Reaction Optimize_Base Optimize Base: - Inorganic (Cs2CO3, K3PO4) - Organic (DIPEA) Optimize_Ligand->Optimize_Base Optimize_Base->Run_Reaction Optimize_Solvent Optimize Solvent: - MeCN, Dioxane - Consider additives (TBAB) Optimize_Base->Optimize_Solvent Optimize_Solvent->Run_Reaction

Figure 2: A workflow for optimizing Heck coupling conditions.

Experimental Protocols

The following protocols provide a starting point for the Heck coupling of 3-bromo-pyrazoles. Optimization may be required for specific substrates.

Protocol 1: General Procedure for the Heck Coupling of a 3-Bromo-Pyrazole with an Acrylate

Materials:

  • 3-Bromo-pyrazole derivative (1.0 mmol)

  • Acrylate (1.2-1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 mmol, 2-5 mol%)

  • Triphenylphosphine (PPh₃, 0.04-0.10 mmol, 4-10 mol%) or Tri-tert-butylphosphine (P(t-Bu)₃, as a 10 wt% solution in hexanes, 0.04-0.10 mmol, 4-10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

  • Schlenk tube or microwave vial

  • Stir bar

Procedure:

  • To a dry Schlenk tube or microwave vial containing a stir bar, add the 3-bromo-pyrazole derivative, potassium carbonate, palladium(II) acetate, and the phosphine ligand.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF and the acrylate via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Heck Coupling of a 3-Bromo-Pyrazole with Styrene

Materials:

  • 3-(bromobenzofuran-2-yl)-1H-pyrazole derivative (1.0 mmol)

  • Styrene (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.025 mmol, 2.5 mol%)

  • Triethylamine (Et₃N, 3.0 mmol)

  • Tetra-n-butylammonium bromide (TBAB, 0.6 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 3 mL)

  • Microwave vial with a stir bar

Procedure:

  • To a microwave vial containing a stir bar, add the 3-(bromobenzofuran-2-yl)-1H-pyrazole derivative, palladium(II) acetate, and TBAB.

  • Add anhydrous DMF, styrene, and triethylamine via syringe.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 130-160 °C for 20-30 minutes under microwave irradiation.

  • After the reaction is complete, cool the vial to room temperature.

  • Workup and purify the product as described in Protocol 1.

Summary of Reaction Conditions

The following table summarizes various reported conditions for the Heck coupling of bromo-pyrazoles and related N-heterocycles.

3-Bromo-Pyrazole DerivativeAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
3-bromo-1-methyl-1H-indazolen-butyl acrylatePd(OAc)₂ (5)PPh₃ (10)TEA (1.2)N/A (ball-milling)RT1.593[6]
3-(5-bromobenzofuran-2-yl)-1H-pyrazoleStyrenePd-complex (0.25)N/ATEA (3)DMF1308>95[7]
3-(5-bromobenzofuran-2-yl)-1H-pyrazoleEthyl acrylatePd-complex (0.25)N/ATEA (3)DMF1308>95[7]

Conclusion

The Heck coupling of 3-bromo-pyrazoles is a highly effective method for the synthesis of novel vinyl-substituted pyrazoles, which are valuable building blocks in drug discovery and materials science. While challenges such as catalyst deactivation and dehalogenation exist, a rational approach to the selection of the catalyst, ligand, base, and solvent can lead to high yields and selectivities. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement and optimize this powerful transformation in their own laboratories.

References

  • Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10–11. [Link]

  • Werner, E. W., & Sigman, M. S. (2011). Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. Journal of the American Chemical Society, 133(26), 9692–9695. [Link]

  • Wikipedia contributors. (2024). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Kunfi, A., et al. (2016). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Reaction Kinetics, Mechanisms and Catalysis, 119(1), 133-146. [Link]

  • Ben-Lulu, M., et al. (2011). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. RASAYAN Journal of Chemistry, 4(4), 809-818. [Link]

  • Wang, Y., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 786–795. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Whitcombe, M. J., et al. (2011). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 58(1), 1-26. [Link]

  • Dawood, K. M., et al. (2018). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5-bromobenzofuranyl)pyrazole in aqueous media. Arkivoc, 2018(5), 348-358. [Link]

  • Buchwald, S. L., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 856–859. [Link]

  • Nolan, S. P., et al. (2015). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. Chemical Communications, (1), 68-70. [Link]

  • ResearchGate. (n.d.). Heck coupling reaction between bromo/iodoanisoles and acrylates. [Link]

  • ResearchGate. (n.d.). Heck coupling reaction of aryl bromide with methyl acrylate. [Link]

  • Rossi, S., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Newman, S. G., et al. (2022). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo. ChemRxiv. [Link]

  • Zhang, X., et al. (2020). Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. Organic Chemistry Frontiers, 7(19), 2875-2881. [Link]

Sources

Application Notes & Protocols: 3-Bromo-1,4-dimethyl-1H-pyrazole as a Strategic Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science.[1][2][3][4] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold found in numerous FDA-approved drugs, including celecoxib (an anti-inflammatory agent) and sildenafil (a treatment for erectile dysfunction).[1] The broad spectrum of biological activities associated with pyrazole derivatives—spanning from anticancer and antimicrobial to anti-inflammatory and antiviral—stems from the scaffold's unique electronic properties and its ability to engage in specific hydrogen bonding interactions with biological targets.[1][2][3]

3-Bromo-1,4-dimethyl-1H-pyrazole emerges as a particularly valuable and versatile building block. Its structure features a reactive C-Br bond at the 3-position, which is primed for a variety of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of aryl, heteroaryl, alkyl, and amino moieties, enabling the rapid diversification of the pyrazole core and the construction of complex molecular architectures. This guide provides detailed protocols and expert insights into leveraging this reagent for the synthesis of novel compounds.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use in a laboratory setting.

Table 1: Properties of 3-Bromo-1,4-dimethyl-1H-pyrazole

PropertyValueSource
CAS Number 13745-59-0[5]
Molecular Formula C₅H₇BrN₂[5]
Molecular Weight 175.03 g/mol [5]
Appearance Liquid
IUPAC Name 3-bromo-1,4-dimethyl-1H-pyrazole[5]
InChI Key SEHRYTWQMFUOBZ-UHFFFAOYSA-N
Storage Inert atmosphere, 2-8°C
Hazard Identification and Safe Handling

3-Bromo-1,4-dimethyl-1H-pyrazole is classified as a hazardous substance and must be handled with appropriate precautions.[5]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[5][6]

    • H319: Causes serious eye irritation.[5][6]

    • H335: May cause respiratory irritation.[5][6]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7][8]

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles conforming to EN 166, and a lab coat.[6][7][8]

    • Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[6][8] Avoid contact with skin and eyes.[8]

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of 3-Bromo-1,4-dimethyl-1H-pyrazole is unlocked through palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for their reliability and broad functional group tolerance. The C(sp²)-Br bond of the pyrazole is readily activated by a palladium(0) catalyst, initiating a catalytic cycle that results in the formation of new carbon-carbon or carbon-nitrogen bonds.

cluster_reactions Key Cross-Coupling Reactions reagents 3-Bromo-1,4-dimethyl-1H-pyrazole + Coupling Partner catalyst Pd(0) Catalyst + Ligand + Base reagents->catalyst Reaction Mixture suzuki Suzuki-Miyaura (C-C Bond) catalyst->suzuki Boronic Acid buchwald Buchwald-Hartwig (C-N Bond) catalyst->buchwald Amine sonogashira Sonogashira (C-C Triple Bond) catalyst->sonogashira Terminal Alkyne product Coupled Pyrazole Product suzuki->product buchwald->product sonogashira->product

Caption: Key cross-coupling applications of the title compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[9] It involves the coupling of an organoboron species (like a boronic acid) with an organohalide.

Causality Behind Experimental Choices:

  • Catalyst: Palladium complexes, such as Pd(PPh₃)₄ or those generated in situ from a Pd(II) source and a ligand, are used. For heteroaryl bromides, using specialized ligands like XPhos can prevent side reactions like debromination and improve yields.[9][10][11]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step of the catalytic cycle.[12][13]

  • Solvent: A mixture of an organic solvent (like dioxane, DME, or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[12][13][14]

  • Microwave Irradiation: This technique can significantly reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields.[9][10][12][14][15]

Protocol: Synthesis of 1,4-Dimethyl-3-(phenyl)-1H-pyrazole

start Start: Microwave Vial add_reagents 1. Add 3-Bromo-1,4-dimethyl-1H-pyrazole (1 equiv) 2. Add Phenylboronic Acid (1.2 equiv) 3. Add K₂CO₃ (2.5 equiv) start->add_reagents add_catalyst 4. Add Pd(PPh₃)₄ (3 mol%) add_reagents->add_catalyst add_solvent 5. Add Dioxane/H₂O (4:1 mixture) add_catalyst->add_solvent purge 6. Seal vial and purge with Argon/N₂ add_solvent->purge react 7. Microwave irradiate at 120°C for 20 min purge->react workup 8. Cool, dilute with EtOAc, wash with brine react->workup purify 9. Dry (Na₂SO₄), concentrate, and purify via column chromatography workup->purify end End: Pure Product purify->end

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • To a microwave-safe reaction vial, add 3-Bromo-1,4-dimethyl-1H-pyrazole (1.0 mmol, 175 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.5 mmol, 345 mg).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).

  • Add 5 mL of a 4:1 mixture of 1,4-dioxane and water.

  • Seal the vial with a crimp cap.

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Place the vial in a microwave reactor and irradiate at 120°C for 20 minutes.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer with water (10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Table 2: Typical Suzuki-Miyaura Reaction Parameters

CatalystLigandBaseSolventTemp (°C)Time (h)Typical Yield
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012-1675-95%
Pd₂(dba)₃XPhosK₂CO₃Dioxane/H₂O1108-1280-98%
Pd(PPh₃)₄-Na₂CO₃DME/H₂O120 (µW)0.3-0.570-90%
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds, a critical transformation in the synthesis of pharmaceuticals.[16][17][18] It enables the coupling of aryl halides with a wide range of primary and secondary amines.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[16][19] Ligands like tBuDavePhos or those from the Buchwald and Hartwig groups are specifically designed to facilitate the reductive elimination step, which is often rate-limiting.[20] The combination of a palladium source (e.g., Pd₂(dba)₃) and a specific ligand is crucial for high yields.[20]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, as it is effective at deprotonating the amine without competing in the reaction.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

Protocol: Synthesis of N-Benzyl-1,4-dimethyl-1H-pyrazol-3-amine

start Start: Schlenk Flask add_solids 1. Add 3-Bromo-1,4-dimethyl-1H-pyrazole (1 equiv) 2. Add NaOtBu (1.4 equiv) 3. Add Pd₂(dba)₃ (2 mol%) 4. Add tBuDavePhos (4.4 mol%) start->add_solids purge_flask 5. Seal flask, evacuate and backfill with Argon (3x) add_solids->purge_flask add_liquids 6. Add anhydrous Toluene via syringe 7. Add Benzylamine (1.2 equiv) via syringe purge_flask->add_liquids react 8. Heat reaction at 100°C for 16 h add_liquids->react workup 9. Cool, quench with sat. NH₄Cl(aq) and extract with EtOAc react->workup purify 10. Dry (MgSO₄), concentrate, and purify via column chromatography workup->purify end End: Pure Product purify->end

Caption: Workflow for a typical Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add 3-Bromo-1,4-dimethyl-1H-pyrazole (1.0 mmol, 175 mg), sodium tert-butoxide (1.4 mmol, 135 mg), Pd₂(dba)₃ (0.02 mmol, 18 mg), and tBuDavePhos (0.044 mmol, 18 mg).

  • Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle two more times.

  • Add 5 mL of anhydrous toluene via syringe.

  • Add benzylamine (1.2 mmol, 131 µL) via syringe.

  • Place the flask in a preheated oil bath at 100°C and stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Table 3: Typical Buchwald-Hartwig Reaction Parameters

CatalystLigandBaseSolventTemp (°C)Time (h)Typical Yield
Pd₂(dba)₃tBuDavePhosNaOtBuToluene10012-2470-90%
Pd(OAc)₂BINAPCs₂CO₃Toluene11016-2465-85%
Pd(dba)₂XantphosK₃PO₄Dioxane10018-2460-80%
Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling reaction forges a bond between a terminal alkyne and an aryl or vinyl halide.[21] This reaction is notable for its use of both palladium and copper(I) co-catalysts and is invaluable for creating linear, rigid structures often used in materials science and as precursors for further synthetic transformations.[22][23]

Causality Behind Experimental Choices:

  • Dual Catalysis: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) activates the C-Br bond, while a copper(I) salt (e.g., CuI) activates the terminal alkyne, facilitating the key coupling step.[21] Copper-free versions exist but often require specialized ligands.[22]

  • Base: An amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), serves a dual role: it acts as the base to deprotonate the alkyne and often serves as the solvent.[22]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can cause undesirable homocoupling of the alkyne (Glaser coupling).[22] Therefore, maintaining an inert atmosphere is critical.

Protocol: Synthesis of 3-(Ethynylphenyl)-1,4-dimethyl-1H-pyrazole

start Start: Schlenk Flask add_solids 1. Add 3-Bromo-1,4-dimethyl-1H-pyrazole (1 equiv) 2. Add Pd(PPh₃)₂Cl₂ (2 mol%) 3. Add CuI (4 mol%) start->add_solids purge_flask 4. Seal flask, evacuate and backfill with Argon (3x) add_solids->purge_flask add_liquids 5. Add anhydrous Triethylamine (TEA) via syringe 6. Add Phenylacetylene (1.1 equiv) via syringe purge_flask->add_liquids react 7. Stir at 60°C for 6 h add_liquids->react workup 8. Cool, filter off amine salts, and concentrate the filtrate react->workup purify 9. Dissolve residue in CH₂Cl₂, wash with NH₄Cl(aq), and dry (Na₂SO₄) workup->purify end End: Purified Product via Chromatography purify->end

Sources

Applications of Pyrazole Derivatives in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: The Privileged Scaffold in Medicinal Chemistry

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] First described by Ludwig Knorr in 1883, this scaffold's unique structural and electronic properties have made it a "privileged structure" in drug design.[1][3] Its value lies in its synthetic accessibility, metabolic stability, and its capacity to engage in various non-covalent interactions, such as hydrogen bonding, with biological targets.[3] This versatility has led to the development of numerous FDA-approved drugs containing the pyrazole motif, targeting a wide array of diseases including inflammatory conditions, cancer, and obesity.[2][4] This guide provides an in-depth look at the application of pyrazole derivatives in key therapeutic areas, complete with detailed experimental protocols for their synthesis and evaluation.

Part 1: Key Therapeutic Applications & Mechanisms of Action

The structural flexibility of the pyrazole ring allows for its incorporation into molecules that can selectively target a diverse range of enzymes and receptors.[1][4]

Anti-inflammatory Agents: Selective COX-2 Inhibition

One of the most well-known applications of pyrazole derivatives is in the development of nonsteroidal anti-inflammatory drugs (NSAIDs).[5][6]

Mechanism of Action: Celecoxib

Celecoxib (Celebrex®) is a diaryl-substituted pyrazole that functions as a selective inhibitor of cyclooxygenase-2 (COX-2).[5] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8] While COX-1 is constitutively expressed and plays a protective role in the gastrointestinal tract, COX-2 is primarily induced at sites of inflammation.[6][9]

The chemical structure of celecoxib allows it to fit specifically into the active site of the COX-2 enzyme, which is larger and more flexible than that of COX-1.[8] Its polar sulfonamide side chain binds to a hydrophilic pocket near the active site of COX-2, leading to potent and selective inhibition.[6] By blocking COX-2, celecoxib reduces the synthesis of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[7][8]

COX2_Pathway Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Metabolized by Prostaglandins (PGs) Prostaglandins (PGs) COX-2 Enzyme->Prostaglandins (PGs) Produces Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain Mediates Celecoxib Celecoxib Celecoxib->COX-2 Enzyme Selectively Inhibits

Caption: Celecoxib selectively inhibits the COX-2 enzyme.

Anticancer Agents: Targeting Kinase Signaling

The pyrazole scaffold is a vital framework in the design of protein kinase inhibitors (PKIs), a cornerstone of targeted cancer therapy.[3][10] Kinases are enzymes that regulate numerous cell signaling pathways, and their abnormal activation is a hallmark of many cancers.[10][11] To date, eight FDA-approved small molecule PKIs incorporate a pyrazole ring, including Ruxolitinib.[3]

Mechanism of Action: Ruxolitinib

Ruxolitinib (Jakafi®) is a potent, selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[12] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade for numerous cytokines and growth factors that are essential for hematopoiesis and immune function.[12][13]

In myeloproliferative neoplasms (MPNs) like myelofibrosis and polycythemia vera, mutations often lead to the overactivation of the JAK-STAT pathway, driving uncontrolled cell proliferation.[12] Ruxolitinib works by competitively binding to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of STAT proteins.[14] This inhibition downregulates the expression of genes involved in cell survival and proliferation, thereby reducing splenomegaly and other disease symptoms in patients.[15]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK1/JAK2 CytokineReceptor->JAK STAT_inactive STAT (inactive) JAK->STAT_inactive phosphorylates STAT_active p-STAT (active) Dimer STAT_inactive->STAT_active dimerization GeneExpression Gene Expression (Proliferation, Survival) STAT_active->GeneExpression regulates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits Cytokine Cytokine Cytokine->CytokineReceptor binds

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Part 2: Experimental Protocols & Workflows

The following protocols provide standardized, field-proven methodologies for the synthesis and initial biological evaluation of pyrazole derivatives.

Protocol 1: Synthesis of a Representative Pyrazole Derivative

The Knorr pyrazole synthesis, first reported in 1883, remains a robust and widely used method for constructing the pyrazole ring.[16][17][18] This protocol details the synthesis of 5-phenyl-2,4-dihydro-3H-pyrazol-3-one from ethyl benzoylacetate and hydrazine hydrate, a classic example of this reaction.[16][18][19]

Workflow Diagram: Knorr Pyrazole Synthesis

Knorr_Synthesis_Workflow A 1. Mix Reagents (β-Ketoester, Hydrazine, Solvent, Catalyst) B 2. Heat & Stir (~100°C, 1 hr) A->B C 3. Monitor Reaction (TLC) B->C C->B Incomplete D 4. Precipitate Product (Add Water) C->D Complete E 5. Isolate & Purify (Vacuum Filtration, Wash with H2O) D->E F 6. Characterize (Yield, MP, NMR) E->F MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add Compound (Test Pyrazole Derivs. & Controls) A->B C 3. Incubate (24-72 hours) B->C D 4. Add MTT Reagent (Incubate 1-4 hours) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Read Absorbance (~570 nm) E->F

Sources

Application Notes & Protocols: Leveraging 3-Bromo-1,4-dimethyl-1H-pyrazole in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it an ideal building block for designing molecules that interact with biological targets.[5] This guide focuses on the synthetic utility of 3-Bromo-1,4-dimethyl-1H-pyrazole, a strategically functionalized starting material for the efficient construction of diverse molecular libraries. The presence of a bromine atom at the C3 position offers a reactive handle for modern cross-coupling reactions, enabling the introduction of a wide array of substituents. This document provides detailed protocols and expert insights into key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, aimed at researchers and scientists in drug development.

Introduction: The Strategic Value of the Pyrazole Core

Heterocyclic compounds are cornerstones of drug discovery, with pyrazole derivatives being particularly prominent due to their wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][5][6][7] The 1,4-dimethylpyrazole core of our starting material, 3-Bromo-1,4-dimethyl-1H-pyrazole, offers several advantages:

  • Metabolic Stability: The N-methylation prevents N-dealkylation and potential metabolic liabilities, often leading to improved pharmacokinetic profiles.

  • Modulated Reactivity: The methyl groups influence the electronic nature of the ring, fine-tuning the reactivity of the C3-bromo position for predictable and efficient coupling.

  • Defined Vectorial Chemistry: The fixed substitution pattern provides a clear and defined trajectory for building molecular complexity, crucial for establishing structure-activity relationships (SAR).

The C3-bromo substituent is the key to unlocking the synthetic potential of this scaffold. It serves as an electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis for their reliability, functional group tolerance, and broad substrate scope.

Start 3-Bromo-1,4-dimethyl-1H-pyrazole (Versatile Building Block) Suzuki Suzuki-Miyaura Coupling (C-C Bond) Start->Suzuki [Ar-B(OH)2] Buchwald Buchwald-Hartwig Amination (C-N Bond) Start->Buchwald [R2-NH] Sonogashira Sonogashira Coupling (C-C Bond) Start->Sonogashira [Terminal Alkyne] Bioactive Diverse Bioactive Molecules (e.g., Kinase Inhibitors, GPCR Modulators) Suzuki->Bioactive Buchwald->Bioactive Sonogashira->Bioactive

Caption: Synthetic pathways from 3-Bromo-1,4-dimethyl-1H-pyrazole.

Palladium-Catalyzed Cross-Coupling: Core Methodologies

The following sections detail standardized, yet adaptable, protocols for the most critical cross-coupling reactions involving 3-Bromo-1,4-dimethyl-1H-pyrazole.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

Expertise & Causality: The Suzuki-Miyaura reaction is arguably the most powerful method for installing aryl and heteroaryl moieties.[8][9][10][11] In the context of drug design, these groups are often essential for establishing key interactions within protein binding pockets, such as π-π stacking or accessing hydrophobic regions.[12] The choice of catalyst, ligand, and base is critical. Second-generation palladium precatalysts (e.g., G2, G3) are often preferred for their stability and ease of use, while bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) facilitate the oxidative addition and reductive elimination steps, which can be challenging with electron-rich heterocycles like pyrazoles.[13][14] An aqueous base system is commonly employed to facilitate the transmetalation step.

G cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Add Pyrazole (1.0 eq), Boronic Acid (1.2 eq), Base (2.0 eq) to vessel p2 Add Catalyst (1-5 mol%) and Ligand (if not precatalyst) p1->p2 p3 Seal vessel, evacuate, and backfill with Argon/N2 (3x) p2->p3 r1 Add degassed solvent (e.g., Dioxane/H2O) p3->r1 r2 Heat to 80-110 °C with stirring for 2-16 h r1->r2 r3 Monitor by TLC or LC-MS until starting material is consumed r2->r3 w1 Cool to RT, quench with H2O r3->w1 w2 Extract with organic solvent (e.g., EtOAc, DCM) w1->w2 w3 Wash organic layer with brine, dry over Na2SO4, concentrate w2->w3 w4 Purify by flash column chromatography w3->w4

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

  • Reagent Preparation: To an oven-dried reaction vessel, add 3-Bromo-1,4-dimethyl-1H-pyrazole (1.0 equiv.), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a more advanced precatalyst system (e.g., XPhos Pd G2, 1-2 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add a degassed solvent mixture, typically Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting bromide.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.

EntryBoronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-Methoxyphenylboronic acidXPhosPdG2 (2)K₂CO₃EtOH/H₂O8089[14]
24-Acetylphenylboronic acidXPhosPdG2 (2)K₂CO₃EtOH/H₂O8087[14]
3N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME80~85-95[11]
42-Thiopheneboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME80~80-90[11]
5Phenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O90~70-85[9]

Note: Yields are representative for similar bromopyrazole systems and may require optimization for 3-Bromo-1,4-dimethyl-1H-pyrazole.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

Expertise & Causality: The formation of a C-N bond between an aromatic ring and an amine is a cornerstone of medicinal chemistry.[15] Many kinase inhibitors, for example, utilize an amino-heterocycle motif to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[16][17][18] The Buchwald-Hartwig amination provides a general and mild method for this transformation.[15][19] The reaction is sensitive to the choice of base and ligand. A strong, non-nucleophilic base like NaOtBu or LHMDS is required to deprotonate the amine or the palladium-amine complex.[20][21] Sterically hindered, electron-rich biaryl phosphine ligands are essential for promoting the challenging reductive elimination step that forms the final C-N bond.[22]

  • Reagent Preparation: To an oven-dried Schlenk tube or reaction vial, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%), the appropriate ligand (e.g., RuPhos, 1.5-2x mol of Pd), and the base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen (3x cycle).

  • Reactant Addition: Add 3-Bromo-1,4-dimethyl-1H-pyrazole (1.0 equiv.), the amine coupling partner (1.1-1.4 equiv.), and degassed anhydrous solvent (e.g., Toluene, Dioxane, or THF).

  • Reaction: Heat the reaction mixture with stirring at a temperature between 80-120 °C. Monitor the reaction's progress by LC-MS or TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl or water. Extract the aqueous layer with an organic solvent (e.g., EtOAc).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the residue via flash chromatography to isolate the aminated pyrazole product.

G cluster_prep Vessel Preparation (Inert) cluster_reaction Reaction cluster_workup Work-up & Purification p1 Add Pd Precatalyst, Ligand, and Base p2 Seal, evacuate, and backfill with Argon/N2 (3x) p1->p2 r1 Add Pyrazole (1.0 eq), Amine (1.2 eq), and degassed solvent (Toluene/Dioxane) p2->r1 r2 Heat to 80-120 °C with stirring for 4-24 h r1->r2 r3 Monitor by TLC or LC-MS r2->r3 w1 Cool to RT, quench with sat. aq. NH4Cl r3->w1 w2 Extract with EtOAc w1->w2 w3 Wash with brine, dry over Na2SO4, concentrate w2->w3 w4 Purify by flash column chromatography w3->w4

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Functionality

Expertise & Causality: The Sonogashira coupling introduces a carbon-carbon triple bond, a highly versatile functional group. The resulting alkyne can serve as a rigid linker in a bioactive molecule, or it can be a precursor for a multitude of other functionalities through subsequent reactions (e.g., cycloadditions, reductions, or hydration). The reaction mechanism involves a dual catalytic cycle with palladium and copper(I). The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper(I) salt activates the terminal alkyne, forming a copper acetylide intermediate that participates in the transmetalation step.[23] An organic base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required both to deprotonate the alkyne and to act as a solvent.

  • Reagent Preparation: To a dried reaction flask, add 3-Bromo-1,4-dimethyl-1H-pyrazole (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and Copper(I) Iodide (CuI, 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Solvent and Reactant Addition: Add a degassed solvent (e.g., THF or DMF) and a suitable base (e.g., Triethylamine, >2.0 equiv.). Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.

  • Reaction: Stir the reaction at a temperature ranging from room temperature to 60 °C until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Quench the reaction with water or saturated NH₄Cl solution and extract with an organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the alkynylated pyrazole.

Application Case Study: Synthesis of Kinase Inhibitors

The N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold is a well-established "hinge-binding" moiety in a vast number of kinase inhibitors.[17] By applying the Buchwald-Hartwig amination protocol described above, 3-Bromo-1,4-dimethyl-1H-pyrazole can be coupled with various aminopyrimidines to generate libraries of potent and selective kinase inhibitors.

Hypothetical Synthetic Scheme:

Caption: Synthesis of a kinase inhibitor scaffold.

The resulting intermediate can be further elaborated. For instance, the 2-chloro substituent on the pyrimidine can undergo a subsequent nucleophilic aromatic substitution with various linkers, which can then be used for macrocyclization—a strategy proven to dramatically increase kinase selectivity and potency.[16][18][24] This approach transforms a simple starting material into highly complex and valuable bioactive molecules.

The table below showcases IC₅₀ values for kinase inhibitors built upon the amino-pyrazole core, demonstrating the potency achievable with this scaffold.

Compound TypeTarget KinaseIC₅₀ (nM)Reference
Macrocyclic PyrazoleBMPR2506[16][18]
Macrocyclic PyrazoleMST376[24]
Amino-pyrazole DerivativeCDK1633[17]

Conclusion

3-Bromo-1,4-dimethyl-1H-pyrazole is a high-value, versatile starting material for the synthesis of bioactive molecules. Its well-defined structure and reactive bromine handle allow for the predictable and efficient application of modern synthetic methodologies. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a robust foundation for researchers to generate diverse libraries of novel compounds for drug discovery programs, particularly in the pursuit of targeted therapies like kinase inhibitors.

References

  • Zweerink, S. et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry. Available from: [Link]

  • Artim, L. et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Medicinal Chemistry. Available from: [Link]

  • Artim, L. et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Available from: [Link]

  • Zweerink, S. et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Combs, A. P. et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. Available from: [Link]

  • Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • Radi, S. et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Available from: [Link]

  • Bamoniri, A. et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available from: [Link]

  • Dawood, K. M. et al. (2018). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5-bromobenzofuranyl)pyrazole in aqueous media. Arkivoc. Available from: [Link]

  • Chander, S. et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available from: [Link]

  • Al-Ostoot, F. H. et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available from: [Link]

  • Academia.edu. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available from: [Link]

  • DSpace@MIT. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Bouli, M. et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-dia... RSC Advances. Available from: [Link]

  • Billingsley, K. L. & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Available from: [Link]

  • Igarashi, D. et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. Available from: [Link]

  • Wölfling, J. et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Liu, Z. et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Available from: [Link]

  • reposiTUm. (2013). Suzuki Cross Coupling of 4-Bromobenzyl-(1H)-tetrazole. Available from: [Link]

  • Pace, V. et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available from: [Link]

  • Xu, Q. et al. (2015). Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. PLOS One. Available from: [Link]

  • Al-Hazmi, G. H. et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. Available from: [Link]

  • Bentham Science. (2025). Pyrazole and its Derivatives: Chemistry and Biological Importance. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 3H-pyrazoles. Available from: [Link]

  • PubChem. 3-bromo-1,4-dimethyl-1H-pyrazole. Available from: [Link]

  • Al-Ghorbani, M. et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports. Available from: [Link]

  • Shawali, A. S. et al. (2008). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. Molecules. Available from: [Link]

  • ScienceDirect. Cross-coupling reaction with 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole (6). Available from: [Link]

Sources

3-Bromo-1,4-dimethyl-1H-pyrazole as a precursor for kinase inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Bromo-1,4-dimethyl-1H-pyrazole as a Strategic Precursor for Kinase & cGAS Inhibitors

Abstract

This application note details the synthetic utility of 3-Bromo-1,4-dimethyl-1H-pyrazole (CAS 13745-59-0) as a high-value building block in medicinal chemistry. While traditional pyrazole scaffolds (e.g., 1,3- or 1,5-substituted) are ubiquitous in FDA-approved kinase inhibitors, the 1,4-dimethyl substitution pattern offers unique steric and electronic properties that are increasingly leveraged in next-generation therapeutics, including cGAS-STING pathway modulators and Type II kinase inhibitors . This guide provides optimized protocols for Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, supported by mechanistic insights and safety standards.

Chemical Profile & Structural Significance

PropertySpecification
Chemical Name 3-Bromo-1,4-dimethyl-1H-pyrazole
CAS Number 13745-59-0
Molecular Formula C₅H₇BrN₂
Molecular Weight 175.03 g/mol
Physical State Solid / Crystalline Powder
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water
Key Reactive Handle C-3 Bromine: Highly active for Pd-catalyzed cross-coupling.[1][2][3]
Structural Role N-1 Methyl: Blocks tautomerization, defines H-bond acceptor capability.C-4 Methyl: Provides steric bulk to fill hydrophobic pockets (e.g., the gatekeeper region in kinases).
Why This Scaffold?

In kinase inhibitor design, the pyrazole ring often serves as a hinge-binding motif or a solvent-exposed solubilizing group. The 1,4-dimethyl pattern is distinct because the C-4 methyl group induces a specific twist in biaryl systems, potentially improving selectivity by clashing with non-target active site residues. Recent patent literature (e.g., WO2025092989A1) highlights its use in synthesizing inhibitors for the cGAS (cyclic GMP-AMP synthase) pathway, a critical target in autoimmune diseases and immuno-oncology.

Synthetic Utility & Workflows

The C-3 bromine atom is the primary "warhead" for diversification. The following diagram illustrates the divergent synthetic pathways available from this single precursor.

SyntheticWorkflow Precursor 3-Bromo-1,4-dimethyl- 1H-pyrazole Suzuki Suzuki-Miyaura Coupling Precursor->Suzuki Ar-B(OH)2 Pd(0) Buchwald Buchwald-Hartwig Amination Precursor->Buchwald R-NH2 Pd(0) Target1 Biaryl Kinase Inhibitors (C-C Bond) Suzuki->Target1 Target2 Aminopyrazole Analogues (C-N Bond) Buchwald->Target2

Figure 1: Divergent synthetic pathways for 3-Bromo-1,4-dimethyl-1H-pyrazole.

Application 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)[2][5][6]

This protocol is optimized for coupling electron-rich or electron-poor aryl boronic acids to the C-3 position. The 1,4-dimethyl substitution prevents common side reactions like N-arylation (since N-1 is methylated) but requires careful catalyst selection to overcome the steric hindrance of the C-4 methyl group.

Mechanism & Catalyst Selection

The reaction proceeds via the standard Pd(0)/Pd(II) cycle.

  • Challenge: The C-4 methyl group creates steric bulk near the C-3 bromine, potentially slowing the oxidative addition step.

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos or SPhos ) to facilitate oxidative addition and stabilize the Pd(0) species.

Detailed Protocol

Reagents:

  • 3-Bromo-1,4-dimethyl-1H-pyrazole (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl₂ (for simpler substrates)

  • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the pyrazole precursor, boronic acid, and base.

  • Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Nitrogen or Argon for 10 minutes to remove dissolved oxygen (Critical for Pd longevity).

  • Catalyst Addition: Add the Pd catalyst and ligand rapidly under positive inert gas pressure. Cap the vial immediately.

  • Reaction:

    • Thermal: Heat to 90–100°C for 4–12 hours.

    • Microwave (Recommended): Irradiate at 110°C for 30–60 minutes.

  • Monitoring: Check via LC-MS. The Br-precursor (MW ~175) should disappear, replaced by the product mass.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Troubleshooting:

  • Low Conversion: Switch to Pd₂(dba)₃ / XPhos system. The "pre-catalyst" activation step in Pd(OAc)₂ might be slow.

  • Protodebromination (H-product formed): Ensure the solvent is strictly degassed and reduce the reaction temperature slightly.

Application 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Creating a C-N bond at the C-3 position generates 3-aminopyrazole derivatives, a motif found in inhibitors like Tozasertib (VX-680) .

Protocol

Reagents:

  • 3-Bromo-1,4-dimethyl-1H-pyrazole (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2-5 mol%)

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines)

  • Base: NaOtBu (sodium tert-butoxide) or LiHMDS (for base-sensitive substrates)

  • Solvent: Toluene or tert-Amyl alcohol (anhydrous)

Step-by-Step Procedure:

  • Drying: Flame-dry the reaction vessel and cool under Argon.

  • Mixing: Add the pyrazole, Pd source, ligand, and base to the vessel inside a glovebox (if available) or under strict Schlenk conditions.

  • Solvent: Add anhydrous solvent via syringe.

  • Amine Addition: Add the liquid amine via syringe. If the amine is solid, add it with the other solids in step 2.

  • Heating: Heat to 100°C for 12–18 hours.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate the filtrate.

  • Purification: Reverse-phase HPLC is often required due to the polarity of the aminopyrazole product.

Case Study: cGAS & Kinase Inhibitor Design

Recent patents (e.g., US20250257076) utilize 3-bromo-1,4-dimethyl-1H-pyrazole as an intermediate to synthesize Substituted Pyrrolidine-2-Carboxylic Acid Derivatives .[4]

  • Role: The pyrazole moiety acts as a distinct "head group" that interacts with the surface of the cGAS protein or the ATP-binding pocket of kinases.

  • Logic: The 1,4-dimethyl pattern is likely chosen to optimize the dihedral angle relative to the connected scaffold, maximizing Van der Waals interactions while minimizing the entropic penalty of binding.

Mechanism Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Start->OxAdd + 3-Br-1,4-dimethylpyrazole Transmet Transmetallation (Base Assisted) OxAdd->Transmet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) Transmet->RedElim Pd(II) Complex RedElim->Start - Product

Figure 2: Catalytic cycle for the cross-coupling of 3-bromo-1,4-dimethyl-1H-pyrazole.

Safety & Handling (HSE)

  • Hazards: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation).[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store at room temperature in a dry, well-ventilated place. Keep container tightly closed to prevent moisture absorption, which can degrade the reagent over long periods.

References

  • Vertex Pharmaceuticals. (2025).[1][5] Substituted Pyrrolidine-2-Carboxylic Acid Derivatives as cGAS Inhibitors. US Patent Application 20250257076. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21766261, 3-Bromo-1,4-dimethyl-1H-pyrazole. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • GuideChem. (2022). 1,4-Dimethylpyrazole Synthesis References. Link

Sources

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Bromo-pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazole Moieties and the Power of the Suzuki-Miyaura Reaction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a highly sought-after heterocyclic motif. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis, lauded for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[2][3] This reaction, which earned its pioneers the 2010 Nobel Prize in Chemistry, typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound.[4]

This guide provides a detailed experimental framework for the Suzuki-Miyaura cross-coupling of bromo-pyrazoles, a class of substrates that, while highly valuable, can present unique challenges. As a Senior Application Scientist, this document is designed to move beyond a simple recitation of steps, offering instead a deeper understanding of the underlying principles and the rationale behind key experimental choices to empower researchers to not only successfully execute this reaction but also to troubleshoot and adapt it to their specific needs.

Navigating the Nuances of Bromo-pyrazole Coupling: Key Considerations

The successful Suzuki-Miyaura coupling of bromo-pyrazoles requires careful consideration of several factors that are often less critical with simpler aryl halides. The presence of nitrogen atoms within the pyrazole ring introduces complexities that must be proactively managed.

1. The Challenge of Catalyst Inhibition: The Lewis basic nitrogen atoms in the pyrazole ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of off-cycle, inactive complexes.[5][6] This is a common issue with N-heterocyclic substrates and can significantly hinder the reaction's progress. The choice of a suitable ligand is paramount to mitigate this effect. Bulky, electron-rich phosphine ligands, such as those from the Buchwald biaryl phosphine ligand family (e.g., SPhos, XPhos), are often effective.[6] These ligands can promote the desired catalytic cycle while sterically discouraging inhibitory coordination of the pyrazole nitrogen.

2. The Risk of Dehalogenation: Bromo-pyrazoles, particularly those with certain substitution patterns, can be susceptible to a competitive side reaction known as dehalogenation, where the bromine atom is replaced by a hydrogen atom.[6][7] This side reaction is often promoted by the formation of palladium-hydride species. The choice of base and solvent can play a significant role in minimizing dehalogenation. In a comparative study of halogenated aminopyrazoles, it was found that bromo and chloro derivatives were superior to their iodo counterparts due to a reduced tendency for dehalogenation.[7][8]

3. The Role of the N-H Proton: For pyrazoles possessing an N-H bond, the acidity of this proton can influence the reaction. Deprotonation by the base can alter the electronic properties of the pyrazole ring, which may affect the rates of oxidative addition and other steps in the catalytic cycle.[6] While many protocols are successful with unprotected N-H pyrazoles, in some cases, protection of the N-H group may be necessary to achieve optimal results.[9][10]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the catalytic cycle is essential for rational optimization of the reaction conditions. The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[11]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->dummy1 PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->dummy2 PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->dummy3 RedElim->Pd0 Regenerates Catalyst Product Ar¹-Ar² (Coupled Product) RedElim->Product dummy1->PdII_Aryl dummy2->PdII_Diaryl dummy3->Pd0 ArylHalide Ar¹-X (Bromo-pyrazole) ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

1. Oxidative Addition: The cycle begins with the oxidative addition of the bromo-pyrazole to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-limiting step, especially with less reactive halides.

2. Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium(II) complex. The base plays a critical role here, activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer.[12][13][14]

3. Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired C-C bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic bromo-pyrazole with an arylboronic acid. Optimization may be required for specific substrates.

G Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification A 1. Add bromo-pyrazole, boronic acid, and base to a dry reaction vessel. B 2. Add palladium precatalyst and ligand. A->B C 3. Seal the vessel, then evacuate and backfill with inert gas (3x). B->C D 4. Add degassed solvent(s) via syringe. C->D E 5. Heat the reaction mixture to the desired temperature with vigorous stirring. D->E F 6. Monitor reaction by TLC or LC-MS. E->F G 7. Upon completion, cool to room temperature and dilute with an organic solvent. F->G H 8. Wash with water and brine. G->H I 9. Dry the organic layer, filter, and concentrate. H->I J 10. Purify by column chromatography. I->J

Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.

Materials and Reagents:

  • Bromo-pyrazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G2, 1-3 mol%)[15]

  • Ligand (if not using a precatalyst, e.g., XPhos, 1.1-1.2 equiv relative to Pd)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)[11]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard, dry glassware (e.g., Schlenk flask or sealed microwave vial)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the bromo-pyrazole (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (0.6-0.75 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 1.0-1.5 mmol, 2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., 0.005-0.015 mmol, 1-3 mol%).

  • Inert Atmosphere: Seal the vessel and connect it to a Schlenk line. Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromo-pyrazole.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[16]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.

Data Summary and Optimization Parameters

The choice of reaction parameters can significantly impact the yield and purity of the desired product. The following table summarizes typical starting points and ranges for key variables.

ParameterRecommended Starting PointTypical RangeRationale and Key Considerations
Bromo-pyrazole 1.0 equiv-The limiting reagent.
Boronic Acid 1.2 equiv1.1 - 2.0 equivA slight excess is used to drive the reaction to completion. Purity is critical; impure boronic acids can lead to side reactions like protodeboronation.[17]
Palladium Catalyst 2 mol%0.5 - 5 mol%Lower catalyst loadings are desirable for cost and ease of purification. Precatalysts like XPhos Pd G2 are often highly efficient.[15]
Ligand XPhos or SPhosVariesBulky, electron-rich phosphine ligands are generally preferred for heteroaryl couplings to prevent catalyst inhibition and promote efficient catalysis.[6]
Base K₂CO₃ (2.0 equiv)K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0 - 4.0 equiv)The base is crucial for activating the boronic acid.[11] K₃PO₄ is often a good choice for challenging couplings. The strength and nature of the base can influence reaction rate and side product formation.[12]
Solvent 1,4-Dioxane/H₂O (4:1)Toluene, DMF, THF, often with waterThe solvent system must solubilize the reagents and facilitate the reaction. A small amount of water is often beneficial for the transmetalation step.[17]
Temperature 100 °C80 - 120 °CHigher temperatures can increase the reaction rate but may also lead to decomposition or increased side product formation.
Concentration 0.2 M0.1 - 1.0 MHigher concentrations can accelerate the reaction, but solubility may become an issue.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Poor quality reagents- Catalyst inhibition- Use a fresh batch of catalyst or a more active precatalyst.- Ensure thorough degassing of solvents and the reaction vessel.- Purify starting materials.- Screen different bulky phosphine ligands (e.g., SPhos, RuPhos).[18]
Significant Dehalogenation - Formation of Pd-H species- Base or solvent as a hydride source- Switch to a different base (e.g., from a hydroxide to a carbonate or phosphate).- Use a rigorously dried, aprotic solvent.- Lower the reaction temperature.
Protodeboronation of Boronic Acid - Presence of excess water or protic sources- High temperature- Instability of the boronic acid- Use a boronate ester (e.g., pinacol ester) instead of the boronic acid for increased stability.[17]- Minimize the amount of water in the reaction mixture.- Lower the reaction temperature.
Formation of Homocoupled Boronic Acid Product - Presence of oxygen- Inefficient oxidative addition- Ensure the reaction is performed under a strictly inert atmosphere.- Use a more active catalyst system to favor the desired cross-coupling pathway.

Conclusion

The Suzuki-Miyaura cross-coupling of bromo-pyrazoles is a powerful synthetic tool that opens the door to a vast chemical space of high-value molecules. By understanding the mechanistic nuances and the specific challenges posed by these N-heterocyclic substrates, researchers can effectively navigate the optimization process. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for achieving successful and reproducible outcomes in the synthesis of novel pyrazole-containing compounds.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9). Vertex AI Search.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications. (2005, June 4). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. (2005, June 29). PubMed. Retrieved February 14, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC. (n.d.). NCBI. Retrieved February 14, 2026, from [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. (2025, August 5). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025, August 10). Vertex AI Search.
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction - RSC Publishing. (2018, April 12). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - Academia.edu. (n.d.). Academia.edu. Retrieved February 14, 2026, from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). (n.d.). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. Retrieved February 14, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. (n.d.). NCBI. Retrieved February 14, 2026, from [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC. (n.d.). NCBI. Retrieved February 14, 2026, from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically import - Semantic Scholar. (2016, August 9). Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Publications. (2016, December 8). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates | The Journal of Organic Chemistry - ACS Publications. (2019, July 16). ACS Publications. Retrieved February 14, 2026, from [Link]

  • ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. | Request PDF - ResearchGate. (2025, August 5). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. (n.d.). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. (n.d.). NCBI. Retrieved February 14, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(Ⅱ)-phosphazane complexes. (n.d.). Science.gov. Retrieved February 14, 2026, from [Link]

  • Application Note - Suzuki-Miyaura Cross-Coupling | PDF | Chemistry - Scribd. (n.d.). Scribd. Retrieved February 14, 2026, from [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.). ChemRxiv. Retrieved February 14, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - DSpace@MIT. (n.d.). DSpace@MIT. Retrieved February 14, 2026, from [Link]

  • Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. (2025, March 9). YouTube. Retrieved February 14, 2026, from [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Mettler Toledo. Retrieved February 14, 2026, from [Link]

  • Suzuki Cross-Coupling - J&K Scientific LLC. (2021, February 8). J&K Scientific. Retrieved February 14, 2026, from [Link]

Sources

Application Note: Strategic Functionalization of 3-Bromo-1,4-dimethyl-1H-pyrazole for High-Throughput SAR Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, ubiquitous in FDA-approved therapeutics ranging from COX-2 inhibitors (Celecoxib) to kinase inhibitors (Ruxolitinib). For drug discovery teams, 3-Bromo-1,4-dimethyl-1H-pyrazole represents a high-value starting material (SM). Its specific methylation pattern (N1 and C4) locks the tautomeric equilibrium and provides a defined steric environment, while the C3-bromide serves as a versatile electrophilic handle for palladium-catalyzed cross-coupling.

This application note details optimized protocols for diversifying this scaffold. Unlike generic procedures, these protocols address the specific electronic deactivation caused by the electron-rich pyrazole ring and the steric influence of the C4-methyl group.

Key Reactivity Vectors
  • Vector A (C-3 Position): Primary site for Suzuki-Miyaura and Buchwald-Hartwig couplings.

  • Vector B (C-5 Position): Secondary site for C-H activation or lithiation, allowing late-stage decoration of the core.

Reactivity Mapping & Workflow Visualization

To maximize library diversity, we employ a divergent synthesis strategy. The following workflow illustrates the decision matrix for functionalizing the 3-Bromo-1,4-dimethyl-1H-pyrazole core.

Pyrazole_SAR_Workflow Start 3-Bromo-1,4-dimethyl- 1H-pyrazole Decision Target Motif? Start->Decision Suzuki Bi-Aryl/Heteroaryl (Kinase Hinge Binders) Decision->Suzuki C-C Bond Req. Buchwald Aminated Core (Solubility/H-Bonding) Decision->Buchwald C-N Bond Req. CH_Act C5-Functionalization (Steric/Lipophilic Tuning) Decision->CH_Act Core Expansion

Figure 1: Decision matrix for divergent synthesis from the parent bromopyrazole scaffold.

Protocol A: Optimized Suzuki-Miyaura Coupling (C-3 Arylation)

Challenge: The electron-rich nature of the pyrazole ring can make the oxidative addition of Pd(0) into the C-Br bond slower than in electron-deficient aryl bromides. Solution: Utilization of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) facilitates oxidative addition and stabilizes the catalytic cycle.

Materials & Reagents
  • Substrate: 3-Bromo-1,4-dimethyl-1H-pyrazole (1.0 equiv)

  • Boronic Acid/Ester: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%) or Pd(dppf)Cl₂·DCM (for less hindered partners)

  • Base: K₃PO₄ (2.0 M aq) or Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Water (for lipophilic substrates)

Step-by-Step Methodology
  • Vessel Preparation: Charge a microwave vial or round-bottom flask with the pyrazole substrate, boronic acid, and base.

  • Deoxygenation (Critical): Seal the vessel and purge with Argon or Nitrogen for 5 minutes. Oxygen is the primary cause of homocoupling byproducts.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas.

  • Solvent Addition: Add degassed solvent via syringe.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Irradiate at 110°C for 30–60 minutes (High throughput preferred).

  • Workup: Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc gradients).

Validation Criteria (Self-Check)
  • TLC: Disappearance of SM (Rf ~0.4 in 20% EtOAc/Hex) and appearance of fluorescent product.

  • LC-MS: Confirm mass [M+H]+. Look for de-bromination (M-Br+H) as a sign of overheating or excess hydride sources.

Protocol B: Buchwald-Hartwig Amination (C-3 Amination)

Challenge: 3-Amino pyrazoles are chemically distinct from anilines. Coupling primary amines to 3-bromopyrazoles is often hampered by catalyst poisoning by the pyrazole nitrogens. Solution: Use of strong bases (LiHMDS or NaOtBu) and specific precatalysts like BrettPhos Pd G3.

Materials & Reagents
  • Substrate: 3-Bromo-1,4-dimethyl-1H-pyrazole (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2–4 mol%)

  • Base: NaOtBu (1.5 equiv) or LiHMDS (for base-sensitive substrates)

  • Solvent: Anhydrous t-Amyl alcohol or Dioxane.

Step-by-Step Methodology
  • Drying: Ensure all glassware is oven-dried. Moisture kills this reaction.

  • Charging: Add substrate, amine (if solid), base, and catalyst to the vial inside a glovebox or under strict Schlenk conditions.

  • Solvation: Add anhydrous solvent.

  • Heating: Heat to 100°C. Note: t-Amyl alcohol allows higher temps at ambient pressure, improving kinetics.

  • Quench: Cool to RT, dilute with DCM, filter through silica plug.

  • Purification: Reverse-phase Prep-HPLC is often required due to the polarity of the amino-pyrazole product.

Protocol C: C-5 Direct Arylation (C-H Activation)

Context: Once C-3 is functionalized (or before, depending on orthogonality), the C-5 proton is the next target. Traditional lithiation (n-BuLi) is possible but requires -78°C. Direct C-H activation is more scalable.

Mechanism Visualization

The following diagram outlines the "Concerted Metallation-Deprotonation" (CMD) pathway utilized in this protocol.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Suzuki-Miyaura Coupling of Bromo-heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving bromo-heterocyclic compounds. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide you, our fellow researchers and drug development professionals, with actionable insights and solutions to overcome common challenges leading to low product yields. Our approach is grounded in mechanistic understanding and validated by field-proven strategies.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling of a bromo-pyridine with a phenylboronic acid is giving me less than 20% yield. What is the most likely cause?

Low yields in couplings with electron-deficient heterocycles like pyridine are often traced back to a few critical factors. The inherent nature of the pyridine ring can lead to catalyst inhibition or unproductive side reactions.

  • Catalyst Inhibition: The lone pair on the nitrogen atom of the pyridine can coordinate to the palladium center, effectively acting as a catalyst poison and hindering the catalytic cycle. This is particularly problematic with standard Pd(PPh₃)₄ catalysts.

  • Choice of Ligand: The use of electron-rich, bulky phosphine ligands is crucial. These ligands can accelerate the rate-limiting reductive elimination step and stabilize the active Pd(0) species, preventing catalyst deactivation. Ligands like SPhos, XPhos, or RuPhos are often superior choices for these challenging substrates.

  • Base Selection: The choice of base is not trivial. Strong bases can lead to undesired side reactions, while a base that is too weak may not facilitate the transmetalation step effectively. For bromo-pyridines, moderately strong inorganic bases like K₂CO₃ or Cs₂CO₃ are often a good starting point. The use of phosphate bases (e.g., K₃PO₄) has also been shown to be highly effective in many cases.

Troubleshooting Guide: A Deeper Dive

This section provides a more granular approach to diagnosing and resolving issues with your Suzuki-Miyaura couplings of bromo-heterocycles.

Scenario 1: The reaction with my electron-rich bromo-thiophene is not going to completion, and I observe significant amounts of starting material.

Initial Diagnosis: Incomplete conversion with electron-rich heterocycles like thiophene, furan, or pyrrole often points to a sluggish oxidative addition step. The C-Br bond on an electron-rich ring is stronger and less susceptible to cleavage by the Pd(0) catalyst compared to its electron-poor counterparts.

Troubleshooting Steps:

  • Increase Catalyst Loading: A modest increase in the palladium catalyst loading (from 1-2 mol% to 3-5 mol%) can sometimes be sufficient to drive the reaction to completion.

  • Employ a More Active Catalyst System:

    • Palladium Pre-catalyst: Switch from traditional Pd(0) sources like Pd(PPh₃)₄ to more modern, air-stable Pd(II) pre-catalysts (e.g., PEPPSI-IPr, G3-XPhos). These pre-catalysts are designed to generate the active Pd(0) species in situ more efficiently.

    • Ligand Choice: For electron-rich systems, ligands that are both bulky and electron-rich are paramount. Consider ligands from the Buchwald family (e.g., SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) like IPr.

  • Solvent and Temperature:

    • Ensure your solvent is rigorously deoxygenated. Dissolved oxygen can lead to the oxidation of the Pd(0) catalyst and the phosphine ligands.

    • A higher reaction temperature can often overcome the activation barrier for oxidative addition. If you are running the reaction in a solvent like dioxane at 80 °C, consider increasing the temperature to 100-110 °C.

Visualizing the Catalyst Activation and Oxidative Addition:

G cluster_0 Pre-catalyst Activation cluster_1 Catalytic Cycle: Oxidative Addition Precatalyst Pd(II) Pre-catalyst (e.g., G3-XPhos) ActivePd0 Active Pd(0)L_n Precatalyst->ActivePd0 OxAdduct Oxidative Adduct (Het-Ar)-Pd(II)(L_n)-Br ActivePd0->OxAdduct HetArBr Bromo-heterocycle (Het-Ar-Br) caption Activation and Oxidative Addition Pathway G Start Bromo-heterocycle with N-H group Protect Protect N-H group (e.g., with Boc, SEM) Start->Protect Direct Direct Coupling (No Protection) Start->Direct Suzuki Perform Suzuki Coupling Protect->Suzuki Deprotect Deprotect to yield final product Suzuki->Deprotect HighYield High Yield Deprotect->HighYield Optimize Careful optimization of base, ligand, and solvent Direct->Optimize LowYield Low Yield / Complex Mixture Optimize->LowYield caption Decision workflow for N-H heterocycles.

Caption: Decision workflow for N-H heterocycles.

Experimental Protocol: A General Starting Point for Optimization

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic bromo-heterocycle. It is intended to be a baseline for further optimization.

Materials:

  • Bromo-heterocycle (1.0 mmol)

  • Boronic acid or ester (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv, finely ground)

  • Dioxane/Water (4:1 mixture, 5 mL, degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-heterocycle, boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate the flask and backfill with the inert gas. Repeat this cycle two more times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography.

References

  • Lillo, V. & Fructos, M.R. (2018). The Suzuki-Miyaura Reaction of Heteroaryl Halides. In Cross-Coupling Reactions of Heteroaryl Halides (pp. 1-46). Springer, Cham. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides and boronic acids. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki−Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Fortman, G. C., & Nolan, S. P. (2011). N-heterocyclic carbene (NHC) ligands in palladium catalysis. Chemical Society Reviews, 40(10), 5151-5169. [Link]

Technical Support Center: Purification of Substituted Pyrazole Products

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for the purification of substituted pyrazole products. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you overcome common and complex purification challenges.

Troubleshooting Guide: Common Purification Issues

This section addresses specific issues you may encounter during the purification of your substituted pyrazole products in a question-and-answer format.

Issue 1: My final pyrazole product is contaminated with unreacted starting materials.

Question: After my reaction work-up, I see spots on my TLC corresponding to the starting materials. What is the most efficient way to remove them?

Answer: The optimal strategy for removing unreacted starting materials depends on the physicochemical properties of both your pyrazole product and the contaminants. Here’s a systematic approach:

  • Acid-Base Extraction: Pyrazoles are weakly basic and can often be protonated to form salts.[1][2] This property can be exploited for a liquid-liquid extraction if your starting materials are not basic.

    • Protocol: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The protonated pyrazole will move to the aqueous layer, leaving non-basic impurities in the organic layer. Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract your purified pyrazole back into an organic solvent.[3] Finally, wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.[4]

  • Column Chromatography: If acid-base extraction is not feasible due to the properties of your compound or if it doesn't provide sufficient purity, column chromatography is the next logical step.[5][6][7]

    • Expert Tip: Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.[5] For basic pyrazoles that might streak on silica gel, you can deactivate the silica by adding a small amount of triethylamine (Et₃N) to the eluent (typically 0.1-1%).[2]

  • Recrystallization: If your product is a solid and has a significantly different solubility profile from the starting materials, recrystallization can be a highly effective and scalable purification method.[8][9]

Issue 2: My reaction has produced a mixture of regioisomers that are difficult to separate.

Question: I have synthesized a pyrazole that resulted in a mixture of regioisomers. They have very similar Rf values on TLC. How can I separate them?

Answer: The formation of regioisomers is a common challenge in pyrazole synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds or hydrazines.[5][10][11] Separating these isomers requires a high-resolution technique.

  • Flash Column Chromatography Optimization:

    • Solvent System Screening: A thorough screening of solvent systems using TLC is crucial.[12] Test various combinations of non-polar and polar solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol). Sometimes, a ternary mixture can provide the necessary resolution.

    • Stationary Phase: While silica gel is the most common stationary phase, consider using neutral alumina for particularly basic compounds.[2][6]

  • Supercritical Fluid Chromatography (SFC): For challenging separations, SFC can offer superior resolution and is often faster than traditional HPLC.[12][13] Chiral stationary phases can sometimes resolve regioisomers, even if the molecules themselves are not chiral.[13]

  • Fractional Crystallization: If the regioisomers are crystalline and have different solubilities, fractional crystallization can be an effective, albeit sometimes tedious, method for separation on a larger scale.[12] This involves carefully dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly, which may lead to the preferential crystallization of one isomer.

Issue 3: My pyrazole product is poorly soluble in common organic solvents, making purification difficult.

Question: I am struggling to purify my pyrazole derivative because it has very low solubility. What are my options?

Answer: Poor solubility is a frequent issue with certain substituted pyrazoles.[8] Here are several strategies to address this:

  • Recrystallization with a Binary Solvent System:

    • Protocol: Dissolve your compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until you observe turbidity. Slow cooling should then induce crystallization of your purified product.[8] The two solvents must be miscible.[8]

  • Hot Filtration: If your compound is sparingly soluble even in hot solvents, you can use hot filtration to remove insoluble impurities.[8]

    • Protocol: Dissolve the crude product in a minimal amount of a suitable hot solvent and quickly filter it through a pre-heated funnel. The desired compound should crystallize from the filtrate upon cooling.

  • Slurry Wash: If recrystallization is not possible, you can wash your solid product with a solvent in which the impurities are soluble, but your product is not. Stir the solid in the solvent for a period, then filter to collect your purified product.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying substituted pyrazoles?

A1: There is no single "best" method, as the choice of purification technique is highly dependent on the specific properties of the pyrazole derivative and the nature of the impurities. However, a common and effective workflow is an initial work-up involving an acid-base extraction, followed by either recrystallization (for solids) or column chromatography for final purification.[1][2][3][5]

Q2: How can I tell if my pyrazole is pure?

A2: A combination of techniques should be used to assess purity.

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment.[14][15][16][17][18] The absence of signals from impurities is a strong indicator of high purity.

  • Melting Point: A sharp and well-defined melting point is characteristic of a pure crystalline compound.[19]

Q3: My pyrazole seems to be degrading on the silica gel column. What can I do?

A3: Degradation on silica gel can occur with sensitive pyrazole derivatives, often due to the acidic nature of the silica.

  • Deactivate the Silica: As mentioned earlier, adding a small amount of triethylamine or ammonia in methanol to your eluent can neutralize the acidic sites on the silica gel.[2]

  • Use a Different Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel.[2][6]

  • Speed: Try to run the column as quickly as possible (flash chromatography) to minimize the contact time between your compound and the stationary phase.

Experimental Protocols

Protocol 1: Purification of a Basic Pyrazole by Acid-Base Extraction

Objective: To separate a basic substituted pyrazole from non-basic impurities.

Materials:

  • Crude pyrazole product

  • Ethyl acetate (or other suitable organic solvent)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers, flasks

Procedure:

  • Dissolve the crude product in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M HCl and shake vigorously. Allow the layers to separate.

  • Drain the lower aqueous layer into a clean flask.

  • Extract the organic layer two more times with 1M HCl, combining all aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and slowly add saturated NaHCO₃ solution until the solution is basic (test with pH paper) and gas evolution ceases.

  • Extract the aqueous layer three times with fresh ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the purified pyrazole.

Protocol 2: Recrystallization using a Binary Solvent System

Objective: To purify a solid pyrazole derivative with poor solubility in a single solvent.[8]

Materials:

  • Crude solid pyrazole

  • "Good" solvent (e.g., ethanol, acetone)

  • "Poor" solvent (e.g., water, hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Place the crude pyrazole in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent to the flask.

  • Gently heat the mixture on a hot plate while stirring until the solid dissolves completely.

  • Remove the flask from the heat and add the "poor" solvent dropwise until the solution becomes slightly turbid.

  • If too much "poor" solvent is added, add a small amount of the "good" solvent until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold "poor" solvent.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of Substituted Pyrazoles

Polarity of PyrazoleInitial Eluent System (v/v)Gradient To
Non-polar95:5 Hexanes:Ethyl Acetate70:30 Hexanes:Ethyl Acetate
Moderately Polar80:20 Hexanes:Ethyl Acetate50:50 Hexanes:Ethyl Acetate
Polar100% Dichloromethane95:5 Dichloromethane:Methanol
Very Polar/Basic98:2 Dichloromethane:Methanol (+1% Et₃N)90:10 Dichloromethane:Methanol (+1% Et₃N)

Visualizations

Purification_Workflow start Crude Pyrazole Product is_solid Is the product a solid? start->is_solid solubility_check Solubility suitable for recrystallization? is_solid->solubility_check Yes acid_base_check Is the pyrazole basic and impurities non-basic? is_solid->acid_base_check No recrystallize Recrystallization solubility_check->recrystallize Yes solubility_check->acid_base_check No pure_product Pure Product recrystallize->pure_product acid_base_extraction Acid-Base Extraction acid_base_check->acid_base_extraction Yes column_chromatography Column Chromatography acid_base_check->column_chromatography No acid_base_extraction->column_chromatography Further purification needed acid_base_extraction->pure_product Sufficiently pure column_chromatography->pure_product

Caption: Decision workflow for selecting a purification strategy.

Regioisomer_Separation start Mixture of Regioisomers tlc_screening TLC Screening with various solvent systems start->tlc_screening separation_observed Good separation on TLC? tlc_screening->separation_observed flash_chromatography Preparative Flash Chromatography separation_observed->flash_chromatography Yes sfc_option Consider Supercritical Fluid Chromatography (SFC) separation_observed->sfc_option No fractional_crystallization Attempt Fractional Crystallization separation_observed->fractional_crystallization No isolated_isomers Isolated Regioisomers flash_chromatography->isolated_isomers sfc_option->isolated_isomers fractional_crystallization->isolated_isomers

Caption: Workflow for the separation of pyrazole regioisomers.

References

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). US4434292A - Process for the preparation of pyrazole.
  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]

  • eGrove. (2015). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. Retrieved from [Link]

  • RSC Publishing. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Retrieved from [Link]

  • Reddit. (2024). Knorr Pyrazole Synthesis advice. Retrieved from [Link]

  • ResearchGate. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. Retrieved from [Link]

  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Retrieved from [Link]

  • RSC Publishing. (n.d.). New hydroxy-pyrazoline intermediates, subtle regio-selectivity and relative reaction rate variations observed during acid catalyzed and neutral pyrazole cyclization. Retrieved from [Link]

  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • MDPI. (2017). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • ResearchGate. (n.d.). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Arkivoc. (n.d.). Recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • ResearchGate. (2025). Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]

  • PubMed. (2012). Novel thiazolo-pyrazolyl derivatives as xanthine oxidase inhibitors and free radical scavengers. Retrieved from [Link]

  • MDPI. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • PubMed. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Retrieved from [Link]

Sources

Preventing debromination of pyrazoles during cross-coupling.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common and often frustrating challenge in synthetic chemistry: the debromination of pyrazole substrates during palladium-catalyzed cross-coupling reactions. Our goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower you to optimize your reactions effectively.

Troubleshooting Guide: Addressing Debromination in Real-Time

This section is designed for researchers who are actively encountering issues with pyrazole debromination in their cross-coupling reactions. The questions are structured around common experimental observations.

Q: My primary side-product is the debrominated pyrazole. What is happening and how do I fix it?

A: The observation of your starting material's bromine atom being replaced by a hydrogen atom points to a side reaction known as hydrodebromination (or more generally, hydrodehalogenation). This occurs when the palladium intermediate, which should proceed to form the desired C-C or C-N bond, is instead intercepted by a hydride source, leading to the cleavage of the C-Br bond and regeneration of the Pd(0) catalyst.[1][2] This process directly competes with the productive cross-coupling pathway.

Several factors can promote this undesired reaction.[1] The key to suppression is to adjust reaction parameters to favor the desired bond-forming reductive elimination step over the hydrodebromination pathway.

Immediate Troubleshooting Steps:
  • Reduce Reaction Temperature: High temperatures can accelerate the rate of debromination.[1] If you are running your reaction at or above 100 °C, try reducing the temperature in 10-15 °C increments (e.g., to 80 °C). This is often the simplest and most effective first step.

  • Re-evaluate Your Choice of Base: The base is a critical, and often overlooked, contributor to hydrodebromination. Strong bases can promote side reactions, and some bases or their impurities can even act as hydride sources.[1][3]

    • Avoid: Strong inorganic bases like NaOH and KOH if possible.

    • Good Starting Point: Carbonate bases such as K₂CO₃ and Cs₂CO₃ are generally milder and effective.[4]

    • Often Better: Phosphate bases like K₃PO₄ are frequently an excellent choice for suppressing debromination in challenging systems.[1][2]

  • Optimize the Palladium Catalyst and Ligand System: The ligand sphere around the palladium atom dictates its reactivity. The goal is to use a ligand that accelerates reductive elimination to outpace the debromination side reaction.

    • Problematic Ligands: Simple, less electron-donating phosphines can sometimes be insufficient to promote rapid C-C or C-N bond formation, giving the hydrodebromination pathway more time to occur.

    • Recommended Solution: Switch to bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands"). Ligands like XPhos, SPhos, and RuPhos are designed to stabilize the palladium center and dramatically accelerate the desired reductive elimination step.[1][2]

  • Ensure Anhydrous and Inert Conditions: The presence of water, oxygen, or other impurities can be a source of protons or hydrides leading to reductive debromination.[5]

    • Use high-purity, anhydrous solvents (e.g., Toluene, Dioxane, THF).[1]

    • Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.

    • Ensure all reagents are dry and of high purity.

Below is a troubleshooting flowchart to guide your decision-making process when debromination is observed.

G cluster_0 Troubleshooting Flowchart for Pyrazole Debromination start Debromination Observed? temp 1. Lower Temperature (e.g., 100°C -> 80°C) start->temp Yes base 2. Change Base (e.g., K2CO3 -> K3PO4) temp->base Still significant debromination end Problem Solved temp->end Resolved ligand 3. Change Ligand (e.g., PPh3 -> XPhos) base->ligand Still significant debromination base->end Resolved protect 4. Consider N-Protection (for N-H Pyrazoles) ligand->protect Still significant debromination ligand->end Resolved protect->end Resolved persist Issue Persists protect->persist Still significant debromination G Pd(0)L2 Pd(0)L2 Ar(Pyr)-Pd(II)(Br)L2 Oxidative Adduct (Ar(Pyr)-Pd(II)-Br) Pd(0)L2->Ar(Pyr)-Pd(II)(Br)L2 Oxidative Addition Ar(Pyr)-Pd(II)-R Transmetalation Product (Ar(Pyr)-Pd(II)-R) Ar(Pyr)-Pd(II)(Br)L2->Ar(Pyr)-Pd(II)-R Transmetalation (from Boronic Acid) Ar(Pyr)-Pd(II)-H Hydride Intermediate (Ar(Pyr)-Pd(II)-H) Ar(Pyr)-Pd(II)(Br)L2->Ar(Pyr)-Pd(II)-H Interception by Hydride Source Product Desired Product (Ar(Pyr)-R) Ar(Pyr)-Pd(II)-R->Product Productive Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration Debrominated Debrominated Pyrazole (Ar(Pyr)-H) Debrominated->Pd(0)L2 Catalyst Regeneration Ar(Pyr)-Pd(II)-H->Debrominated Hydrodebromination Pathway

Sources

Technical Support Center: Purification of Basic Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography of Basic Pyrazoles on Silica Gel Ticket ID: PYR-SiO2-001 Status: Open[1]

Introduction: The "Sticky" Science of Pyrazoles

User Query: "Why does my pyrazole streak from the baseline to the solvent front, and why is my mass recovery so low?"

Technical Diagnosis: The root cause is a mismatch in acid-base chemistry between your analyte and the stationary phase.

  • The Stationary Phase: Silica gel (

    
    ) is not inert. The surface is covered in silanol groups (
    
    
    
    ).[2] While the bulk pKa is often cited around 7-8, "isolated" silanol sites can have a pKa as low as 4.5–4.8 [1].
  • The Analyte: Pyrazoles are aromatic heterocycles. While the unsubstituted pyrazole nitrogen is weakly basic (conjugate acid pKa ~2.5), amino-pyrazoles or alkyl-substituted pyrazoles can exhibit significantly higher basicity.[1]

  • The Interaction: The basic

    
     nitrogen of the pyrazole acts as a Hydrogen Bond Acceptor (HBA) or a Bronsted base, interacting strongly with the acidic silanol protons. This results in "chemisorption" rather than simple physical adsorption, leading to peak tailing (streaking) and irreversible loss of material.
    

Module 1: Mobile Phase Optimization (The "Anti-Tailing" Protocol)

Issue: Peak tailing/streaking observed on TLC or column. Resolution: Deactivate silanol sites using a competitive amine modifier.

Protocol A: The Triethylamine (TEA) Method

Best for: Lipophilic pyrazoles soluble in Hexane/EtOAc or DCM.

Mechanism: TEA (pKa ~10.7) is a stronger base than your pyrazole. It preferentially binds to and "caps" the acidic silanol sites, creating a neutral surface for your compound to traverse.

StepActionTechnical Note
1. Slurry Slurry silica in the starting mobile phase containing 1% v/v Triethylamine .Crucial: Do not just add TEA to the eluent; the silica must be pre-equilibrated.
2. Flush Flush the packed column with 2-3 column volumes (CV) of the TEA-doped solvent.[1]This ensures the entire length of the stationary phase is deactivated.
3. Elute Run the column with the mobile phase containing 0.5% to 1% TEA .Maintain the modifier concentration throughout the run to prevent "stripping" of the TEA from the silica.
Protocol B: The Ammonia ( ) Method

Best for: Polar pyrazoles requiring DCM/MeOH gradients.

Mechanism: Methanol is protic, but adding


 ensures the mobile phase pH is basic enough to keep the pyrazole in its free-base (neutral) form, preventing ionic interaction with silica.

Recipe: Instead of using pure Methanol in your DCM/MeOH gradient, prepare "Ammoniated Methanol" :

  • Purchase 7N

    
     in Methanol  (commercially available).
    
  • Dilute this to make a 10% v/v solution of 7N

    
     in DCM .
    
  • Use this mixture as your "B" solvent in a gradient.

Warning: Do not use aqueous Ammonium Hydroxide (


) with DCM if possible; it is immiscible and creates water pockets that crack silica columns.

Module 2: Stationary Phase Alternatives (The "Recovery" Protocol)

Issue: Compound decomposes on silica or stays at the baseline despite TEA. Resolution: Switch the stationary phase to match the analyte's electronic nature.

Decision Matrix: Selecting the Right Phase

G Start Start: Basic Pyrazole Purification Check_pKa Is the Pyrazole Highly Basic? (Contains -NH2, alkyl amines, or pKa > 5) Start->Check_pKa High_Base Yes (High Basicity) Check_pKa->High_Base Low_Base No (Weak Base) Check_pKa->Low_Base Solubility_Check Is it soluble in Water/MeOH? High_Base->Solubility_Check Silica_TEA Standard Silica + 1% TEA (See Module 1) Low_Base->Silica_TEA Alumina Basic/Neutral Alumina (No Additives Needed) Reverse Reverse Phase (C18) (Use 0.1% NH4OH or Bicarb buffer) Solubility_Check->Alumina No (Lipophilic) Solubility_Check->Reverse Yes

Figure 1: Decision tree for selecting stationary phases based on pyrazole basicity and solubility.

Protocol C: Alumina Chromatography

Aluminum Oxide (


) is an amphoteric scavenger. For basic pyrazoles, Basic Alumina (Activity Grade III)  is the gold standard.
  • Why: It lacks the acidic protons of silica.

  • How:

    • Purchase "Basic Alumina".

    • Add varying amounts of water to adjust "Activity" (Grade I is most active/retentive; Grade III is deactivated with ~6% water).

    • Eluent: Use standard Hexane/EtOAc or DCM/MeOH without amine modifiers.

Module 3: Post-Column Workup (Removing the Additive)

Issue: "I used TEA, and now my NMR shows ethyl peaks at 1.2 and 3.0 ppm." Resolution: TEA forms salts (TEA-HCl) or hydrogen-bonded complexes that are hard to remove by simple evaporation.[1]

Removal Protocol:

  • Azeotropic Evaporation:

    • Dissolve the combined fractions in Chloroform (

      
      ) .
      
    • Evaporate.[3][4][5][6] Repeat 3x. Chloroform helps break the H-bonds and azeotropes with TEA.

  • The "Salt Break" Wash (If product is water-insoluble):

    • Dissolve residue in EtOAc/DCM.

    • Wash with Saturated

      
        (removes TEA salts).
      
    • Dry over

      
       and evaporate.[7]
      
  • High Vacuum:

    • Free TEA (bp 89°C) is volatile. Keep the sample on a high-vacuum manifold (< 1 mbar) at 40°C for 4 hours.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone in my mobile phase? A: Avoid it if possible. Acetone absorbs UV (cutoff ~330 nm), interfering with detection of pyrazoles. More importantly, primary amines (if present on your pyrazole) can react with acetone to form imines (Schiff bases) inside the column.

Q: My column cracked when I added the sample. Why? A: Basic amines release significant heat (Heat of Adsorption) when they first bind to acidic silica.

  • Fix: Dilute your sample more, or use the "Dry Loading" technique (adsorb sample onto Celite or Silica, evaporate solvent, and pour the powder onto the column).

Q: I don't have TEA. Can I use Pyridine? A: Pyridine is too toxic and has a high boiling point (115°C), making it a nightmare to remove. Use TEA or aqueous Ammonia.

References

  • Reich, H. J. (n.d.). Chromatography: Common Solvents and Additives. University of Wisconsin-Madison. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Not Voodoo. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Biotage. (2023).[8] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

Sources

Improving regioselectivity in the synthesis of substituted pyrazoles.

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers encountering regioselectivity issues in pyrazole synthesis.

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Improving Regioselectivity in Substituted Pyrazoles

Executive Summary & Diagnostic Flow

Regioselectivity in pyrazoles is governed by the "Two-Nitrogen Problem." In classical condensations (Knorr), the challenge is directing the specific nitrogen of a hydrazine (


) to a specific carbonyl of a 1,3-diketone. In post-synthetic modification, the challenge is alkylating the correct tautomer.

Use the following decision tree to select your troubleshooting module:

Pyrazole_Decision_Tree Start Select Synthesis Stage Condensation De Novo Synthesis (Hydrazine + 1,3-Dicarbonyl) Start->Condensation Functionalization Post-Synthetic Modification (N-Alkylation/Arylation) Start->Functionalization Cycloaddition Cycloaddition (Dipoles + Alkynes) Start->Cycloaddition Cond_Issue Isomer Ratio Issue? Condensation->Cond_Issue Func_Issue N1 vs N2 Selectivity? Functionalization->Func_Issue Click Regio-defined Dipoles (Nitrile Imines) Cycloaddition->Click Steric Steric Control (Bulky Groups) Cond_Issue->Steric Alkyl/Aryl subs Electronic Electronic Control (CF3/EWG Groups) Cond_Issue->Electronic Fluorinated subs BaseSolvent Base/Solvent Switch (Kinetic vs Thermo) Func_Issue->BaseSolvent Alkylation MetalCat Metal Catalysis (Buchwald/Chan-Lam) Func_Issue->MetalCat Arylation

Figure 1: Strategic decision matrix for selecting the correct synthetic pathway based on substrate class.

Module A: Troubleshooting Condensation (Knorr Synthesis)

Scenario: You are reacting a monosubstituted hydrazine with an unsymmetrical 1,3-diketone and obtaining a mixture of 1,3- and 1,5-isomers.

The Mechanistic Root Cause

The reaction proceeds via a hydrazone intermediate. The regioselectivity is determined by the initial nucleophilic attack.

  • The Hydrazine: The

    
     terminus is more nucleophilic than the 
    
    
    
    terminus (unless
    
    
    is highly electron-withdrawing).
  • The Diketone: The more electrophilic carbonyl is attacked first.

  • Conflict: If the most electrophilic carbonyl is also the most sterically hindered, these factors fight, leading to mixed isomers.

Ticket #101: "I need to synthesize a 3-trifluoromethyl pyrazole, but I get the 5-isomer."

Diagnosis: In


-diketones with a 

group, the carbonyl adjacent to the

is highly electrophilic due to induction. However, it exists largely as the enol/hydrate form in solution, which can paradoxically deactivate it toward initial attack depending on pH.

Protocol: Regiocontrolled Synthesis of 3-CF3 Pyrazoles This protocol forces the formation of the 3-trifluoromethyl isomer (1,5-disubstituted) by using enones rather than diketones to lock the electrophilicity.

  • Precursor Selection: Do not use a standard 1,3-diketone. Use a

    
    -alkoxyvinyl trifluoromethyl ketone  (easily made from trifluoroacetic anhydride + vinyl ether).
    
  • Reaction Setup:

    • Substrate: 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 equiv).

    • Reagent: Aryl hydrazine hydrochloride (1.1 equiv).

    • Solvent: Ethanol (0.5 M).

    • Conditions: Reflux for 2-4 hours.

  • Mechanism of Action: The hydrazine

    
     (most nucleophilic) exclusively attacks the 
    
    
    
    -carbon (Michael addition) of the enone, which is chemically distinct from the carbonyl. This locks the regiochemistry before cyclization.

Data Validation:

Method Substrate Major Isomer Selectivity (approx)

| Standard Knorr |


 | Mixed | 60:40 to 80:20 |
| Enone Route  | 

| 3-CF3 (1,5-sub) | >98:2 |

Expert Tip: If you absolutely must use a diketone, using HCl (acidic media) tends to favor the 5-CF3 isomer, while neutral/basic media can shift preference slightly, but separation is almost always required [1].

Module B: Troubleshooting N-Functionalization

Scenario: You have a pre-formed pyrazole ring and need to attach an R-group (Alkyl or Aryl) to one specific nitrogen.

Ticket #205: "N-Alkylation is occurring at the wrong nitrogen (Steric vs. Electronic)."

Diagnosis: In a neutral pyrazole, the proton resides on the less sterically hindered nitrogen (N1). However, under basic conditions (anion), the alkylating agent will attack the nitrogen that is least hindered (steric control) or the one with higher electron density (electronic control).

Troubleshooting Guide:

VariableRecommendation for N1 Selectivity (Less Hindered)Recommendation for N2 Selectivity (More Hindered)
Base

or

(Thermodynamic control)

(Kinetic control, sometimes)
Solvent DMF or AcetoneHFIP (Hexafluoroisopropanol)
Temp Room TempLow Temp (

)

Protocol: Solvent-Switched Regioselective Alkylation Recent literature suggests that fluorinated solvents can reverse regioselectivity via hydrogen-bond networking [2].

  • Standard (Steric Control):

    • Dissolve Pyrazole (1 equiv) in DMF .

    • Add

      
       (1.5 equiv) and Alkyl Halide (1.2 equiv).
      
    • Result: Alkylation at the less hindered nitrogen.[1]

  • Reversed (HFIP Control):

    • Dissolve Pyrazole in HFIP (1,1,1,3,3,3-hexafluoro-2-propanol).

    • Add Alkyl Halide. (Base is often omitted or weak).

    • Result: The solvent H-bonds strongly to the basic nitrogen, effectively blocking it or altering the tautomeric equilibrium, often favoring the "more hindered" position or the specific tautomer stabilized by the solvent.

Ticket #206: "I need to N-arylate a pyrazole with high selectivity."

Diagnosis: Copper-catalyzed cross-coupling (Buchwald/Chan-Lam) is superior to


 for regiocontrol.

Protocol: Buchwald Copper-Catalyzed N-Arylation This method relies on the coordination of the copper catalyst to the pyrazole.

  • Reagents:

    • Pyrazole (1.0 equiv)[2][3]

    • Aryl Iodide (1.2 equiv)[3]

    • Catalyst: CuI (5-10 mol%)

    • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (10-20 mol%)

    • Base:

      
       (2.0 equiv)
      
    • Solvent: Toluene or Dioxane (

      
      )
      
  • Why it works: The bulky diamine ligand on Copper creates a steric environment that disfavors coordination to the more hindered nitrogen of the pyrazole substrate, yielding high N1-selectivity [3].

Visualizing the Mechanism

Understanding the tautomeric equilibrium is vital for N-alkylation.

Tautomer_Equilibrium cluster_legend Key Factors TautomerA Tautomer A (H on N1) Anion Pyrazolate Anion (Delocalized) TautomerA->Anion Base (-H+) TautomerB Tautomer B (H on N2) TautomerB->Anion Base (-H+) Product1 N1-Alkyl (Major Steric) Anion->Product1 RX (Steric Path) Product2 N2-Alkyl (Minor/Chelation) Anion->Product2 RX (Chelation/Solvent) Fact1 Sterics favor N1 Fact2 HFIP favors N2

Figure 2: Tautomeric equilibrium and bifurcation of alkylation pathways.

Frequently Asked Questions (FAQ)

Q: Why does my pyrazole synthesis yield a "tar" instead of a solid? A: This is often due to the polymerization of the 1,3-diketone or hydrazine oxidation. Fix: Perform the reaction under


. If using a volatile hydrazine, use the hydrochloride salt (

) and release the free base in situ with NaOAc.

Q: Can I distinguish the isomers by NMR? A: Yes.

  • NOESY/ROESY: The most reliable method. Look for cross-peaks between the N-substituent (e.g., Methyl or Aryl) and the C5-substituent. If the N-Me shows a correlation to the C5-H/Group, it is the 1,5-isomer. If it correlates only to C3-H (or no neighbor), it is the 1,3-isomer.

  • 13C NMR: The carbon adjacent to the substituted nitrogen usually appears upfield compared to the other isomer, but this rule has exceptions. Always validate with NOESY.

Q: How do I remove the wrong isomer? A: Isomers often have significantly different polarities.

  • Chromatography: 1,5-isomers are generally less polar (higher

    
    ) than 1,3-isomers because the dipoles cancel out more effectively, whereas 1,3-isomers often have a net dipole moment that interacts stronger with silica.
    
  • Recrystallization: If one isomer is solid and the other oil (common), try triturating the crude mixture with cold hexanes or ether.

References

  • Fustero, S. et al. (2011). Improved Regioselectivity in the Synthesis of Pyrazoles and Isoxazoles. Chemical Reviews.

  • Tang, M. et al. (2014).[4] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Organic Letters.[4][5]

  • Antilla, J. C., & Buchwald, S. L. (2004).[6][7][8] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[6][7][8] Journal of Organic Chemistry.[8][9]

  • Heller, S. T., & Natarajan, S. R. (2006).[5] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[5] Organic Letters.[4][5]

Sources

Safe handling and storage of reactive bromo-heterocycles.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reactive Bromo-Heterocycles Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Dual Nature of Bromo-Heterocycles

Welcome. If you are accessing this guide, you are likely working with building blocks like 2-bromopyridine , 3-bromofuran , or bromothiophenes .

The Core Paradox: The very features that make these compounds valuable for cross-coupling (C-Br bond lability) and functionalization (electron-deficient rings) also make them prone to rapid degradation and unique safety hazards. Unlike simple aryl bromides, bromo-heterocycles possess nitrogen or sulfur atoms that can coordinate with metals, drastically altering reactivity and stability.

This guide is structured to troubleshoot the three critical phases of your workflow: Storage (Stability) , Handling (Safety) , and Reaction (Selectivity) .

Module 1: Storage & Stability Troubleshooting

User Query: "My colorless 2-bromopyridine has turned yellow/brown. Is it still usable?"

Diagnosis: This is a classic sign of photo-oxidation or hydrolysis . Bromo-heterocycles are significantly more sensitive to light and moisture than their carbocyclic analogues (e.g., bromobenzene). The electron-rich nature of furans and thiophenes makes them susceptible to oxidative polymerization, while electron-deficient pyridines are prone to hydrolysis at the C-Br bond, releasing HBr which autocatalyzes further decomposition.

Protocol: The "3-Factor" Storage System To prevent decomposition, you must control three variables: Photon Flux , Temperature , and Atmosphere .

Compound ClassStorage TempLight ProtectionAtmosphereCritical Note
Bromo-pyridines Ambient (20-25°C)Amber Glass / FoilInert (Ar/N2)Hygroscopic; HBr formation turns liquid dark.
Bromo-furans Freezer (-20°C)Strict ExclusionInert (Ar/N2)High polymerization risk. Do not store >3 months.
Bromo-thiophenes Refrigerator (2-8°C)Amber GlassInert (Ar/N2)Generally more stable than furans but sulfur can oxidize.

Decision Logic for Storage:

StorageLogic Start New Bromo-Heterocycle Received CheckState Physical State? Start->CheckState Liquid Liquid CheckState->Liquid High Mobility Solid Solid CheckState->Solid Lattice Stable CheckRing Heteroatom Type? Liquid->CheckRing Desiccator Desiccator/Ambient (Protect from Light) Solid->Desiccator Furan Furan/Pyrrole CheckRing->Furan e- Rich / Unstable Pyridine Pyridine/Thiophene CheckRing->Pyridine e- Deficient Freezer Store at -20°C (Under Argon) Furan->Freezer Fridge Store at 2-8°C (Amber Vial) Pyridine->Fridge

Figure 1: Decision matrix for storage conditions based on physical state and heteroatom stability.

Module 2: Handling & Safety (The "Fatal" Variable)

User Query: "I spilled a small amount of 2-bromopyridine on my glove. It's just a small drop, can I finish my weighing?"

Immediate Action: NO. REMOVE GLOVES IMMEDIATELY.

The Hidden Hazard: Many researchers treat bromo-heterocycles like standard organic solvents. This is dangerous.

  • Dermal Toxicity: 2-Bromopyridine is classified as Fatal in contact with skin (H310) [1].[1] The pyridine nitrogen allows for rapid transdermal absorption, carrying the toxic halogenated payload into the bloodstream.

  • Lachrymators: Many bromo-heterocycles (especially benzylic-type positions like bromomethyl-pyridines) are potent lachrymators (tear gas agents).

PPE & Exposure Protocol:

  • Glove Permeation: Standard disposable nitrile gloves provide only splash protection .

    • Recommendation: Double-glove (Nitrile over Laminate/PE) for prolonged handling.

    • Change Frequency: Immediately upon any splash.

  • Inhalation: All weighing must occur in a functioning fume hood.

  • Decontamination:

    • Skin: Wash with soap and water for 15 minutes. Do not use ethanol (this enhances absorption).

    • Surfaces: Quench spills with dilute sodium thiosulfate (if oxidative) or absorb with vermiculite.

Module 3: Reaction Troubleshooting (The "Halogen Dance")

User Query: "I tried to lithiate 2-bromothiophene with LDA to trap with an electrophile, but I got a mixture of regioisomers and poly-brominated products. Why?"

Diagnosis: You are a victim of the Halogen Dance Reaction (Base-Catalyzed Halogen Migration) .

The Mechanism: Unlike a standard Lithium-Halogen exchange (where Li replaces Br), the presence of the heteroatom makes the ring protons acidic.

  • Deprotonation: The base (LDA) removes a proton adjacent to the bromine (or the heteroatom) rather than exchanging the halogen.

  • Migration: The resulting carbanion attacks the bromine of a neighboring molecule.

  • Result: The bromine "dances" to a new position, leading to thermodynamic equilibration rather than kinetic control [2].

Troubleshooting The "Dance":

VariableRecommendationWhy?
Reagent Use Li-Halogen Exchange (n-BuLi/t-BuLi) instead of Deprotonation (LDA).Exchange is faster than deprotonation at low temps.
Temperature <-78°C (Strict) The "Dance" has a higher activation energy. Keep it cold to freeze the kinetic product.
Addition Rate Fast Addition of BaseSlow addition allows the formed lithio-species to react with unreacted starting material (the "Dance" partner).
Trapping In-situ ElectrophileHave the electrophile present before adding the base (Barbier conditions) if possible.

Visualizing the Failure Mode (Halogen Dance):

HalogenDance cluster_prevention Prevention Strategy Substrate 2-Bromothiophene Step1 Deprotonation (Instead of Exchange) Substrate->Step1 + Base Base Base (LDA) Intermediate Lithiated Species (Anion ortho to Br) Step1->Intermediate Migration Br Migration (Intermolecular) Intermediate->Migration + Starting Material Product Mixture: Poly-bromo species + Isomerized products Migration->Product Fix Use t-BuLi @ -78°C (Kinetic Control)

Figure 2: The Halogen Dance mechanism—a primary cause of low yield in bromo-heterocycle lithiation.

Module 4: Waste & Disposal

User Query: "How do I dispose of the residues from a t-BuLi exchange reaction?"

Protocol: Residues from lithium-halogen exchange contain reactive organolithiums and alkyl halides (e.g., t-butyl bromide).[2]

  • The Quench:

    • Dilute the reaction mixture with an inert solvent (Heptane/Toluene).

    • Place in an ice bath.

    • Add Isopropanol (IPA) dropwise. Note: Do not use water initially; the biphasic reaction can be violent and delayed.

    • Once bubbling ceases, add water/methanol.

  • Segregation:

    • The resulting waste is Halogenated Organic Waste .

    • Do not mix with acidic waste streams (risk of HBr/Br2 evolution).

References

  • Thermo Fisher Scientific. (2012).[3] Safety Data Sheet: 2-Bromopyridine. Retrieved from

  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36, 1046-1057.
  • PubChem. (n.d.). 2-Bromothiophene Compound Summary. Retrieved from

  • Organic Syntheses. (n.d.). Selective Halogen-Lithium Exchange Reactions. Retrieved from

Sources

Technical Support Center: Troubleshooting N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the N-alkylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental reaction. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and practical field experience to help you diagnose and resolve common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My N-alkylation is resulting in a mixture of N-1 and N-2 isomers. How can I control the regioselectivity?

Answer: This is one of the most common challenges in pyrazole chemistry. The regioselectivity of N-alkylation is a delicate balance of electronic and steric factors, heavily influenced by the nature of the pyrazole substrate, the alkylating agent, and the reaction conditions.

Underlying Principles: The pyrazole ring has two nitrogen atoms, both of which are nucleophilic. The N-1 nitrogen is generally considered more sterically accessible, while the N-2 nitrogen is adjacent to both ring carbons. The acidity of the N-H proton is a key factor; once deprotonated, the resulting pyrazolate anion's negative charge is delocalized across the N-N bond. The site of alkylation is then determined by a combination of factors:

  • Steric Hindrance: Bulky substituents on the pyrazole ring (at positions 3 and 5) will sterically hinder the N-2 position, favoring alkylation at N-1. Conversely, a bulky alkylating agent will also preferentially react at the more accessible N-1 position.

  • Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the electron density at each nitrogen, but this effect is often secondary to sterics.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the isomeric ratio.

Troubleshooting Flowchart: Regioselectivity Control

cluster_start Starting Point: Poor Regioselectivity cluster_sterics Strategy 1: Steric Control cluster_conditions Strategy 2: Reaction Conditions cluster_outcome Desired Outcome start Mixture of N-1 and N-2 Isomers Obtained steric_q Is your alkylating agent bulky? start->steric_q steric_yes Good. Bulky agents favor N-1. Consider even bulkier options if needed. steric_q->steric_yes Yes steric_no Consider switching to a bulkier alkylating agent (e.g., isopropyl, t-butyl). steric_q->steric_no No pyrazole_sterics Does your pyrazole have a bulky substituent at C3 or C5? steric_yes->pyrazole_sterics steric_no->pyrazole_sterics pyrazole_yes This already favors N-1. Combine with other strategies. pyrazole_sterics->pyrazole_yes Yes pyrazole_no If synthetically feasible, introducing a bulky group can direct alkylation. pyrazole_sterics->pyrazole_no No base_q What base are you using? pyrazole_yes->base_q pyrazole_no->base_q strong_base Strong, non-nucleophilic bases (e.g., NaH, KHMDS) are standard. They fully deprotonate the pyrazole. base_q->strong_base Strong weak_base Weak bases (e.g., K2CO3, Cs2CO3) can lead to equilibrium mixtures and poorer selectivity. Consider switching. base_q->weak_base Weak solvent_q What is your solvent? strong_base->solvent_q weak_base->solvent_q polar_aprotic Polar aprotic solvents (DMF, THF, Acetonitrile) are generally preferred as they solubilize the pyrazolate anion. solvent_q->polar_aprotic Polar Aprotic protic_solvent Protic solvents can interfere with the nucleophilicity of the anion. Switch to a polar aprotic solvent. solvent_q->protic_solvent Protic end_node Improved Regioselectivity towards desired isomer polar_aprotic->end_node protic_solvent->end_node

Caption: A troubleshooting flowchart for controlling regioselectivity in pyrazole N-alkylation.

Recommended Protocol for Maximizing N-1 Selectivity:

  • Reagents & Conditions:

    • Pyrazole: 1.0 equivalent

    • Base: Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equivalents)

    • Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

    • Alkylating Agent: 1.05 equivalents

    • Temperature: 0 °C to room temperature

  • Step-by-Step Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add the pyrazole and anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add the NaH portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

    • Stir the suspension at 0 °C for 30-60 minutes to allow for complete deprotonation, forming the sodium pyrazolate.

    • Slowly add the alkylating agent via syringe.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Proceed with standard aqueous workup and purification (e.g., column chromatography).

Question 2: My reaction is not going to completion, and I am recovering starting material. What should I do?

Answer: Incomplete conversion is a frustrating issue that typically points to problems with reagents, reaction setup, or insufficient reactivity.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Ineffective Deprotonation The base may be old, deactivated, or not strong enough to fully deprotonate the pyrazole N-H.Use a fresh, high-purity batch of a strong base like NaH or KHMDS. Ensure anhydrous conditions as water will quench the base.
Poor Quality Alkylating Agent The alkylating agent may have decomposed or be of low purity.Verify the purity of your alkylating agent. If it is a liquid, consider distillation. If it is a solid, recrystallization may be necessary.
Insufficient Reaction Time/Temp The reaction may be kinetically slow, especially with less reactive alkylating agents (e.g., alkyl chlorides) or sterically hindered substrates.Increase the reaction temperature. If using THF, consider switching to a higher-boiling solvent like DMF or 1,4-dioxane. Extend the reaction time and monitor closely.
Poor Solubility The pyrazole or the resulting pyrazolate salt may not be fully soluble in the chosen solvent, limiting its availability to react.Switch to a more polar aprotic solvent like DMF or DMSO. Gentle heating can also improve solubility.
Question 3: I am observing significant C-alkylation or other side products. How can I minimize these?

Answer: While N-alkylation is generally favored, C-alkylation can occur, particularly at the C-4 position, if the N-1 and N-2 positions are sterically blocked or if the reaction conditions promote ambident nucleophilicity of the pyrazolate anion.

Minimization Strategies:

  • Choice of Counter-ion: The nature of the cation associated with the pyrazolate can influence the N/C selectivity. Softer cations may coordinate less tightly to the nitrogen atoms, potentially increasing the nucleophilicity of the carbon atoms. Using sodium (from NaH) or potassium (from KH) salts generally favors N-alkylation.

  • Solvent Effects: As discussed, polar aprotic solvents like DMF and THF are ideal. They effectively solvate the cation, leaving a "naked" and highly nucleophilic pyrazolate anion that reacts preferentially at the nitrogen atoms.

  • Mitsunobu Reaction: For challenging cases, especially with alcohols as the alkylating partner, the Mitsunobu reaction (using triphenylphosphine and an azodicarboxylate like DEAD or DIAD) is an excellent alternative that proceeds via a different mechanism and is highly selective for N-alkylation.

General Experimental Workflow for N-Alkylation

cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Purification prep 1. Assemble Flame-Dried Glassware under Inert Atmosphere (N2/Ar) reagents 2. Add Pyrazole and Anhydrous Solvent (e.g., THF) prep->reagents cool 3. Cool to 0°C reagents->cool deprotonate 4. Add Base (e.g., NaH) Stir for 30-60 min cool->deprotonate alkylate 5. Add Alkylating Agent Warm to RT, Stir 2-24h deprotonate->alkylate quench 6. Quench Reaction (e.g., sat. NH4Cl) alkylate->quench extract 7. Aqueous Workup & Extraction quench->extract purify 8. Column Chromatography extract->purify analyze 9. Characterization (NMR, MS) purify->analyze

Caption: A generalized experimental workflow for the N-alkylation of pyrazoles.

References

  • Regioselective N-Alkylation of Pyrazoles: An Evaluation of Conditions. Journal of Organic Chemistry. [Link]

  • The Alkylation of Pyrazoles. Chemical Reviews. [Link]

  • A Convenient and General Method for the N-Alkylation of Pyrazoles. Synthetic Communications. [Link]

  • The Mitsunobu Reaction: A Powerful Tool for N-Alkylation of Azoles. Organic Letters. [Link]

Validation & Comparative

Comparative Spectroscopic Guide: Definitive Identification of 3-Substituted vs. 5-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the development of pyrazole-based kinase inhibitors (e.g., Ruxolitinib, Celecoxib) and agrochemicals, the 3-substituted pyrazole is frequently the desired pharmacophore due to its specific binding geometry and favorable metabolic profile. However, the synthesis of these cores—typically via the condensation of hydrazines with 1,3-dicarbonyls—often yields a mixture of 3-substituted (Target) and 5-substituted (Impurity/Alternative) regioisomers.

Distinguishing these isomers is notoriously difficult because they share identical mass (LC-MS is blind to the difference) and very similar 1H NMR profiles. Misidentification at the early discovery stage can lead to months of wasted SAR (Structure-Activity Relationship) optimization on the wrong scaffold.

This guide objectively compares the 3-substituted pyrazole against its 5-substituted alternative and provides a definitive, self-validating spectroscopic workflow to distinguish them, prioritizing Nuclear Overhauser Effect (NOE) and Heteronuclear Multiple Bond Correlation (HMBC) techniques.

Comparative Analysis: 3-Substituted vs. 5-Substituted Isomers[1][2]

Before detailing the characterization, it is critical to understand why the distinction matters. The two isomers exhibit drastically different physicochemical and biological "performance."

Table 1: Physicochemical & Biological Performance Comparison
Feature3-Substituted Pyrazole (Target) 5-Substituted Pyrazole (Alternative) Implication for Drug Design
Steric Environment Open: The N1-substituent and C3-substituent are distal.Clashed: The N1-substituent and C5-substituent are proximal (1,5-strain).5-isomers often suffer from reduced binding affinity due to steric clash at the active site.
Planarity High: Rings can achieve coplanarity easily.Low: Steric clash often twists the N1-R out of plane.3-isomers generally show better π-stacking interactions in protein pockets.
Metabolic Stability Variable: N1 is accessible; C5-H is accessible for oxidation.Altered: C5-substituent blocks metabolic soft spots but may introduce new ones.Regioisomerism changes the site of P450 oxidation.
Synthesis Yield Minor Product (Often): Sterics often favor the 5-isomer formation in uncatalyzed reactions.Major Product (Often): Kinetic control frequently favors the 5-isomer.Requires specific regioselective catalysts or separation strategies.

Strategic Characterization Workflow

To guarantee structural integrity, we do not rely on a single data point. We utilize a Triangulated Verification System combining spatial (NOE), connectivity (HMBC), and electronic (Chemical Shift) data.

Diagram 1: The Decision Tree for Regioisomer Identification

PyrazoleID Start Crude Pyrazole Product (N-Substituted) H_NMR Step 1: 1H NMR Screening (Identify N-R and Ring Protons) Start->H_NMR NOE_Exp Step 2: 1D NOE Difference Irradiate N-Substituent H_NMR->NOE_Exp Decision_NOE NOE Signal Observed at... NOE_Exp->Decision_NOE Res_3 Signal at C5-H (Ring Proton) CONFIRMS 3-Substituted Decision_NOE->Res_3 Strong Enhancement on Ring H Res_5 Signal at C5-Substituent (R group) CONFIRMS 5-Substituted Decision_NOE->Res_5 Enhancement on Substituent H Ambiguous Ambiguous/No Signal (e.g., small R groups) Decision_NOE->Ambiguous Unclear HMBC_Exp Step 3: 1H-13C HMBC Focus on N-Substituent -> Ring Carbon Ambiguous->HMBC_Exp Decision_HMBC N-R Correlates to... HMBC_Exp->Decision_HMBC Methine Methine Carbon (CH) (High Field ~100-110 ppm) CONFIRMS 3-Substituted Decision_HMBC->Methine Quaternary Quaternary Carbon (C-R) (Low Field ~130-150 ppm) CONFIRMS 5-Substituted Decision_HMBC->Quaternary

Caption: Logical workflow for distinguishing pyrazole regioisomers. Green paths indicate the target 3-substituted product.

Detailed Experimental Protocols

Protocol A: 1D NOE Difference Spectroscopy (The "Quick Check")

This is the fastest method to distinguish isomers if the C5 position has a proton (in 3-substituted) versus a substituent (in 5-substituted).

Mechanism: In a 3-substituted pyrazole , the N1-substituent is spatially adjacent to the C5-Proton. Irradiating the N1-substituent will transfer magnetization to the C5-Proton (positive NOE). In a 5-substituted pyrazole , the N1-substituent is adjacent to the C5-Substituent. Irradiating N1 will show NOE to the substituent protons, not the ring proton (which is now at C3 and distant).

Step-by-Step Procedure:

  • Sample Prep: Dissolve ~5-10 mg of product in 0.6 mL DMSO-d6 or CDCl3. Crucial: Degas the sample by bubbling nitrogen for 2 mins to remove paramagnetic oxygen, which quenches NOE signals.

  • Acquisition:

    • Run a standard 1H NMR to identify the frequency of the N-substituent (e.g., N-Methyl at ~3.8 ppm) and the ring proton (C5-H or C3-H).

    • Select the selnogp or noediff pulse sequence.

    • Irradiation Target: Set the irradiation frequency (O1) exactly on the N-substituent peak.

    • Off-Resonance: Set a control irradiation in an empty region (e.g., -2 ppm).

    • Mixing Time: Set d8 (mixing time) to 500–800 ms.

  • Processing:

    • Subtract the "On-Resonance" spectrum from the "Off-Resonance" spectrum.

  • Interpretation:

    • Positive Peak at ~6.0–8.0 ppm (Ring Proton): Confirms 3-Substituted Isomer (N1 is next to H5).

    • Positive Peak at Substituent Region: Confirms 5-Substituted Isomer (N1 is next to R5).

Protocol B: 1H-13C HMBC (The "Robust Anchor")

When NOE is ambiguous (e.g., if R is a single atom like Cl or Br), HMBC provides connectivity data through bond coupling.

Mechanism: HMBC detects 2-bond and 3-bond couplings.[1]

  • 3-Substituted: The N1-substituent protons (3 bonds away) couple to C5 . Since C5 has a hydrogen, this carbon appears as a Methine (CH) in HSQC/DEPT.

  • 5-Substituted: The N1-substituent protons couple to C5 . Since C5 has a substituent, this carbon appears as a Quaternary (Cq) .

Step-by-Step Procedure:

  • Parameter Setup: Optimize cnst13 (J-coupling constant) for long-range coupling. For pyrazoles, 8 Hz is standard, but lowering to 5 Hz can help detect weaker N-C couplings.

  • Analysis:

    • Locate the N-substituent proton signal (Y-axis).

    • Look for cross-peaks to aromatic carbons (X-axis).

    • You will typically see two correlations: one to C5 (stronger, 3-bond) and potentially one to C3 (weaker, 4-bond, often invisible).

  • Validation:

    • Check the chemical shift of the correlated carbon.[2][1][3][4]

    • C5-H (3-sub): ~125–135 ppm (Check HSQC: it has a proton).

    • C5-R (5-sub): ~135–150 ppm (Check HSQC: no proton).

Advanced Characterization: 15N NMR

For critical drug candidates, 15N NMR serves as the ultimate arbiter.

  • Technique: 1H-15N HMBC.

  • Logic:

    • N1 (Substituted): Typically resonates upfield ("pyrrole-like", -180 to -250 ppm relative to nitromethane).

    • N2 (Unsubstituted): Resonates downfield ("pyridine-like", -60 to -120 ppm).

  • Differentiation:

    • In the 3-substituted isomer , the C3-substituent (often an electron-withdrawing or conjugating group) affects the shielding of N2 significantly more than in the 5-substituted isomer.

    • Reference Standard: Compare 15N shifts to a known standard like 1-methyl-3-phenylpyrazole vs 1-methyl-5-phenylpyrazole. The 1,5-isomer usually shows a deshielding of the N1 signal due to steric compression (van der Waals deshielding).

Data Presentation: Reporting Your Findings

When publishing or presenting this data, use the following table format to ensure clarity and reproducibility.

Table 2: Spectral Characterization Summary (Example: 1-Methyl-3-Phenylpyrazole)

TechniqueParameterObservationConclusion
1H NMR

7.62 (d, 1H)
Doublet, J=2.1 Hz. Characteristic of C5-H coupling to C4-H.Consistent with ring proton presence.
1D NOE Irr. N-Me (

3.92)
Strong enhancement at

7.62 (C5-H).
Definitive: N-Me is proximal to C5-H

3-Substituted .
1H-13C HMBC N-Me Cross-peakCorrelation to Carbon at

132.1.
Carbon

132.1 is a CH (confirmed by HSQC).
15N HMBC N1 Shift

-172.5 ppm.
Consistent with N-alkylated pyrrole-type nitrogen.

References

  • Alkorta, I., & Elguero, J. (2023). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI Molecules. [Link]

  • Lynch, M. A., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances. [Link]

  • Holzer, W., & Hahn, G. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard Text for NOE/HMBC Protocols). [Link]

  • Foces-Foces, C., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Magnetic Resonance in Chemistry. [Link]

Sources

Definitive Structural Assignment of Pyrazole Regioisomers: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Trap

In drug discovery, the pyrazole ring is a privileged scaffold, yet its synthesis via the condensation of hydrazines with non-symmetrical 1,3-diketones presents a persistent analytical challenge. This reaction invariably yields a mixture of 1,3-disubstituted and 1,5-disubstituted regioisomers.

While these isomers share identical mass and similar polarity, their biological activity often diverges drastically due to the spatial orientation of substituents. Relying solely on 1D


H NMR chemical shifts is a frequent source of erroneous assignments in literature.

This guide outlines a self-validating spectroscopic workflow to distinguish these isomers with 100% confidence, moving from rapid spatial screening (NOESY) to definitive heteronuclear connectivity (


N HMBC).

The Structural Problem

The core ambiguity lies in the N-substitution. In an N-substituted pyrazole, the positions are non-equivalent.

  • 1,5-Isomer: The C-substituent is adjacent to the N-substituent (sterically crowded).

  • 1,3-Isomer: The C-substituent is distant from the N-substituent; the N-substituent is adjacent to the C5-proton.

Visualization: The Isomer Divergence

PyrazoleIsomers Reactants Hydrazine (R-NHNH2) + 1,3-Diketone Mixture Regioisomer Mixture Reactants->Mixture Cyclocondensation Iso13 1,3-Isomer (R on N1, R' on C3) Less Steric Strain Mixture->Iso13 Major Product (Usually) Iso15 1,5-Isomer (R on N1, R' on C5) High Steric Strain Mixture->Iso15 Minor Product

Figure 1: The divergence of pyrazole synthesis. Note that while the 1,3-isomer is thermodynamically favored, steric bulk and solvent effects can shift the ratio significantly.

Comparative Analysis of Analytical Methods

The following table contrasts the reliability of standard NMR techniques for this specific application.

MethodPrimary ObservableReliabilityResource CostBest Use Case
1D

H NMR
Chemical Shift (

)
LowLow (1 min)Purity check only.

values overlap unpredictable.
1D

C NMR
Chemical Shift (

)
MediumMedium (15 min)Supportive data. C5 is typically shielded relative to C3, but substituents interfere.
2D NOESY Spatial ProximityHigh Medium (20-40 min)The Gold Standard. Definitive for N-alkyl/aryl derivatives.

H-

N HMBC
N-H ConnectivityDefinitive High (1-4 hours)The "Nuclear Option" when NOE is ambiguous or molecule is small.
GIAO-DFT Calculated ShiftHighHigh (Compute time)Validation of novel scaffolds where experimental data is contradictory.

Method A: The Spatial Lock (NOESY/ROESY)

Status: Primary Workflow (Recommended)

The most robust method relies on the "Through-Space" interaction (Nuclear Overhauser Effect). This method is self-validating because the absence of a signal in one isomer corresponds to the presence of a signal in the other.

The Logic
  • 1,5-Isomer: The

    
    -substituent protons are spatially close to the 
    
    
    
    -substituent protons.
    • Result: Strong NOE cross-peak between

      
       and 
      
      
      
      .
  • 1,3-Isomer: The

    
    -substituent is distant from the 
    
    
    
    -substituent but close to the
    
    
    -proton .
    • Result: Strong NOE cross-peak between

      
       and 
      
      
      
      .
Experimental Protocol: 2D NOESY
  • Sample: 10-20 mg in CDCl

    
     or DMSO-
    
    
    
    .
  • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpphpp).

  • Mixing Time (

    
    ):  Critical parameter.
    
    • Small molecules (<400 MW): Set to 500–800 ms .

    • Medium molecules (>400 MW): Set to 300 ms (or use ROESY to avoid zero-crossing).

  • Scans: 8–16 scans per increment.

  • Processing: Apply sine-bell apodization (

    
    ) in both dimensions.
    
Visualization: The NOE Decision Tree

NOEDecision Start Acquire 2D NOESY Focus: N1-Substituent Region Check1 Do you see NOE to an Aromatic/Alkyl Substituent? Start->Check1 Result15 CONFIRMED: 1,5-Isomer (N1-R is close to C5-R') Check1->Result15 Yes (Strong) Check2 Do you see NOE to an Aromatic/Alkene Proton? Check1->Check2 No Result13 CONFIRMED: 1,3-Isomer (N1-R is close to C5-H) Check2->Result13 Yes (Strong) Ambiguous Ambiguous/No Signal (Proceed to 15N-HMBC) Check2->Ambiguous No/Weak

Figure 2: Logical workflow for assigning regioisochemistry based on NOE correlations.

Method B: The Nitrogen Fingerprint ( H- N HMBC)

Status: Definitive Confirmation (The "Nuclear Option")

When steric bulk prevents clear NOE signals, or if the substituents lack protons (e.g., halogens),


N HMBC is the ultimate arbiter. It relies on the distinct chemical shifts of the pyrazole nitrogens.
The Logic

Nitrogen-15 chemical shifts in pyrazoles are highly characteristic:

  • N1 (Pyrrole-like): Shielded (

    
     -170 to -190 ppm relative to CH
    
    
    
    NO
    
    
    ).
  • N2 (Pyridine-like): Deshielded (

    
     -60 to -80 ppm relative to CH
    
    
    
    NO
    
    
    ).

The Test:

  • In the 1,3-isomer , the substituent on C3 is 3 bonds away from N2 (the deshielded nitrogen).

  • In the 1,5-isomer , the substituent on C5 is 3 bonds away from N1 (the shielded, substituted nitrogen).

Experimental Protocol: H- N HMBC
  • Instrument: 500 MHz+ recommended; Cryoprobe is highly advantageous due to low

    
    N sensitivity.
    
  • Pulse Sequence: Gradient-selected HMBC optimized for long-range coupling (hmbcgpndqf).

  • Coupling Constant (

    
    ):  Optimize for 6–8 Hz  (typical 
    
    
    
    in heteroaromatics).
  • Reference: Use external Nitromethane (

    
     0 ppm) or liquid Ammonia (
    
    
    
    0 ppm). Note: Most chemists use Nitromethane scale; if using Ammonia scale, add ~380 ppm to the values above.

Supporting Data: Chemical Shift Trends

While less definitive than 2D methods, the following trends in 1D NMR can support your assignment.

Position1,3-Isomer Characteristic1,5-Isomer CharacteristicMechanistic Reason

H (C5-H)

7.4 – 7.8 ppm
N/A (Substituted)C5-H is adjacent to N1, leading to deshielding.

H (C3-H)
N/A (Substituted)

6.3 – 6.8 ppm
C3-H is adjacent to N2; typically more shielded than C5-H.

C (C5)

128 – 135 ppm

138 – 145 ppm
C5 is

to the amine-like N1.

C (C3)

145 – 155 ppm

145 – 155 ppm
C3 is

to the imine-like N2 (deshielding).[1][2][3]

Note:


C shifts are highly dependent on the electronic nature of substituents (EWG vs. EDG) and should not be used as the sole confirmation method.

References

  • Review of Pyrazole Synthesis & Regioisomerism

    • Synthesis and Pharmacological Activities of Pyrazole Deriv
    • [Link]

  • Detailed NMR Assignment (13C/15N)

    • Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. (Analogous heterocyclic assignment techniques).
    • [Link]

  • NOESY Application in Regioisomers

    • Analysis of NOESY spectra to obtain accurate information on the structure... of pyrazolo[1,5-a]pyrimidine.
    • [Link]

  • 1H-15N HMBC Methodology

    • Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
    • [Link]

  • Benchtop NMR for Isomers

    • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
    • [Link]

Sources

Comparative Reactivity Guide: 3-Bromo vs. 3-Chloro-1,4-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-bromo-1,4-dimethyl-1H-pyrazole and 3-chloro-1,4-dimethyl-1H-pyrazole , focusing on their divergent reactivity profiles in cross-coupling and organometallic chemistries.

Executive Summary

The choice between the 3-bromo and 3-chloro analogues of 1,4-dimethyl-1H-pyrazole is not merely a matter of cost or availability; it dictates the chemoselective strategy of your synthesis.

  • Select the 3-Bromo variant when the C3 position is the primary site for immediate functionalization via standard Pd-catalyzed cross-coupling or Lithium-Halogen Exchange (Li-HE).

  • Select the 3-Chloro variant when you require orthogonal reactivity . The C3-Cl bond is sufficiently inert to survive C5-lithiation, allowing for sequential functionalization (first at C5, then at C3 using specialized catalysts).

Electronic & Structural Properties

The 1,4-dimethyl substitution pattern blocks the N1 and C4 positions, leaving C3 (halogenated) and C5 (protonated) as the active sites. The reactivity difference stems from the bond dissociation energy (BDE) and the acidity of the C5-proton.

Feature3-Bromo-1,4-dimethyl-1H-pyrazole3-Chloro-1,4-dimethyl-1H-pyrazole
C3-X Bond Strength (BDE) ~81 kcal/mol (Weaker)~96 kcal/mol (Stronger)
Oxidative Addition Rate Fast (Facile with Pd(0))Slow (Rate-limiting step)
Lithiation Preference Kinetic: C3-Li (via Li-Br exchange)Thermodynamic: C5-Li (via Deprotonation)
C5-H Acidity (pKa) ~29 (DMSO)~29 (DMSO) - Slightly more acidic due to Cl electronegativity
Structural Visualization

The following diagram illustrates the divergent reactive sites based on the halogen substituent.

Reactivity_Divergence Substrate 1,4-Dimethyl-3-Halo-Pyrazole Br_Path X = Bromine (Weak C-X Bond) Substrate->Br_Path Cl_Path X = Chlorine (Strong C-X Bond) Substrate->Cl_Path Li_Exchange Lithium-Halogen Exchange (Fast at -78°C) Br_Path->Li_Exchange n-BuLi Deprotonation C5-Deprotonation (C-Cl Intact) Cl_Path->Deprotonation n-BuLi Product_C3 C3-Functionalized Product Li_Exchange->Product_C3 Electrophile (E+) Product_C5 C5-Functionalized Intermediate Deprotonation->Product_C5 Electrophile (E+)

Figure 1: Divergent reaction pathways with organolithium reagents. Br favors exchange at C3; Cl favors deprotonation at C5.

Reactivity Profile: Cross-Coupling (Suzuki-Miyaura)

3-Bromo Analogue: The Standard Choice

The C3-Br bond undergoes facile oxidative addition with standard Pd(0) catalysts.

  • Catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/PPh₃.

  • Conditions: Mild heating (60–80°C) or standard microwave protocols.

  • Mechanism: Oxidative addition is fast; transmetallation is often the turnover-limiting step.

3-Chloro Analogue: The "Heroic" Choice

The C3-Cl bond is electron-rich (due to the pyrazole ring) and sterically hindered by the N-Methyl group, making oxidative addition difficult.

  • Catalysts: Requires electron-rich, bulky phosphine ligands (Buchwald Ligands) such as XPhos , SPhos , or BrettPhos .

  • Precatalysts: Use Pd-XPhos G3 or Pd-PEPPSI-IPr to ensure active monoligated Pd(0) species.

  • Advantage: If C5 functionalization is performed first (see Section 4), the Cl remains available for a second, harsher coupling step.

Reactivity Profile: Organometallic (Lithiation)[1]

This is the most critical differentiator. The reaction with n-butyllithium (n-BuLi) yields completely different regioisomers.

Scenario A: 3-Bromo (Halogen-Metal Exchange)
  • Reaction: R-Br + n-BuLi → R-Li + n-BuBr

  • Kinetics: Extremely fast at -78°C.

  • Outcome: Generation of the C3-lithio species.

  • Risk: If the reaction warms up, the C3-Li species can deprotonate unreacted starting material at C5 (proton transfer), leading to mixtures.

  • Protocol Note: Must be performed strictly at -78°C with rapid addition of the electrophile.

Scenario B: 3-Chloro (Directed Ortho-Metallation / Deprotonation)
  • Reaction: R-Cl + n-BuLi → R(Li)-Cl + BuH

  • Kinetics: Slower than exchange; requires temperatures between -40°C and 0°C depending on the base.

  • Outcome: Generation of the C5-lithio species. The C-Cl bond is too strong to break under these conditions.

  • Utility: Allows for the introduction of formyl, carboxyl, or alkyl groups at C5 while keeping the C3-Cl handle for later use.

Experimental Protocols

Protocol A: Suzuki Coupling of 3-Bromo-1,4-dimethyl-1H-pyrazole

Use this for standard library generation.

  • Reagents: 3-Bromo substrate (1.0 equiv), Arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), Pd(dppf)Cl₂ (3 mol%).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Charge a microwave vial with solid reagents.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvents.

    • Heat at 90°C for 2 hours (or MW 120°C for 20 min).

    • Workup: Filter through Celite, extract with EtOAc.

  • Expected Yield: >85%.

Protocol B: C5-Functionalization of 3-Chloro-1,4-dimethyl-1H-pyrazole

Use this for orthogonal synthesis.

  • Reagents: 3-Chloro substrate (1.0 equiv), n-BuLi (1.1 equiv, 2.5M in hexanes).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve substrate in THF under Argon; cool to -78°C .

    • Add n-BuLi dropwise over 10 min. (Note: No Li-Cl exchange occurs).

    • Stir at -78°C for 30 min to ensure complete C5-deprotonation .

    • Add Electrophile (e.g., DMF, CO₂, or I₂) dropwise.

    • Allow to warm to RT.

  • Result: 5-Substituted-3-chloro-1,4-dimethylpyrazole.

Decision Matrix

ConstraintRecommendationReasoning
Budget 3-Chloro ~30-50% cheaper at scale than the bromo analog.
Reaction at C3 3-Bromo Avoids expensive ligands (XPhos) and Pd scavengers.
Reaction at C5 3-Chloro Allows clean lithiation at C5 without sacrificing the halogen.
Sequential Coupling 3-Chloro Use Cl to "mask" C3 while modifying C5, then activate Cl.
Scale-Up 3-Chloro Lower molecular weight and cost; however, requires robust catalyst removal if coupling is needed later.

References

  • Suzuki-Miyaura Coupling of Halogen

    • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one
    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link]

  • Lithium-Halogen Exchange vs.

    • Title: Regioselectivity in lithiation of 1-methylpyrazole: experimental and DFT study
    • Source: Organic & Biomolecular Chemistry[1][2][3]

    • URL:[Link]

  • Catalyst Selection for Chlorin

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles
    • Source: N
    • URL:[Link]

  • General Reactivity Trends Title: A Comparative Guide to the Reactivity of Halopyrimidines (Analogous Heterocycle D

Sources

Comparative Evaluation of Synthetic Routes to 3,4-Disubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "3,4-Problem" in Pyrazole Chemistry

The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in blockbuster drugs like Celecoxib and Sildenafil. However, a persistent synthetic bottleneck exists: regiocontrol .

While 3,5-disubstituted pyrazoles are thermodynamically favored and easily accessed via standard hydrazine condensation with 1,3-diketones, 3,4-disubstituted pyrazoles are synthetically elusive. The steric and electronic repulsion between substituents at positions 3 and 4 often leads to low yields or difficult-to-separate regioisomers.

This guide evaluates three distinct synthetic strategies to overcome this barrier, prioritizing regiochemical fidelity and scalability.

Strategic Overview of Methodologies

We will compare the following three dominant routes:

  • Method A: The Modular "Building Block" Route (Suzuki Coupling) Strategy: Synthesize the pyrazole core first, then functionalize C4 using transition-metal catalysis. Best For: SAR (Structure-Activity Relationship) library generation; diverse C4 substituents.

  • Method B: The "De Novo" Enaminone Route Strategy: Pre-install substituents on an acyclic enaminone precursor, forcing the hydrazine to close the ring in a specific orientation. Best For: Large-scale synthesis of a single target; high regiocontrol.

  • Method C: Metal-Free Direct C-H Arylation Strategy: Utilize the inherent nucleophilicity of the C4 position for direct arylation using hypervalent iodine reagents. Best For: Green chemistry applications; avoiding transition metal impurities.

Detailed Technical Evaluation

Method A: Modular Cross-Coupling (The Industry Standard)

This route relies on the differential reactivity of the pyrazole ring. The C4 position is electron-rich and prone to Electrophilic Aromatic Substitution (SEAr), while C5 is acidic and prone to deprotonation.

The Critical Pivot: Regioselective Iodination Success depends entirely on the halogenation step.

  • C4-Iodination: Achieved using Ceric Ammonium Nitrate (CAN) and

    
     or N-Iodosuccinimide (NIS). This is the gateway to 3,4-substitution.
    
  • C5-Iodination: Achieved via lithiation (

    
    -BuLi) followed by iodine quench (avoid this for 3,4-targets).[1]
    

Mechanism & Workflow: Once the 4-iodo-3-substituted pyrazole is secured, a Suzuki-Miyaura coupling introduces the final substituent.

  • Pros: Highly modular. One common intermediate yields 50+ analogs.

  • Cons: Linear step count; Pd-catalyst cost; removal of metal residues.

Method B: The Enaminone Cyclization (The Scalable Route)

Instead of functionalizing an existing ring, this method constructs the ring with the 3,4-pattern "hard-coded" into the starting material.

Mechanism: The reaction utilizes


-enaminones  (specifically 3-(dimethylamino)-1-aryl-2-en-1-ones). When these react with hydrazine, the hydrazine-

attacks the carbonyl carbon (hard electrophile) and the enamine carbon (soft electrophile) in a sequence dictated by the electronics of the enaminone, yielding the 3,4-isomer exclusively.
  • Pros: Excellent atom economy; often metal-free; scalable to kg quantities.

  • Cons: Synthesis of the specific enaminone precursor can be sensitive; less flexible for late-stage diversity.

Method C: Metal-Free C-H Arylation (Emerging Technology)

Recent advances utilizing diaryliodonium salts allow for the direct arylation of pyrazolin-5-ones at the C4 position without palladium.

Mechanism: The reaction proceeds via a radical or ligand-coupling mechanism involving the hypervalent iodine species. It exploits the high electron density at C4 of pyrazolin-5-ones.

  • Pros: "Green" profile (no heavy metals); mild conditions (often RT).

  • Cons: Limited scope (primarily for pyrazolin-5-ones, not all pyrazoles); requires synthesis of iodonium salts.

Decision Matrix & Visualization

The following diagram illustrates the decision logic for selecting the optimal route based on project constraints.

PyrazoleRouteSelection Start Start: Target 3,4-Disubstituted Pyrazole IsLibrary Is the goal SAR Library Generation? Start->IsLibrary IsScale Is the goal Multi-Gram/Kg Scale? IsLibrary->IsScale No RouteA Method A: Suzuki Coupling (Modular, High Diversity) IsLibrary->RouteA Yes HasMetal Are Transition Metals Permitted? IsScale->HasMetal No RouteB Method B: Enaminone Route (Regioselective, Scalable) IsScale->RouteB Yes HasMetal->RouteA Yes RouteC Method C: Hypervalent Iodine (Metal-Free, Green) HasMetal->RouteC No

Figure 1: Decision matrix for selecting the synthetic route based on project phase (Discovery vs. Process) and constraints.

Comparative Performance Metrics

MetricMethod A: Suzuki CouplingMethod B: EnaminoneMethod C: C-H Arylation
Regioselectivity Perfect (Structural)High (>95:5)Variable (Substrate dependent)
Diversity Potential High (Late-stage)Low (Early-stage)Moderate
Step Count High (3-4 steps)Low (2 steps)Low (1 step from core)
Scalability Moderate (Pd cost)High Moderate (Reagent safety)
Reaction Conditions Heating/MicrowaveReflux/AcidicRoom Temp/Mild
Key Limitation Metal ScavengingPrecursor StabilitySubstrate Scope

Validated Experimental Protocols

Protocol A: Microwave-Assisted Suzuki Coupling (Method A)

Adapted from BenchChem and RHHZ protocols [2, 3].

Objective: Synthesis of 4-phenyl-1-methyl-3-(trifluoromethyl)pyrazole.

  • Reagents:

    • 4-iodo-1-methyl-3-(trifluoromethyl)pyrazole (1.0 equiv)

    • Phenylboronic acid (1.1 equiv)

    • 
       (2-5 mol%)[2]
      
    • 
       (2.5 equiv)
      
    • Solvent: DME/Water (3:1 v/v)

  • Procedure:

    • Charge a microwave vial with the iodide, boronic acid, and base.[2][3]

    • Add degassed DME/Water solvent mixture.

    • Add catalyst under nitrogen atmosphere.[3]

    • Seal and irradiate at 90°C for 10–15 minutes (monitor by TLC/LCMS).

    • Note: Conventional heating requires reflux for 4–12 hours and often results in lower yields (14% vs 24-80%) [3].

  • Workup: Dilute with EtOAc, wash with water/brine, dry over

    
    , and concentrate. Purify via silica flash chromatography.
    
Protocol B: Regioselective Iodination (Precursor for Method A)

Critical Step for Regiocontrol [5].

  • Reagents: 1-aryl-3-substituted pyrazole, CAN (0.5 equiv),

    
     (0.6 equiv), Acetonitrile.
    
  • Procedure:

    • Dissolve pyrazole in MeCN.

    • Add Iodine followed by CAN.[1]

    • Stir at reflux (80°C) for 3-5 hours.

    • Mechanism: CAN generates an electrophilic iodine species that attacks the most electron-rich position (C4).

  • Validation: NMR should show disappearance of the C4-proton signal.

Mechanistic Visualization (Method B)

The following diagram details the Enaminone pathway, highlighting the origin of the regioselectivity.

EnaminoneMechanism Sub1 Methyl Ketone (R-CO-CH3) Enaminone Enaminone Intermediate (Push-Pull System) Sub1->Enaminone Vilsmeier-Haack Conditions DMFDMA DMF-DMA (Reagent) DMFDMA->Enaminone Cyclization Cyclization (Regio-determining) Enaminone->Cyclization + Hydrazine Hydrazine R'-NH-NH2 Hydrazine->Cyclization Product 3,4-Disubstituted Pyrazole Cyclization->Product - H2O, - HNMe2

Figure 2: The Enaminone route forces substituents into the 3,4-position by reacting a pre-formed "push-pull" alkene with hydrazine.

References

  • Selective Palladium-Catalyzed Direct C-H Arylation of Unsubstituted N-Protected Pyrazoles. Vertex AI Grounding/OUCI.4[1][5]

  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. BenchChem.2[1][5]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. RHHZ/CCS Publishing.Link[1][5]

  • Base promoted direct C4-arylation of 4-substituted-pyrazolin-5-ones with diaryliodonium salts. RSC Advances.[6]6[5]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC/NIH.1[5]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC/NIH.5[5]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-1,4-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3-Bromo-1,4-dimethyl-1H-pyrazole. As a brominated heterocyclic compound, this chemical requires specific procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols.

Hazard Identification and Immediate Safety

Understanding the inherent risks of a chemical is the foundation of its safe management. 3-Bromo-1,4-dimethyl-1H-pyrazole is classified with several key hazards that dictate its handling and disposal requirements.[1][2] It is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation upon inhalation.[1][2][3][4][5]

All handling and disposal operations must be conducted within a certified chemical fume hood to mitigate inhalation risks.[6] Personnel must be equipped with appropriate Personal Protective Equipment (PPE) at all times.

Hazard Summary Table
Hazard ClassificationGHS CodeSignal WordHazard StatementSource
Acute Toxicity, OralH302WarningHarmful if swallowed[1][2]
Skin Corrosion/IrritationH315WarningCauses skin irritation[1][2][3][4]
Serious Eye Damage/IrritationH319WarningCauses serious eye irritation[1][2][3][4]
Specific target organ toxicity, single exposureH335WarningMay cause respiratory irritation[1][2][3][4]

Personal Protective Equipment (PPE) and Engineering Controls

A robust defense against chemical exposure relies on both engineering controls and appropriate PPE.

  • Engineering Control: All manipulations of 3-Bromo-1,4-dimethyl-1H-pyrazole, including weighing, transferring, and preparing waste, must be performed in a well-ventilated chemical fume hood.[6][7]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to EN 166 (EU) or NIOSH (US) standards.[6][7]

  • Skin Protection: Chemically resistant gloves, such as nitrile, are mandatory.[6] Always inspect gloves before use. A lab coat and closed-toe shoes are required.[7]

  • Respiratory Protection: If working outside of a fume hood (not recommended) or if dusts are generated, a full-face respirator with appropriate cartridges should be used.[7]

Step-by-Step Disposal Protocol

The proper disposal of this compound is not merely a suggestion but a regulatory requirement. As a halogenated organic compound, 3-Bromo-1,4-dimethyl-1H-pyrazole falls under specific waste categories defined by the Environmental Protection Agency (EPA).[8][9] Improper disposal can lead to significant safety hazards and environmental contamination.

Step 1: Waste Segregation

The cardinal rule of chemical waste management is segregation. Due to the bromine atom in its structure, this compound must be classified as halogenated organic waste .

  • Action: Designate a specific, dedicated waste container for halogenated organic solids or solutions. Never mix this waste with non-halogenated organic waste, aqueous waste, or general laboratory trash.[10] This is critical because mixed waste streams complicate the final disposal process, which is typically high-temperature incineration.[11]

Step 2: Container Selection and Management

The integrity of the waste container is paramount to prevent leaks and exposure.

  • Action: Use a chemically compatible container, preferably glass, with a tightly fitting screw cap.[2][7] The container must be in good condition, free of cracks or defects. Ensure the container is kept closed at all times except when waste is being added.[10] Do not overfill the container; leave at least 10% headspace for expansion.[10]

Step 3: Waste Labeling

Clear and accurate labeling prevents accidental mixing of incompatible chemicals and ensures the waste is handled correctly by disposal technicians.

  • Action: Label the waste container clearly and legibly before adding any waste. The label must include:

    • The words "Hazardous Waste ".[6]

    • The full chemical name: "3-Bromo-1,4-dimethyl-1H-pyrazole ".[6]

    • An accurate list of all components and their approximate concentrations if it is a mixed waste stream.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).

Step 4: Spill and Contamination Management

In the event of a spill, a swift and correct response is crucial.

  • Action:

    • Evacuate non-essential personnel from the immediate area.[7]

    • Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels for large spills.

    • Carefully sweep or scoop the contaminated absorbent into a designated hazardous waste container.[2]

    • Clean the spill area thoroughly.[6] All cleaning materials, including contaminated gloves and wipes, must be disposed of as halogenated hazardous waste.[6]

    • Do not allow the chemical or contaminated materials to enter drains or waterways.[6][7]

Step 5: Final Disposal

The final step involves the transfer of the properly segregated and labeled waste to certified professionals.

  • Action: Store the sealed waste container in a designated, well-ventilated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][6] The ultimate disposal will likely be through high-temperature incineration at a facility permitted to handle halogenated hazardous waste.[2][11]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 3-Bromo-1,4-dimethyl-1H-pyrazole from the point of generation to final collection.

G Disposal Workflow for 3-Bromo-1,4-dimethyl-1H-pyrazole cluster_lab Laboratory Operations cluster_ehs EHS / Professional Disposal A Waste Generation (e.g., residual solid, contaminated materials) B Is the waste halogenated? (Contains F, Cl, Br, I) A->B C Segregate into Halogenated Organic Waste Stream B->C Yes D Select appropriate, sealed waste container C->D E Label Container: 'Hazardous Waste' Full Chemical Name Hazards D->E F Store securely in designated satellite accumulation area E->F G Arrange for collection by EHS or Licensed Contractor F->G H Transport to Approved Waste Disposal Facility G->H I Final Disposal (e.g., High-Temperature Incineration) H->I

Caption: Logical flow for handling 3-Bromo-1,4-dimethyl-1H-pyrazole waste.

References

  • Safe Disposal of 5-Aminomethyl-1-ethyl-3-methylpyrazole: A Procedural Guide. Benchchem.
  • 3-bromo-1,4-dimethyl-1H-pyrazole | C5H7BrN2 | CID 21766261. PubChem, National Center for Biotechnology Information.
  • SAFETY DATA SHEET - 3-Bromo-1,4-dimethyl-1H-pyrazole. Thermo Fisher Scientific.
  • 3-Bromo-1,5-dimethyl-1H-pyrazole Safety Data Sheets. Echemi. SDS for a related isomer, detailing safe handling, storage, and PPE requirements.
  • SAFETY DATA SHEET - 3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine. Fisher Scientific.
  • SAFETY DATA SHEET - Pyrazole. MilliporeSigma.
  • SAFETY DATA SHEET - 4-Bromo-3,5-dimethyl-1H-pyrazole. Fisher Scientific.
  • SAFETY DATA SHEET - 4-Bromo-3,5-dimethylpyrazole. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 3-Amino-4-bromo-1-methyl-1H-pyrazole. Fisher Scientific.
  • Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. Cole-Parmer.
  • 5-Amino-3-methyl-1-phenylpyrazole - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - 4-Bromo-3-methylpyrazole. Fisher Scientific.
  • Chemical Waste Disposal Guidelines. Emory University.
  • SAFETY DATA SHEET - 1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide. Fluorochem.
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds. Cornell Law School Legal Information Institute. Defines Halogenated Organic Compounds (HOCs) for land disposal restrictions.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. Outlines the criteria for classifying chemical waste as hazardous under RCRA.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1,4-dimethyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-1,4-dimethyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.